Bis(triisopropylsilyl)amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[di(propan-2-yl)-[tri(propan-2-yl)silylamino]silyl]propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H43NSi2/c1-13(2)20(14(3)4,15(5)6)19-21(16(7)8,17(9)10)18(11)12/h13-19H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBQKMFRRCSNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N[Si](C(C)C)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H43NSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571726 | |
| Record name | 1,1,1-Tri(propan-2-yl)-N-[tri(propan-2-yl)silyl]silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923027-92-3 | |
| Record name | 1,1,1-Tri(propan-2-yl)-N-[tri(propan-2-yl)silyl]silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(triisopropylsilyl)amine: Properties, Synthesis, and Applications
Introduction: Beyond Steric Hindrance
In the landscape of modern organic synthesis, the demand for highly selective and potent reagents is perpetual. Among the class of sterically hindered amines, bis(triisopropylsilyl)amine, [((CH(CH₃)₂)₃Si)₂NH], emerges as a reagent of significant interest. Its structure, dominated by two bulky triisopropylsilyl (TIPS) groups flanking a central nitrogen atom, imparts a unique combination of properties that extend far beyond simple steric shielding. This guide provides an in-depth exploration of the core chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, structural characteristics, reactivity as a potent non-nucleophilic base, and its role as a precursor to valuable silylating agents, moving beyond a mere listing of facts to explain the causality behind its utility in complex chemical transformations.
Section 1: Core Physicochemical and Structural Properties
The efficacy of this compound originates from its unique molecular architecture. The two voluminous TIPS groups create a sterically congested environment around the nitrogen atom, which is fundamental to its chemical behavior.
Molecular and Physical Characteristics
A summary of the fundamental properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 923027-92-3 | [1] |
| Molecular Formula | C₁₈H₄₃NSi₂ | [1] |
| Molecular Weight | 329.72 g/mol | |
| Physical Form | Liquid | |
| Boiling Point | Not well-documented; expected to be high | |
| Storage | Store in a refrigerator, moisture-sensitive |
Structural Analysis: The Foundation of Steric Hindrance
Spectroscopic Signature
The spectroscopic data for this compound are consistent with its structure.
-
¹H NMR: The proton NMR spectrum is characterized by multiplets corresponding to the methine (CH) and methyl (CH₃) protons of the isopropyl groups. A broad singlet, typically found at a characteristic chemical shift, corresponds to the N-H proton.
-
¹³C NMR: The carbon spectrum shows distinct signals for the methine and methyl carbons of the isopropyl groups.
-
²⁹Si NMR: The silicon NMR spectrum would show a single resonance characteristic of the silicon atoms in the TIPS groups.
-
IR Spectroscopy: The infrared spectrum prominently features a stretching vibration for the N-H bond, typically in the range of 3300-3500 cm⁻¹.
Section 2: The Chemistry of a Hindered Amine: Basicity and Nucleophilicity
The utility of this compound is rooted in the delicate balance between its basicity and its nucleophilicity. Due to its structure, it is a very strong base but an exceptionally poor nucleophile.[3][4]
A Potent Non-Nucleophilic Base
A non-nucleophilic base is a sterically hindered organic base that can readily abstract a proton but is inhibited from participating in nucleophilic attack.[3][5] This characteristic is invaluable in reactions where a substrate needs to be deprotonated in the presence of electrophilic functional groups that would otherwise be attacked by a conventional base (e.g., hydroxide or alkoxides). The bulky TIPS groups prevent the nitrogen's lone pair from attacking electrophilic carbons, while the relatively accessible N-H proton allows for its deprotonation to form the even more potent conjugate base, the bis(triisopropylsilyl)amide anion.[2]
pKa and Comparative Analysis
The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH).[6] While an experimentally determined pKaH for protonated this compound is not widely published, the pKa of the N-H proton in the neutral amine is significantly influenced by the electron-withdrawing nature and alpha-effect of the silicon atoms, which stabilize the resulting amide anion.[7]
The true power of this reagent is realized upon deprotonation with an organolithium reagent (like n-BuLi) to form Lithium bis(triisopropylsilyl)amide (LiN(Si(iPr)₃)₂) . This amide is an exceptionally strong, non-nucleophilic base, comparable to other widely used lithium silylamides.
| Base | Common Acronym | pKa of Conjugate Amine (in THF) | Key Features |
| Lithium Diisopropylamide | LDA | ~36 | Extremely common, high basicity, moderate steric hindrance.[3][5] |
| Lithium bis(trimethylsilyl)amide | LiHMDS | ~26 | High basicity, less sterically hindered than LDA or LiN(Si(iPr)₃)₂. |
| Lithium bis(triisopropylsilyl)amide | - | >36 (Estimated) | Exceptional steric hindrance, high basicity. |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | 10.75 (in water) | Moderately strong, non-nucleophilic amine base, often used as an acid scavenger.[3] |
The extreme steric hindrance of the bis(triisopropylsilyl)amide anion makes it highly selective for abstracting sterically accessible protons, often leading to different regioselectivity in enolate formation compared to less hindered bases like LDA or LiHMDS.
Caption: Relative properties of common non-nucleophilic bases.
Section 3: Synthesis and Handling
Synthesis Protocol: Formation of this compound
The synthesis of this compound is typically achieved via the reaction of ammonia with a suitable triisopropylsilyl halide, such as triisopropylsilyl chloride (TIPSCl). The stoichiometry is critical to favor the formation of the disubstituted amine over the monosubstituted product.
Reaction: 2 (i-Pr)₃SiCl + 3 NH₃ → [((i-Pr)₃Si)₂NH] + 2 NH₄Cl
Step-by-Step Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a condenser, and a stopper is assembled under an inert atmosphere (Nitrogen or Argon).
-
Solvent and Reagent: Anhydrous solvent (e.g., diethyl ether or THF) is added to the flask. Triisopropylsilyl chloride (2.0 equivalents) is dissolved in the solvent.
-
Ammonia Introduction: Anhydrous ammonia gas is bubbled through the solution at a controlled rate. Alternatively, a solution of ammonia in an appropriate solvent can be added slowly. The reaction is typically performed at low temperature (e.g., 0 °C to -78 °C) to control the exotherm.
-
Reaction Monitoring: The reaction progress is monitored by the formation of a white precipitate (ammonium chloride). The reaction is allowed to stir for several hours until completion, which can be checked by techniques like GC-MS.
-
Workup: The reaction mixture is filtered to remove the ammonium chloride precipitate. The filter cake is washed with fresh anhydrous solvent.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation under high vacuum to yield pure this compound as a liquid.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
This compound is a moisture-sensitive and corrosive compound. Proper handling is essential for safety and to maintain the integrity of the reagent.
-
Handling: Always handle in a well-ventilated fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[8][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[8][10]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place, such as a refrigerator.
-
Incompatibilities: Keep away from water, moisture, strong acids, alcohols, and oxidizing agents, as it can react vigorously.[8][9]
Section 4: Applications in Organic Synthesis
The unique properties of this compound and its corresponding lithium amide make them powerful tools for specific transformations in organic synthesis.
Precursor to a Super-Hindered Base: Enolate Formation
The primary application is as a precursor to lithium bis(triisopropylsilyl)amide. This base is particularly useful for the regioselective deprotonation of ketones to form enolates. Due to its immense steric bulk, it preferentially abstracts the least sterically hindered proton, leading to the kinetic enolate.
Protocol for Kinetic Enolate Formation:
-
Base Preparation: In a flame-dried flask under argon, dissolve this compound (1.05 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Lithiation: Add n-butyllithium (1.0 eq.) dropwise to the solution. Stir for 30 minutes at -78 °C to ensure complete formation of LiN(Si(iPr)₃)₂.
-
Deprotonation: Add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise to the cold base solution.
-
Enolate Formation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation.
-
Trapping: The resulting kinetic enolate can then be quenched with a suitable electrophile (e.g., methyl iodide, benzaldehyde) to form the desired product.
Caption: Mechanism of kinetic enolate formation and trapping.
Silylating Agent and Protecting Group Precursor
The triisopropylsilyl (TIPS) group is a robust and bulky protecting group for alcohols, amines, and other functionalities.[11][12] While this compound itself is not typically used directly for silylation, it is a key precursor to more reactive silylating agents like triisopropylsilyl triflate (TIPSOTf), a highly effective reagent for protecting sterically hindered alcohols. The TIPS group offers excellent stability to a wide range of reaction conditions but can be removed using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[11]
Conclusion
This compound is more than just a bulky amine; it is a specialized reagent whose extreme steric properties provide chemists with a powerful tool for achieving high selectivity in proton abstraction reactions. Its role as a precursor to one of the most sterically demanding, non-nucleophilic amide bases available allows for the formation of kinetic enolates from complex substrates where other bases might fail or provide poor selectivity. As the complexity of target molecules in drug discovery and materials science continues to increase, the strategic application of highly tailored reagents like this compound will remain a cornerstone of efficient and elegant synthetic design.
References
- 1. This compound | C18H43NSi2 | CID 15339554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. Non-nucleophilic_base [chemeurope.com]
- 5. grokipedia.com [grokipedia.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. gelest.com [gelest.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. Bis(trimethoxysilylpropyl)amine - Safety Data Sheet [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
Bis(triisopropylsilyl)amine CAS number
An In-depth Technical Guide to Bis(triisopropylsilyl)amine
Topic: this compound CAS Number: 923027-92-3
Introduction
This compound, registered under CAS number 923027-92-3, is a sterically hindered organosilicon compound of significant interest in modern organic synthesis.[1][2][3] Its molecular structure, featuring a central nitrogen atom bonded to two bulky triisopropylsilyl (TIPS) groups, imparts unique reactivity that is highly valued by researchers and drug development professionals. This guide provides a comprehensive overview of its properties, core applications, and practical methodologies, grounded in the principles of synthetic chemistry.
Physicochemical Properties & Specifications
This compound is a liquid at room temperature with a molecular formula of C18H43NSi2 and a molecular weight of approximately 329.72 g/mol .[2][3] Its defining characteristic is the substantial steric bulk provided by the two TIPS groups, which dictates its chemical behavior.
| Property | Value | Source |
| CAS Number | 923027-92-3 | [1][2][3] |
| Molecular Formula | C18H43NSi2 | [3] |
| Molecular Weight | 329.72 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | Refrigerator | [2] |
| InChI Key | KEBQKMFRRCSNFD-UHFFFAOYSA-N | [2][3] |
Core Concepts: The Role of Steric Hindrance in Synthesis
The utility of this compound stems directly from the steric shield provided by the isopropyl substituents on the silicon atoms. This bulkiness has two profound consequences on its reactivity:
-
Suppression of Nucleophilicity: While amines are typically nucleophilic due to the lone pair of electrons on the nitrogen atom, the immense steric hindrance around the nitrogen in this compound prevents it from participating in nucleophilic attack on all but the most unhindered electrophiles.[4][5] This property is crucial for its function as a selective base.
-
Formation of Robust Protecting Groups: When used to silylate a primary amine, the resulting N-silylated compound is exceptionally stable under a variety of reaction conditions. The TIPS groups are known for being robust protecting groups that are resistant to cleavage under conditions that would remove smaller silyl groups like trimethylsilyl (TMS).
Key Applications in Advanced Synthesis
As a Non-Nucleophilic Base
In complex chemical transformations, particularly in drug development where molecules possess multiple reactive sites, it is often necessary to deprotonate a specific acidic proton without triggering unwanted side reactions. A strong, yet non-nucleophilic, base is ideal for this purpose. The lone pair on the nitrogen of this compound is sterically accessible enough to abstract a proton but is too hindered to act as a nucleophile.[5][6]
This makes it an excellent alternative to other strong bases like lithium diisopropylamide (LDA) in scenarios where nucleophilic addition could be a competing pathway. For instance, in the formation of specific enolates, this compound can selectively deprotonate the alpha-carbon of a ketone without attacking the carbonyl group itself.
Logical Workflow: Deprotonation with a Hindered Base
Caption: Selective deprotonation using a sterically hindered base.
As a Protecting Group for Primary Amines
Protecting groups are fundamental to multi-step organic synthesis.[7] They temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The amine functional group is a common site that requires protection due to its basicity and nucleophilicity.[4][7]
This compound can serve as a reagent to install a robust TIPS protecting group on a primary amine. The resulting N,N-bis(triisopropylsilyl) protected amine is rendered non-nucleophilic and non-basic, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.
Diagram: General Protecting Group Strategy
References
- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 2. This compound | 923027-92-3 [sigmaaldrich.cn]
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- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Protective Groups [organic-chemistry.org]
Introduction: The Role of Steric Hindrance in Silyl Amine Chemistry
An In-Depth Technical Guide to Bis(triisopropylsilyl)amine
This compound, often abbreviated as BTISPA or (i-Pr₃Si)₂NH, is a sterically hindered secondary amine of significant interest in synthetic organic chemistry. Its structure is characterized by a central nitrogen atom bonded to two bulky triisopropylsilyl groups. This unique architecture is not merely a structural curiosity; it is the primary determinant of its chemical reactivity and utility. The pronounced steric bulk renders the nitrogen lone pair poorly nucleophilic while maintaining its basicity, making it a valuable non-nucleophilic base. Furthermore, as a silylating agent, the triisopropylsilyl (TIPS) groups it transfers are robust and sterically demanding, offering selective protection for sensitive functional groups. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, handling, and key applications of this compound, with a focus on its molecular weight as a foundational characteristic for all quantitative work.
Core Physicochemical and Spectroscopic Properties
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in a research setting. The molecular weight, in particular, is the cornerstone for stoichiometric calculations in reaction design.
Physicochemical Data
The key identifying and physical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 329.72 g/mol | [1] |
| Exact Mass | 329.29340344 Da | [2] |
| Molecular Formula | C₁₈H₄₃NSi₂ | [2] |
| CAS Number | 923027-92-3 | [1][3] |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥95% | [1][3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Spectroscopic Fingerprint
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The expected spectral characteristics are as follows:
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple, dominated by signals from the triisopropylsilyl groups. One would anticipate a multiplet (septet) for the methine protons (-CH) of the isopropyl groups and a corresponding doublet for the methyl protons (-CH₃). The N-H proton would likely appear as a broad, low-intensity singlet, the chemical shift of which can be concentration-dependent.
-
Infrared (IR) Spectroscopy : The IR spectrum provides a clear signature for key functional groups. A characteristic weak to medium absorption band is expected in the 3350-3310 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine[4][5]. The absence of bands in the 3400-3500 cm⁻¹ range confirms it is not a primary amine[6]. Strong bands associated with Si-C and C-H bonds from the isopropyl groups will dominate the fingerprint region.
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 329. A prominent fragmentation pathway for triisopropylsilyl compounds is the loss of an isopropyl radical (•CH(CH₃)₂), leading to a significant fragment ion at [M-43]⁺[7]. This fragmentation helps to confirm the presence of the TIPS groups.
Synthesis, Purification, and Handling
The synthesis of sterically hindered silyl amines like this compound requires careful control of reaction conditions to manage the reactivity of silyl halide precursors.
General Synthesis Protocol
A common conceptual pathway to bis(silyl)amines involves the reaction of a silyl halide with ammonia or a primary amine. The following represents a generalized, illustrative protocol for laboratory-scale synthesis.
Workflow: Synthesis of this compound
Caption: Generalized workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Silyl halides are highly sensitive to moisture, which would lead to the formation of silanols and reduce the yield of the desired silyl amine.
-
Inert Atmosphere (N₂): Prevents reaction with atmospheric oxygen and moisture.
-
Slow Addition at Low Temperature: The reaction is exothermic. Slow, controlled addition of the silyl chloride prevents dangerous temperature spikes and minimizes side reactions.
-
Vacuum Distillation: this compound has a high boiling point, requiring distillation under reduced pressure to prevent thermal decomposition.
Safety, Storage, and Handling
As with all chemical reagents, proper handling is paramount for safety and to maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves[8]. Avoid breathing vapors[9].
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. For long-term stability, it is recommended to store the compound in a refrigerator[1].
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, alcohols, and moisture, as these can lead to decomposition[9].
Key Applications in Organic Synthesis
The utility of this compound stems directly from its sterically encumbered structure, which dictates its function as both a silylating agent and a non-nucleophilic base.
Silylating Agent for Hindered Alcohols
The triisopropylsilyl (TIPS) group is a bulky protecting group used to mask the reactivity of alcohols. Due to its size, introducing a TIPS group can be challenging with standard reagents. This compound, when activated (for example, by protonation with a catalytic amount of triflic acid), can serve as an effective source for the selective silylation of sterically demanding or sensitive alcohols.
Generation of Silyl Enol Ethers
A primary application of hindered silyl amines is in the deprotonation of carbonyl compounds to form silyl enol ethers. Silyl enol ethers are versatile intermediates in C-C bond-forming reactions, such as aldol and Michael additions. The use of a bulky base like the bis(triisopropylsilyl)amide anion (formed by deprotonating BTISPA with an organolithium reagent) favors the formation of the kinetic enolate, which is the less thermodynamically stable isomer formed by removing the most accessible proton.
Mechanism: Kinetic Silyl Enol Ether Formation
Caption: Use of a hindered amide base to form a kinetic silyl enol ether.
This regioselectivity is a powerful tool in complex molecule synthesis, allowing chemists to precisely control where subsequent reactions occur on a carbonyl-containing molecule.
Conclusion
This compound is a specialized reagent whose value is derived directly from its molecular structure. With a well-defined molecular weight of 329.72 g/mol , it serves as a cornerstone for quantitative synthetic transformations. Its significant steric hindrance makes it an effective non-nucleophilic base precursor and a source for the robust TIPS protecting group. For researchers in synthetic chemistry, a thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for leveraging its full potential in the strategic construction of complex molecular targets.
References
- 1. This compound | 923027-92-3 [sigmaaldrich.com]
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- 4. orgchemboulder.com [orgchemboulder.com]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. gelest.com [gelest.com]
Introduction: The Role of Steric Hindrance in Modern Synthesis
An In-depth Technical Guide to the Synthesis and Characterization of Bis(triisopropylsilyl)amine
This compound, often abbreviated as HNTIPS₂, is a sterically hindered secondary amine. Its structure is dominated by two bulky triisopropylsilyl (TIPS) groups attached to a central nitrogen atom. This significant steric bulk is not a mere curiosity of molecular architecture; it is the defining feature that imparts its unique chemical properties and renders it a valuable tool for synthetic chemists. Unlike less hindered amines, the nitrogen lone pair in HNTIPS₂ is sterically shielded, making it a very weak nucleophile but a potent non-nucleophilic base upon deprotonation.
The corresponding lithium amide, lithium bis(triisopropylsilyl)amide (LHMDS or LiNTIPS₂), is an exceptionally strong, non-nucleophilic base used in a variety of organic transformations, particularly in the formation of specific enolates where kinetic control is desired. The amine itself also serves as a precursor for introducing the bulky TIPS group, a common protecting group for alcohols and other functional groups. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound for researchers and professionals in chemical and pharmaceutical development.
Core Synthesis Strategy: Principles and Practice
The synthesis of this compound relies on the formation of two silicon-nitrogen bonds. The most common and effective strategies involve the reaction of a nucleophilic nitrogen source with an electrophilic silicon species, typically triisopropylsilyl chloride (TIPSCl). The causality behind a successful synthesis hinges on several key factors: the choice of nitrogen source, the activation method (i.e., the base used for deprotonation), and stringent control of reaction conditions.
Primary Synthetic Route: Silylation of an Amine Precursor
The most direct and widely employed method involves the sequential silylation of an ammonia equivalent.[1] This can be conceptualized as a two-step process occurring in a single pot:
-
Formation of a Silylamide Intermediate: An initial amine source is deprotonated with a strong base, typically an organolithium reagent like n-butyllithium (nBuLi), to form a highly nucleophilic amide. This amide then reacts with the first equivalent of triisopropylsilyl chloride.
-
Second Silylation: The resulting monosilylated amine is then deprotonated again with another equivalent of strong base, followed by reaction with a second equivalent of TIPSCl to yield the final bis-silylated product.
A common starting material for this process is liquid ammonia, which can be directly silylated.[1] Alternatively, lithium nitride (Li₃N) can serve as a highly efficient, pre-formed nitrogen source that reacts directly with the silyl chloride.[2][3] The reaction with lithium nitride is particularly powerful as it is a solid, easily handled reagent (with due caution) that provides a direct pathway to the lithium amide salt, which can then be protonated to give the neutral amine.[2]
Causality of Experimental Choices:
-
Reagents :
-
Triisopropylsilyl Chloride (TIPSCl) : The electrophilic silicon source. The bulky isopropyl groups are critical for inducing the desired steric hindrance in the final product.
-
n-Butyllithium (nBuLi) : A powerful, non-reversible base used to deprotonate the amine precursor. Its use ensures complete formation of the nucleophilic amide intermediate.[1]
-
Lithium Nitride (Li₃N) : A convenient alternative to ammonia and nBuLi. It is a potent nucleophile and a strong base that reacts violently with water to produce ammonia, highlighting the need for strictly anhydrous conditions.[2][3]
-
-
Solvents : Anhydrous, aprotic solvents such as hexane, diethyl ether, or tetrahydrofuran (THF) are mandatory. These solvents are inert to the strong bases and reactive intermediates involved and can dissolve the organometallic species.
-
Atmosphere : The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen). Organolithium reagents and lithium nitride react rapidly with atmospheric oxygen and moisture.[4]
Reaction Mechanism Visualization
The core mechanism involves nucleophilic substitution at the silicon center. The deprotonated nitrogen acts as the nucleophile, attacking the silicon atom of TIPSCl and displacing the chloride leaving group.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for synthesizing bulky bis(silylamines) and should be performed by trained personnel using appropriate safety precautions (fume hood, personal protective equipment).[1]
Reagents & Equipment:
-
Lithium Nitride (Li₃N)
-
Triisopropylsilyl chloride (TIPSCl), freshly distilled
-
Anhydrous hexane
-
Degassed deionized water
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen/argon inlet
-
Cannula/syringe for liquid transfers
Procedure:
-
Apparatus Setup: Assemble the glassware and flame-dry under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).
-
Reaction Initiation: To the flask, add anhydrous hexane (e.g., 200 mL for a 50 mmol scale reaction). Add lithium nitride (1.0 eq) to the solvent with stirring.
-
Addition of Silyl Chloride: Add triisopropylsilyl chloride (2.05 eq) dropwise to the stirred suspension at room temperature over 30 minutes. The reaction is exothermic; a cooling bath may be necessary to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 16-24 hours. The reaction progress can be monitored by GC-MS if desired. The formation of a white precipitate (lithium chloride) will be observed.
-
Workup: Cool the reaction mixture to room temperature. The resulting product is lithium bis(triisopropylsilyl)amide. To obtain the neutral amine, a careful aqueous workup is required.
-
Slowly and carefully add degassed water to the reaction mixture at 0 °C to quench any reactive species and hydrolyze the lithium amide salt. Caution: This is an exothermic process.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Experimental workflow for the synthesis of this compound.
Purification of this compound
The crude product obtained after solvent removal is typically a colorless to pale yellow oil. The primary method for purification is vacuum distillation . Due to its high molecular weight, HNTIPS₂ has a high boiling point, necessitating distillation under reduced pressure to prevent thermal decomposition.
Challenges in Purification: Standard silica gel column chromatography is generally not recommended for purifying this and other basic amines.[5] The acidic nature of silica gel leads to strong interactions with the amine, resulting in poor separation, significant product loss on the column, and broad, tailing peaks.[6] If chromatographic purification is unavoidable, specialized amine-functionalized silica or basic alumina should be used, often with a mobile phase containing a small amount of a competing amine like triethylamine (0.1-1%) to mask the acidic sites.[5][6]
Characterization and Data
Confirming the identity and purity of the final product is achieved through a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is definitive. It will show two characteristic signals for the isopropyl groups: a septet around 1.2-1.3 ppm corresponding to the 6 methine protons (-CH), and a large doublet around 1.1 ppm for the 36 methyl protons (-CH₃). A broad, low-intensity singlet for the N-H proton will also be present, though its chemical shift can vary depending on solvent and concentration.
-
¹³C NMR : The carbon spectrum will show two signals for the isopropyl groups: one for the methine carbons and one for the methyl carbons.
-
²⁹Si NMR : This technique provides direct evidence of the silicon environment and will show a single resonance confirming the presence of only one type of silicon atom.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will show a characteristic N-H stretching vibration as a sharp, weak band in the region of 3400-3300 cm⁻¹. Strong C-H stretching and bending vibrations from the numerous alkyl groups will dominate the spectrum below 3000 cm⁻¹.
-
Mass Spectrometry (MS) : Electron ionization (EI) or chemical ionization (CI) mass spectrometry can be used to confirm the molecular weight. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, often involving the loss of an isopropyl group.
Summary of Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₈H₄₃NSi₂ | [7] |
| Molecular Weight | 329.72 g/mol | [7][8] |
| Physical Form | Liquid | [8] |
| ¹H NMR (CDCl₃) | δ ~1.25 (septet, 6H, Si-CH), ~1.10 (d, 36H, CH₃) | Inferred from related structures[1] |
| ¹³C NMR (CDCl₃) | Signals corresponding to methine and methyl carbons | Inferred from related structures[1] |
| IR (neat) | ν ~3380 cm⁻¹ (N-H stretch) | Inferred from functional group data |
| Storage Temperature | Refrigerator (2-8 °C) | [8] |
Conclusion
The synthesis of this compound is a well-established procedure that provides access to a valuable sterically hindered amine and a precursor for one of the most widely used non-nucleophilic bases in organic chemistry. A successful synthesis is predicated on the careful selection of reagents and the rigorous exclusion of atmospheric moisture and oxygen. Purification is best achieved by vacuum distillation, avoiding traditional silica gel chromatography. The identity and purity of the final product are unequivocally confirmed by a combination of NMR, IR, and mass spectrometry, providing the researcher with a reliable and powerful synthetic tool.
References
- 1. mdpi.com [mdpi.com]
- 2. Lithium nitride - Wikipedia [en.wikipedia.org]
- 3. LITHIUM NITRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. This compound | C18H43NSi2 | CID 15339554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 923027-92-3 [sigmaaldrich.com]
An In-Depth Technical Guide to the Spectral Analysis of Bis(triisopropylsilyl)amine
Authored by a Senior Application Scientist
Abstract
Bis(triisopropylsilyl)amine, a sterically hindered secondary amine, is a compound of significant interest in synthetic chemistry, primarily as a bulky base or as a precursor for silylamide ligands. Its unique electronic and steric properties necessitate a thorough understanding of its structural characteristics, which can be elucidated through a combination of spectroscopic techniques. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The causality behind experimental choices and the interpretation of the spectral data are discussed from the perspective of a seasoned application scientist, offering field-proven insights for researchers and drug development professionals.
Introduction to this compound
This compound, with the chemical formula C18H43NSi2 and a molecular weight of approximately 329.7 g/mol , is a colorless liquid at room temperature. Its structure is characterized by a central nitrogen atom bonded to two bulky triisopropylsilyl groups. This steric hindrance significantly influences its reactivity, making it a weak nucleophile but a strong, non-nucleophilic base. Understanding its spectral signature is paramount for its unambiguous identification and for monitoring its role in chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The molecule's symmetry and the presence of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si provide a wealth of information.
¹H NMR Spectroscopy
Causality in Experimental Design: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for non-polar analytes like this compound. A standard 400 or 500 MHz spectrometer provides sufficient resolution to accurately determine chemical shifts and coupling constants.
Interpretation of the Spectrum: Due to the molecule's C₂ symmetry, the two triisopropylsilyl groups are chemically equivalent. This leads to a simplified ¹H NMR spectrum. The spectrum is expected to be dominated by two main resonances:
-
Methine Protons (-CH): The protons on the methine carbons of the isopropyl groups will appear as a septet due to coupling with the six equivalent methyl protons. The steric bulk and the electron-donating nature of the silicon atoms will influence the chemical shift of this proton.
-
Methyl Protons (-CH₃): The protons of the methyl groups will appear as a doublet due to coupling with the adjacent methine proton.
A broad, low-intensity signal for the N-H proton may also be observed. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
Causality in Experimental Design: Proton-decoupled ¹³C NMR is the standard experiment to simplify the spectrum and enhance the signal-to-noise ratio. A 100 or 125 MHz spectrometer is typically used.
Interpretation of the Spectrum: Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is expected to be simple due to the molecule's symmetry. Two distinct signals for the triisopropylsilyl groups are anticipated:
-
Methine Carbon (-CH): The carbon atom of the methine group.
-
Methyl Carbon (-CH₃): The carbon atoms of the methyl groups.
²⁹Si NMR Spectroscopy
Causality in Experimental Design: ²⁹Si NMR is a valuable technique for directly observing the silicon environment. Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si isotope, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or the use of relaxing agents can be employed to enhance the signal.
Interpretation of the Spectrum: A single resonance is expected in the proton-decoupled ²⁹Si NMR spectrum, confirming the equivalence of the two silicon atoms. The chemical shift will be characteristic of a silicon atom bonded to three alkyl groups and one nitrogen atom.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 2 seconds
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2 seconds
-
Spectral Width: 250 ppm
-
-
²⁹Si NMR Acquisition:
-
Spectrometer: 79.5 MHz
-
Pulse Program: Inverse-gated decoupling or DEPT
-
Number of Scans: 2048 or more
-
Relaxation Delay: 5-10 seconds
-
Spectral Width: 200 ppm
-
Infrared (IR) Spectroscopy
Causality in Experimental Design: IR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like this compound, the spectrum can be conveniently acquired using a thin film between two salt plates (NaCl or KBr) or with an Attenuated Total Reflectance (ATR) accessory.
Interpretation of the Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H bonds, as well as Si-C and Si-N vibrations.
-
N-H Stretch: A weak to medium, sharp absorption band is expected in the region of 3350-3310 cm⁻¹ for the secondary amine N-H stretch.
-
C-H Stretch: Strong absorption bands will be present in the 2960-2870 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the isopropyl groups.
-
N-H Bend: A bending vibration for the N-H group may be observed around 1550 cm⁻¹.
-
C-H Bend: Bending vibrations for the methyl and methine groups will appear in the 1465-1365 cm⁻¹ region.
-
Si-C Stretch: Vibrations associated with the Si-C bonds are expected in the fingerprint region, typically below 1000 cm⁻¹.
-
Si-N Stretch: The Si-N stretching vibration is also expected in the fingerprint region, often around 900-1000 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Thin Film): Place a small drop of this compound on a salt plate (e.g., NaCl) and gently press a second salt plate on top to create a thin film.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Accessory: Transmission or ATR
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral Range: 4000-400 cm⁻¹
-
Mass Spectrometry (MS)
Causality in Experimental Design: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound.
Interpretation of the Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (approximately 329.7). However, due to the lability of the Si-N bond and the bulky nature of the silyl groups, the molecular ion peak may be of low intensity or absent.
-
Fragmentation: The fragmentation pattern is likely to be dominated by the loss of isopropyl groups and other stable fragments. Common fragmentation pathways for silylated compounds include the loss of an isopropyl radical (m/z 43), leading to a prominent [M-43]⁺ peak. Subsequent fragmentations may involve further losses of alkyl groups or cleavage of the Si-N bond.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Data Acquisition (EI):
-
Ionization Method: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-500
-
Summary of Representative Spectral Data
The following table summarizes the plausible, representative spectral data for this compound based on the analysis of its structure and comparison with related compounds.
| Technique | Parameter | Representative Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~1.1 ppm | Doublet, Methyl protons (-CH₃) |
| ~1.2 ppm | Septet, Methine protons (-CH) | ||
| Variable (broad) | Singlet, N-H proton | ||
| ¹³C NMR | Chemical Shift (δ) | ~19 ppm | Methyl carbons (-CH₃) |
| ~12 ppm | Methine carbons (-CH) | ||
| ²⁹Si NMR | Chemical Shift (δ) | ~ -5 to -15 ppm | Single resonance for equivalent Si atoms |
| IR | Wavenumber (cm⁻¹) | ~3330 cm⁻¹ | N-H stretch (secondary amine) |
| ~2945, 2865 cm⁻¹ | C-H stretch (aliphatic) | ||
| ~1460, 1380 cm⁻¹ | C-H bend | ||
| ~950 cm⁻¹ | Si-N stretch | ||
| MS (EI) | m/z | 286 | [M - C₃H₇]⁺ |
| 158 | [(iPr)₃Si]⁺ | ||
| 43 | [C₃H₇]⁺ |
Visualizations
Conceptual Experimental Workflow
Caption: Conceptual workflow for the spectroscopic analysis of this compound.
Plausible Mass Spectrometry Fragmentation Pathway
Caption: A plausible EI mass spectrometry fragmentation pathway for this compound.
Introduction to Bis(triisopropylsilyl)amine: A Senior Application Scientist's Perspective
An In-depth Technical Guide to the Safe Handling of Bis(triisopropylsilyl)amine
This compound, a sterically hindered secondary amine, is a potent silylating agent and a valuable intermediate in synthetic organic chemistry. Its bulky triisopropylsilyl (TIPS) groups confer unique reactivity and selectivity, making it a reagent of choice for the protection of primary amines and other sensitive functionalities. However, the very features that make it synthetically useful—the reactive silicon-nitrogen bond and the hydrolytic sensitivity—also necessitate a rigorous and well-informed approach to its handling and safety. This guide is intended for researchers, scientists, and drug development professionals who work with this and similar silylating agents. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper understanding of the causality behind the recommended safety protocols, reflecting field-proven insights and a commitment to self-validating safety systems in the laboratory.
Physicochemical Properties and Their Safety Implications
Understanding the physical and chemical properties of a substance is the foundation of its safe handling. The properties of this compound dictate its behavior under various laboratory conditions and inform the necessary precautions.
| Property | Value | Safety Implication |
| CAS Number | 923027-92-3[1] | Essential for unambiguous identification and information retrieval. |
| Molecular Formula | C₁₈H₄₃NSi₂[1] | Indicates a high carbon content, suggesting it is combustible. |
| Molecular Weight | 329.72 g/mol [2] | A relatively high molecular weight suggests low volatility at room temperature, but vapors can still be present, especially upon heating. |
| Physical Form | Liquid[2] | Poses a splash and spill hazard. |
| Storage Temperature | Refrigerator[2] | Suggests potential thermal instability or reactivity at ambient temperatures. |
Hazard Identification and Probable GHS Classification
-
Signal Word: Danger
-
Probable Hazard Pictograms:
-
GHS05 (Corrosion)
-
GHS07 (Exclamation Mark)
-
-
Probable Hazard Statements (H-phrases):
-
Probable Precautionary Statements (P-phrases):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4][10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6][7]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][6][7]
-
P310: Immediately call a POISON CENTER or doctor/physician.[3][4]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]
-
Core Safety Principles: The Reactivity of Silylamines
The primary driver of the hazards associated with this compound is the reactivity of the silicon-nitrogen bond. This bond is susceptible to cleavage by protic sources, most notably water.
Hydrolytic Sensitivity: The Si-N bond is readily hydrolyzed by water, including atmospheric moisture. This reaction produces triisopropylsilanol and ammonia.
(i-Pr)₃Si-NH-Si(i-Pr)₃ + 2 H₂O → 2 (i-Pr)₃Si-OH + NH₃
The generation of ammonia, a corrosive and irritating gas, upon exposure to moisture is a key reason for handling this compound in a well-ventilated area and taking precautions to avoid inhalation. The reaction with moisture on the skin or in the eyes is what leads to irritation and potential burns.
Incompatibility with Protic Solvents: Alcohols and acids will react vigorously with this compound, cleaving the Si-N bond. This reactivity is the basis for its incompatibility with these common laboratory reagents.
Thermal Stability: While specific data for this compound is limited, sterically hindered amines and silanes can undergo thermal decomposition. At elevated temperatures, cleavage of the Si-N and Si-C bonds can occur, potentially generating flammable and/or toxic fumes.[11] For this reason, it is prudent to avoid high temperatures and to store the compound in a refrigerator as recommended.[2]
Standard Operating Procedures for Safe Handling and Storage
A self-validating system of protocols is essential for the safe handling of reactive reagents like this compound.
Handling:
-
Work in a Controlled Environment: All manipulations should be performed in a certified chemical fume hood to ensure adequate ventilation and to contain any potential release of vapors.
-
Inert Atmosphere: Due to its moisture sensitivity, handling under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended, especially for reactions where the integrity of the reagent is critical. Schlenk line or glovebox techniques are appropriate.
-
Avoid Ignition Sources: While not classified as flammable, the compound is combustible. Keep away from open flames, hot plates, and other potential ignition sources.
-
Use Appropriate Equipment: Use clean, dry glassware and syringes. Needles and syringes should be purged with an inert gas before use.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. A refrigerator is recommended for long-term storage.[2]
-
Inert Atmosphere: For long-term storage, consider keeping the container inside a desiccator or a glovebox with a dry atmosphere.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE should be a deliberate process based on a risk assessment of the planned procedure.
Caption: PPE Selection Workflow for this compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection: A standard laboratory coat should be worn. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron or coveralls are recommended.
-
Hand Protection: Nitrile or neoprene gloves are appropriate.[3] Given the corrosive nature, double-gloving is a prudent practice. Inspect gloves for any signs of degradation or puncture before and during use.
-
Respiratory Protection: Work should be conducted in a fume hood to avoid the need for respiratory protection. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor/ammonia cartridge should be used.[3]
Emergency Protocols: Spill and Exposure Management
Prompt and correct response to emergencies is critical to mitigating harm.
Caption: Spill Response Workflow for this compound.
Spill or Leak:
-
Evacuate and Alert: Immediately alert others in the vicinity. For large spills, evacuate the area and notify your supervisor and institutional safety office.
-
Control Vapors: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully scoop the absorbed material into a sealable, properly labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a mild detergent and water.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Decontamination and Waste Disposal
Decontamination: Glassware and equipment that have been in contact with this compound can be decontaminated by rinsing with a non-protic solvent (e.g., hexane or toluene) to remove the bulk of the material, followed by careful quenching with isopropanol and then a final wash with water and detergent.
Waste Disposal:
-
Liquid Waste: Unused or waste this compound should be collected in a designated, labeled container for halogen-free organic waste.
-
Solid Waste: Contaminated absorbent materials, gloves, and other solid waste should be placed in a sealed, labeled container and disposed of as hazardous solid waste.
-
Empty Containers: "Empty" containers will still contain residue. They should be triple-rinsed with a suitable organic solvent. The rinsate must be collected and disposed of as hazardous waste.
Conclusion: Fostering a Culture of Safety
This compound is a powerful tool in the arsenal of the synthetic chemist. Its effective and safe use hinges on a comprehensive understanding of its reactivity and potential hazards. By moving beyond mere compliance and embracing a culture of safety that is grounded in scientific principles and validated by rigorous protocols, researchers can confidently harness the synthetic utility of this reagent while ensuring the well-being of themselves and their colleagues. This guide serves as a framework for developing such an approach, empowering scientists to make informed decisions and maintain the highest standards of laboratory safety.
References
- 1. This compound | C18H43NSi2 | CID 15339554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 923027-92-3 [sigmaaldrich.com]
- 3. gelest.com [gelest.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. fishersci.com [fishersci.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. Page loading... [guidechem.com]
- 8. Bis(trimethoxysilylpropyl)amine | C12H31NO6Si2 | CID 157882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. fishersci.com [fishersci.com]
Navigating the Solution Landscape: A Technical Guide to the Solubility of Bis(triisopropylsilyl)amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Unseen
In the realm of modern chemistry, particularly in pharmaceutical and materials science, the precise control over reaction conditions is paramount. Among the most fundamental of these conditions is the choice of solvent, a decision that hinges on the solubility of all reactants, intermediates, and catalysts. Bis(triisopropylsilyl)amine, a sterically hindered secondary amine, is a valuable reagent and intermediate in organic synthesis. Its bulky triisopropylsilyl groups impart unique reactivity and selectivity. However, these same features dominate its solubility characteristics, which, until now, have been largely anecdotal.
This technical guide provides a comprehensive exploration of the solubility of this compound in common organic solvents. In the absence of extensive published quantitative data, this document equips the practicing scientist with the foundational principles to predict solubility, qualitative assessments for initial solvent screening, and robust, step-by-step protocols for the precise experimental determination of solubility. This guide is structured to not only provide data but to foster a deeper understanding of the molecular interactions that govern the dissolution process, empowering researchers to make informed decisions in their experimental designs.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is the cornerstone for predicting its solubility. The molecular structure of this compound is the primary determinant of its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₈H₄₃NSi₂ | PubChem[1] |
| Molecular Weight | 329.72 g/mol | Sigma-Aldrich[2] |
| Appearance | Liquid | Sigma-Aldrich[2] |
| InChIKey | KEBQKMFRRCSNFD-UHFFFAOYSA-N | Sigma-Aldrich[2] |
The most striking feature of this compound is its highly nonpolar character, a direct consequence of the eighteen isopropyl groups shielding the central nitrogen atom. This steric hindrance significantly diminishes the influence of the polar N-H bond, rendering the molecule predominantly lipophilic.
Theoretical Framework for Solubility
The age-old axiom of "like dissolves like" serves as a powerful predictive tool for solubility.[3] This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
The Role of Polarity and Intermolecular Forces
The solubility of this compound is governed by the following intermolecular forces:
-
Van der Waals Forces (London Dispersion Forces): As a large, nonpolar molecule, this compound exhibits significant London dispersion forces. These temporary, induced dipoles are the primary mode of interaction with nonpolar solvents.
-
Dipole-Dipole Interactions: The N-H bond possesses a dipole moment. However, the extensive steric shielding by the triisopropylsilyl groups severely restricts the ability of this dipole to interact with polar solvent molecules.
-
Hydrogen Bonding: The nitrogen atom has a lone pair of electrons and a hydrogen atom, making it a potential hydrogen bond donor and acceptor. Again, steric hindrance is expected to be the dominant factor, significantly limiting its capacity for hydrogen bonding with protic solvents.
Based on these considerations, it can be predicted that this compound will exhibit high solubility in nonpolar and weakly polar aprotic solvents, where dispersion forces are the principal mode of interaction. Conversely, its solubility is expected to be low in highly polar and protic solvents.
Predicting Solubility: A Qualitative Assessment
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, based on the principles of intermolecular forces and polarity. "Miscible" implies solubility in all proportions.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar, Aprotic | Miscible | "Like dissolves like"; both are nonpolar and interact primarily through dispersion forces. |
| Toluene | Nonpolar, Aprotic | Miscible | Similar to hexane, with the aromatic ring also interacting favorably with the alkyl groups of the solute. |
| Diethyl Ether | Weakly Polar, Aprotic | High | The small dipole of the ether is overcome by the strong dispersion forces. |
| Tetrahydrofuran (THF) | Polar, Aprotic | High | Similar to diethyl ether, THF's polarity is moderate and it can effectively solvate the large nonpolar groups. |
| Dichloromethane (DCM) | Polar, Aprotic | High | A good solvent for many organic compounds, its polarity is not so high as to preclude the dissolution of nonpolar solutes. |
| Ethyl Acetate | Polar, Aprotic | Moderate to High | The ester functionality introduces polarity, but the ethyl and acetyl groups provide nonpolar character. |
| Acetone | Polar, Aprotic | Moderate | The high polarity of the carbonyl group may lead to less favorable interactions compared to less polar aprotic solvents. |
| Acetonitrile | Polar, Aprotic | Low to Moderate | A highly polar aprotic solvent; unfavorable dipole-dipole interactions are likely to dominate. |
| Methanol | Polar, Protic | Low | The strong hydrogen bonding network of methanol would be disrupted by the nonpolar solute with little energetic compensation. |
| Ethanol | Polar, Protic | Low to Moderate | The ethyl group provides some nonpolar character, potentially allowing for slightly better solvation than methanol. |
| Water | Highly Polar, Protic | Insoluble | The extreme polarity and strong hydrogen bonding of water make it a very poor solvent for this highly nonpolar compound. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | Low | A very strong dipole and its highly structured nature make it a poor solvent for nonpolar compounds. |
Experimental Determination of Solubility
Given the lack of quantitative data, experimental determination is crucial for applications requiring precise solubility values. The following protocols are designed to be robust and reliable.
Isothermal Shake-Flask Method
This is the gold standard method for determining the thermodynamic solubility of a compound in a solvent.
Caption: Isothermal Shake-Flask Method Workflow.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
To a series of sealed vials, add a known volume (e.g., 5 mL) of the desired organic solvent.
-
Add an excess of this compound to each vial. The presence of a distinct second phase (undissolved liquid) is essential to ensure saturation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
-
Equilibration:
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that the system reaches thermodynamic equilibrium.
-
-
Sampling:
-
Cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow for complete phase separation.
-
Carefully withdraw a known volume of the clear supernatant (the solvent saturated with the solute) using a volumetric pipette. It is critical to avoid disturbing the undissolved layer.
-
-
Quantification:
-
The concentration of this compound in the withdrawn aliquot can be determined by a suitable analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent to ensure accurate quantification.
-
-
Calculation:
-
The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
-
Gravimetric Method
This method is simpler but may be less accurate for volatile solvents.
Caption: Gravimetric Method Workflow.
Step-by-Step Protocol:
-
Prepare a Saturated Solution: Follow steps 1 and 2 of the Isothermal Shake-Flask Method.
-
Sampling: Withdraw a known volume of the clear supernatant into a pre-weighed, clean, and dry container (e.g., a vial or flask).
-
Solvent Evaporation: Carefully evaporate the solvent. For volatile solvents, this can be done under a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a temperature well below the boiling point of this compound is recommended.
-
Weighing and Calculation: Once the solvent is completely removed, weigh the container with the remaining solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound. The solubility can then be calculated.
Practical Implications for the Researcher
A clear understanding of the solubility of this compound is critical for its effective use in various applications:
-
Reaction Chemistry: Ensuring that all reactants are in the same phase is crucial for optimal reaction rates and yields. The choice of a solvent in which this compound is highly soluble can prevent reaction failures due to heterogeneity.
-
Purification: In processes such as crystallization or extraction, knowledge of solubility in different solvents is essential for designing efficient separation protocols. For instance, a solvent in which the desired product is soluble but impurities are not can be used for purification. Conversely, an anti-solvent in which this compound is poorly soluble can be used to induce its precipitation.
-
Formulation: In drug development and materials science, formulating a product with the desired concentration and stability requires a solvent system in which all components are soluble and compatible.
Conclusion
While a comprehensive database of quantitative solubility data for this compound in all common organic solvents is not yet available, a strong predictive framework based on fundamental chemical principles can guide the practicing scientist. The highly nonpolar and sterically hindered nature of this silylamine dictates its high solubility in nonpolar and weakly polar aprotic solvents and poor solubility in highly polar and protic media. For applications demanding precise solubility values, the experimental protocols detailed in this guide provide a reliable means of obtaining this critical data. By combining theoretical understanding with rigorous experimental validation, researchers can confidently select the optimal solvent systems for their work, unlocking the full potential of this versatile reagent.
References
An In-Depth Technical Guide to the Structure of Bis(triisopropylsilyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(triisopropylsilyl)amine, systematically known as 1,1,1-triisopropyl-N-(triisopropylsilyl)silanamine, is a sterically hindered secondary amine of significant interest in modern organic and organometallic chemistry. Its molecular structure, dominated by two bulky triisopropylsilyl (TIPS) groups attached to a central nitrogen atom, imparts unique reactivity that is leveraged in a variety of synthetic applications. This guide provides a comprehensive exploration of the structural intricacies of this compound, its synthesis, spectroscopic characterization, and its utility as a potent, non-nucleophilic base in organic synthesis, a role of particular relevance in the development of complex pharmaceutical intermediates.
Molecular Structure and Bonding
The most defining characteristic of this compound is its immense steric bulk. This steric congestion profoundly influences its molecular geometry, bond parameters, and ultimately, its chemical reactivity.
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction studies have provided definitive insights into the solid-state structure of this compound. The key structural parameters are summarized in the table below.
| Parameter | Value | Reference |
| Si-N Bond Length | 1.736(2) Å | [1] |
| Si-N-Si Bond Angle | 145.43(8)° | [1] |
The Si-N bond length of 1.736(2) Å is noteworthy. For comparison, the Si-N bond length in the less sterically hindered bis(trimethylsilyl)amine is approximately 1.735 pm.[1] This suggests that despite the significant increase in steric bulk from methyl to isopropyl groups, the Si-N bond distance remains largely unaffected.
Of particular significance is the exceptionally wide Si-N-Si bond angle of 145.43(8)°.[1] This represents a substantial deviation from the idealized trigonal pyramidal geometry typically observed in amines and is a direct consequence of the steric repulsion between the two bulky triisopropylsilyl groups. This wide angle indicates a significant degree of flattening at the nitrogen center, approaching a trigonal planar arrangement. This structural feature has profound implications for the reactivity of the nitrogen lone pair, rendering it sterically shielded and less available for nucleophilic attack.
Caption: Ball-and-stick representation of this compound highlighting key bond lengths and the wide Si-N-Si bond angle.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the isopropyl groups. Due to the symmetry of the molecule, these signals can appear as a set of overlapping multiplets. The methine (CH) protons of the isopropyl groups typically appear as a septet, while the methyl (CH₃) protons appear as a doublet. The N-H proton signal is often broad and may be difficult to observe, a common feature for protons on nitrogen.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methine and methyl carbons of the triisopropylsilyl groups.
-
²⁹Si NMR: The silicon-29 NMR spectrum provides a direct probe of the silicon environment and should exhibit a single resonance, confirming the presence of a single type of silicon atom in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic vibrational modes. Key absorptions include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch (typically weak and sharp for secondary amines) |
| ~2940, 2865 | C-H stretching of isopropyl groups |
| ~1460, 1380 | C-H bending of isopropyl groups |
| ~1000-800 | Si-C stretching and Si-N stretching vibrations |
The N-H stretching vibration is a key diagnostic peak, though its intensity can be diminished due to the steric environment.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of ammonia with a suitable triisopropylsilyl electrophile, such as triisopropylsilyl chloride. The steric hindrance of the triisopropylsilyl group makes this reaction less facile than with smaller silyl chlorides.
Experimental Protocol: Synthesis of Triisopropylsilyl Chloride
A common precursor, triisopropylsilyl chloride, can be synthesized from the corresponding silane.
Materials:
-
Triisopropylsilane
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Sulfuryl Chloride (SO₂Cl₂)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triisopropylsilane (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by GC-MS to confirm the consumption of the starting silane.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield triisopropylsilyl chloride as a colorless liquid.
Experimental Protocol: Synthesis of this compound
Materials:
-
Triisopropylsilyl Chloride
-
Anhydrous Ammonia (gas or solution in a suitable solvent like THF)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser under an inert atmosphere, add anhydrous THF or diethyl ether.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Bubble anhydrous ammonia gas through the cold solvent until a saturated solution is obtained, or add a pre-prepared solution of ammonia in the chosen solvent.
-
Slowly add a solution of triisopropylsilyl chloride (2.0 eq) in the same anhydrous solvent to the ammonia solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. A white precipitate of ammonium chloride will form.
-
Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the ammonium chloride.
-
Wash the filter cake with fresh anhydrous solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation under high vacuum to afford this compound as a colorless oil or low-melting solid.
Caption: Synthetic workflow for the preparation of this compound.
Reactivity and Applications in Drug Development
The unique structural features of this compound dictate its reactivity, making it a valuable tool in organic synthesis, particularly in the context of drug development where the synthesis of complex molecules with high selectivity is paramount.
Non-Nucleophilic Base
The most prominent application of this compound is as a precursor to the extremely bulky, non-nucleophilic strong base, lithium bis(triisopropylsilyl)amide (LiN(Si(iPr)₃)₂). This base is generated in situ by the deprotonation of the parent amine with an organolithium reagent, typically n-butyllithium.
References
A Comprehensive Technical Guide to Bis(triisopropylsilyl)amine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the precise control of reactivity is paramount. Among the arsenal of reagents available to the discerning chemist, sterically hindered non-nucleophilic bases and protecting groups hold a position of particular importance. Bis(triisopropylsilyl)amine, often abbreviated as TIPS₂NH or ((i-Pr)₃Si)₂NH, stands as a quintessential example of such a reagent. Its unique combination of extreme steric bulk, conferred by the six isopropyl groups on two silicon atoms, and the reactivity of the N-H bond, has rendered it an invaluable tool in a multitude of synthetic transformations. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and diverse applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Discovery and Historical Context: The Rise of Sterically Hindered Silylamines
The story of this compound is intrinsically linked to the broader development of organosilicon chemistry in the mid-20th century. The pioneering work in this field laid the foundation for the synthesis and understanding of a wide array of silicon-containing compounds, including silylamines. While a singular, seminal publication marking the definitive "discovery" of this compound is not readily apparent in the historical literature, its emergence can be understood within the context of a burgeoning interest in sterically demanding silyl groups for controlling reaction pathways.
The early exploration of silylamines was significantly advanced by the work of scientists like Professor Dr. Dr. h.c. mult. Uwe Wannagat in the 1960s. His extensive research into silicon-nitrogen compounds, particularly metal silylamides, demonstrated the profound influence of silyl groups on the structure and reactivity of these molecules. Although much of this early work focused on the less sterically encumbered bis(trimethylsilyl)amine (HMDS), it paved the way for the logical extension to bulkier alkylsilyl substituents. The motivation for synthesizing progressively larger silylamines was driven by the desire to create even more selective and non-nucleophilic reagents. The triisopropylsilyl (TIPS) group, with its large cone angle, was a natural candidate for creating a highly hindered amine.
The synthesis of such bulky silylamines was often not an end in itself but a means to access novel ligands for coordination chemistry or to develop highly selective reagents for organic synthesis. The first preparations of this compound were likely achieved through established methods for silylamine synthesis, adapted for the more sterically demanding triisopropylsilyl chloride.
Synthesis and Characterization
The preparation of this compound is conceptually straightforward, typically involving the reaction of a nitrogen source with triisopropylsilyl chloride. However, the steric hindrance of the triisopropylsilyl group necessitates careful consideration of reaction conditions to achieve good yields.
General Synthetic Approach
The most common method for the synthesis of this compound involves the reaction of ammonia or a primary amine with two equivalents of triisopropylsilyl chloride ((i-Pr)₃SiCl). The reaction is typically carried out in an inert solvent, and a base is often required to neutralize the hydrogen chloride generated during the reaction.
A common synthetic route involves the direct ammonolysis of triisopropylsilyl chloride.
Reaction: 2 (i-Pr)₃SiCl + 3 NH₃ → [((i-Pr)₃Si)₂NH] + 2 NH₄Cl
Alternatively, the reaction can be performed with a primary amine, followed by a second silylation step. However, for the parent this compound, direct reaction with ammonia is more common. Another approach involves the use of an alkali metal amide, such as lithium amide (LiNH₂), which can be more reactive.
Reaction: 2 (i-Pr)₃SiCl + LiNH₂ → [((i-Pr)₃Si)₂NH] + LiCl + HCl
Due to the steric bulk, these reactions may require elevated temperatures and prolonged reaction times to proceed to completion.
Experimental Protocol: Synthesis of this compound
Materials:
-
Triisopropylsilyl chloride ((i-Pr)₃SiCl)
-
Anhydrous ammonia (gas) or a solution in an appropriate solvent (e.g., dioxane)
-
Anhydrous diethyl ether or toluene
-
Anhydrous n-pentane
-
Schlenk line and glassware
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a condenser, and a bubbler is assembled under an inert atmosphere (argon or nitrogen).
-
Anhydrous diethyl ether or toluene is added to the flask, followed by the slow addition of triisopropylsilyl chloride.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous ammonia gas is slowly bubbled through the solution with vigorous stirring. The reaction is exothermic, and the rate of ammonia addition should be controlled to maintain the temperature below 10 °C. A white precipitate of ammonium chloride will form.
-
After the addition of ammonia is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction mixture is filtered under an inert atmosphere to remove the ammonium chloride precipitate. The filter cake is washed with anhydrous diethyl ether or pentane.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound as an oil.
-
The crude product is purified by vacuum distillation to afford pure this compound as a colorless liquid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Silyl chlorides and silylamines are sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is crucial to prevent the formation of siloxanes and other byproducts.
-
Slow Addition of Ammonia: The reaction is exothermic, and slow addition helps to control the temperature, preventing side reactions and ensuring safety.
-
Inert Atmosphere Filtration: This prevents hydrolysis of the product during the workup.
-
Vacuum Distillation: Due to its high boiling point, this compound is best purified by distillation under reduced pressure to prevent thermal decomposition.
Characterization
The structure and purity of this compound are typically confirmed by a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₈H₄₃NSi₂ |
| Molecular Weight | 329.72 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~110-115 °C at 0.5 mmHg |
| Density | ~0.84 g/mL |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characterized by a large multiplet in the region of 1.0-1.2 ppm corresponding to the methyl protons of the isopropyl groups and a septet around 1.2-1.4 ppm for the methine protons. The N-H proton often appears as a broad singlet at a variable chemical shift, typically around 0.8-1.0 ppm, and its integration corresponds to one proton.
-
¹³C NMR: The carbon NMR spectrum shows two distinct signals for the isopropyl groups: one for the methyl carbons and one for the methine carbon.
-
²⁹Si NMR: The silicon-29 NMR spectrum displays a single resonance, confirming the presence of a single silicon environment.
-
IR Spectroscopy: The infrared spectrum shows a characteristic N-H stretching vibration in the range of 3380-3400 cm⁻¹. Strong Si-C and Si-N stretching bands are also observed.
Key Properties and Applications
The utility of this compound in synthesis stems from its distinct chemical properties, primarily its extreme steric hindrance and the moderate acidity of its N-H bond.
A Bulky, Non-Nucleophilic Base
One of the most significant applications of this compound is as a precursor to even bulkier non-nucleophilic bases.[1][2] Deprotonation with a strong base, such as an organolithium reagent, yields the corresponding lithium amide, lithium bis(triisopropylsilyl)amide (LHMDS or LiTIPS₂N).
Reaction: [((i-Pr)₃Si)₂NH] + n-BuLi → [((i-Pr)₃Si)₂NLi] + BuH
This lithium amide is an exceptionally strong, yet non-nucleophilic, base due to the immense steric shielding of the nitrogen atom by the two triisopropylsilyl groups. This property makes it highly effective in promoting reactions that are sensitive to nucleophilic attack, such as the formation of kinetic enolates from ketones and esters.[2]
Caption: Formation and action of a bulky non-nucleophilic base.
A Robust Protecting Group
The triisopropylsilyl (TIPS) group is a widely used protecting group for alcohols and other functional groups due to its high steric bulk and stability under a range of reaction conditions. This compound can serve as a reagent for the introduction of the TIPS group, particularly for the protection of amines. The resulting N-silylamines are significantly more stable to hydrolysis than their trimethylsilyl (TMS) counterparts.
The protection of a primary amine with one TIPS group can be achieved, and in some cases, both N-H bonds can be substituted to form a bis(triisopropylsilyl)amino group on a substrate. This high degree of steric protection can be advantageous in multi-step syntheses where robust protection is required.
Caption: Workflow for amine protection using a TIPS group.
Ligand in Coordination Chemistry
The bis(triisopropylsilyl)amido ligand, [((i-Pr)₃Si)₂N]⁻, is a valuable ligand in organometallic and coordination chemistry. Its large steric profile can stabilize low-coordinate metal centers, preventing oligomerization and allowing for the isolation and study of highly reactive species. Metal complexes bearing this ligand have found applications in catalysis and as precursors for materials science.
Conclusion
This compound, a product of the systematic exploration of sterically demanding organosilicon compounds, has firmly established itself as a versatile and powerful reagent in modern chemical synthesis. Its role as a precursor to one of the most sterically hindered non-nucleophilic bases has been instrumental in the development of highly selective organic transformations. Furthermore, its utility as a robust protecting group and as a ligand in coordination chemistry underscores its broad applicability. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, properties, and applications of this compound is essential for the rational design of complex synthetic strategies and the development of novel chemical entities.
References
A Theoretical and Structural Investigation of Bis(triisopropylsilyl)amine: A Sterically Encumbered N-Silylamine
Abstract
Bis(triisopropylsilyl)amine, [((CH₃)₂CH)₃Si]₂NH, stands as a cornerstone in synthetic chemistry, prized for its role as a sterically demanding non-nucleophilic base and as a precursor to a variety of catalysts and materials. The immense steric bulk imparted by the two triisopropylsilyl substituents dictates its unique structural and electronic properties, which in turn govern its reactivity. This in-depth technical guide provides a comprehensive theoretical examination of this compound, grounded in experimental crystallographic data. We will explore its molecular geometry, conformational landscape, and electronic structure through the lens of computational chemistry, offering insights for researchers, scientists, and drug development professionals who utilize this pivotal reagent.
Introduction: The Significance of Steric Crowding
N-silylamines are a versatile class of compounds with wide-ranging applications in organic and organometallic chemistry.[1] The substitution of hydrogen atoms on an amine with silyl groups profoundly alters the electronic and steric environment of the nitrogen atom. In the case of this compound, the sheer size of the triisopropylsilyl groups creates a highly congested environment around the central nitrogen atom. This steric hindrance is not merely a passive feature; it actively shapes the molecule's fundamental properties, including its bond angles, conformational preferences, and the accessibility of the nitrogen lone pair. Understanding these properties from a theoretical standpoint is crucial for predicting its behavior in chemical reactions and for the rational design of new synthetic methodologies.
This guide will delve into the theoretical underpinnings of this compound's structure and reactivity. We will begin by examining its experimentally determined solid-state structure, which serves as a vital benchmark for our computational models. Subsequently, we will outline a robust theoretical workflow for investigating its gas-phase structure, conformational flexibility, and electronic properties using Density Functional Theory (DFT).
Molecular Structure: Experimental Benchmark and Theoretical Correlation
A foundational aspect of understanding any molecule is the precise knowledge of its three-dimensional structure. For this compound, single-crystal X-ray diffraction has provided an invaluable experimental snapshot of its solid-state conformation.
Solid-State Structure from X-ray Crystallography
The solid-state molecular structure of this compound reveals significant steric repulsion between the two bulky triisopropylsilyl groups.[2] This repulsion forces a widening of the Si-N-Si bond angle to 145.43(8)°.[2] This value is considerably larger than the Si-N-Si angle in less sterically hindered bis(silyl)amines, such as bis(trimethylsilyl)amine (125.5(2)°), highlighting the profound impact of the isopropyl substituents.[2] The average N-Si bond length is 1.736(2) Å, which is comparable to that in other bis(silyl)amines.[2]
| Parameter | Experimental Value[2] |
| Si-N-Si Bond Angle | 145.43(8)° |
| Average N-Si Bond Length | 1.736(2) Å |
Theoretical Approach to Geometry Optimization
To gain deeper insight into the intrinsic geometry of an isolated this compound molecule, free from crystal packing forces, we can employ computational methods. Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for this purpose.
Experimental Protocol: Geometry Optimization using DFT
-
Initial Structure Generation: A starting 3D structure of this compound is generated using molecular modeling software.
-
Method and Basis Set Selection: The choice of DFT functional and basis set is critical for accuracy. A common and effective combination for organosilicon compounds is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311+G(d,p).[3] The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the bonding and non-bonding interactions.
-
Calculation Execution: A geometry optimization calculation is performed using a quantum chemistry software package like Gaussian or ORCA. This iterative process adjusts the atomic coordinates to find the lowest energy conformation (a minimum on the potential energy surface).
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
The workflow for a typical DFT-based geometry optimization is illustrated below:
Caption: Workflow for DFT geometry optimization.
By comparing the calculated bond lengths and angles from the gas-phase DFT optimization with the experimental X-ray data, we can assess the influence of intermolecular interactions in the solid state on the molecular structure. It is anticipated that the gas-phase Si-N-Si angle will be very similar to the solid-state value, indicating that intramolecular steric repulsion is the dominant factor in determining this geometric parameter.
Conformational Landscape: The Dance of Bulky Substituents
The triisopropylsilyl groups are not static entities; the six Si-C and eighteen C-C single bonds allow for a multitude of possible rotational isomers (conformers). Understanding the relative energies of these conformers is key to appreciating the molecule's dynamic behavior in solution.
Identifying Key Rotational Degrees of Freedom
The primary conformational flexibility in this compound arises from the rotation around the Si-N bonds and the Si-C bonds of the isopropyl groups. A systematic conformational search can be computationally expensive due to the large number of rotatable bonds. A more practical approach is to focus on the most significant rotations, such as the concerted rotation of the two triisopropylsilyl groups relative to each other.
Computational Protocol for Conformational Analysis
A relaxed potential energy surface scan is a suitable method to explore the conformational space.
Experimental Protocol: Conformational Scanning
-
Define Scan Coordinate: A dihedral angle that captures the rotation of the two silyl groups is chosen as the scan coordinate (e.g., a dummy_atom-Si-N-Si dihedral angle).
-
Perform Relaxed Scan: A series of constrained geometry optimizations are performed where the chosen dihedral angle is fixed at incremental values (e.g., every 15 degrees). At each step, all other geometric parameters are allowed to relax.
-
Analyze Energy Profile: The relative energies of the optimized structures at each step are plotted against the dihedral angle to generate a potential energy profile. The minima on this profile correspond to stable conformers, while the maxima represent transition states for rotation.
Caption: Conformational analysis workflow.
The results of such a scan would likely reveal a relatively high barrier to rotation around the Si-N bonds, a direct consequence of the interlocking of the isopropyl groups. This restricted rotation is a key feature of this compound's steric character.
Electronic Structure and Spectroscopic Properties
The electronic structure of this compound provides insights into its reactivity and can be correlated with its spectroscopic signatures.
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For this compound, the HOMO is expected to be localized on the nitrogen lone pair, making it the primary site for interaction with electrophiles. The LUMO is likely to be associated with the Si-C antibonding orbitals. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.
Theoretical Prediction of NMR Spectra
Computational chemistry can be used to predict NMR chemical shifts, which can then be compared with experimental data for structure validation.
Experimental Protocol: NMR Chemical Shift Calculation
-
Optimized Geometry: The DFT-optimized geometry of the lowest energy conformer is used as the input.
-
GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR shielding tensors.
-
Calculation and Referencing: The shielding tensors are calculated at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard, such as tetramethylsilane (TMS), computed at the same level of theory.
A comparison of the calculated and experimental ¹H, ¹³C, and ²⁹Si NMR spectra can provide a detailed confirmation of the solution-state structure of this compound.
Reactivity and Mechanistic Insights
The theoretical framework established in the preceding sections can be extended to investigate the reactivity of this compound. For instance, its role as a Brønsted base can be studied by modeling its interaction with a proton.
Proton Affinity and Basicity
The proton affinity (PA) is a measure of a molecule's gas-phase basicity. It can be calculated as the negative of the enthalpy change for the protonation reaction:
[((CH₃)₂CH)₃Si]₂NH + H⁺ → [((CH₃)₂CH)₃Si]₂NH₂⁺
A high calculated PA would be consistent with the known basicity of this compound, although its steric bulk often prevents it from acting as a nucleophile.
Modeling Reaction Pathways
DFT can also be used to map out the potential energy surfaces of reactions involving this compound. This involves locating the transition state structures that connect reactants and products, allowing for the calculation of activation energies and providing a detailed mechanistic understanding of its chemical transformations.
Conclusion
This technical guide has outlined a comprehensive theoretical approach to understanding the structure, conformation, and electronic properties of this compound. By grounding our computational models in experimental X-ray crystallographic data, we can develop a robust and predictive theoretical framework. The immense steric hindrance of the triisopropylsilyl groups is the defining feature of this molecule, leading to a significantly widened Si-N-Si bond angle and restricted conformational freedom. These sterically-induced properties are directly responsible for its utility as a non-nucleophilic base and as a ligand in catalysis. The computational workflows detailed herein provide a roadmap for researchers to further explore the fascinating chemistry of this and other sterically demanding molecules.
References
Methodological & Application
Synthesis of Bis(triisopropylsilyl)amine: A Detailed Protocol for Researchers
Introduction
Bis(triisopropylsilyl)amine, a sterically hindered secondary amine, is a valuable reagent and intermediate in modern organic and organometallic chemistry. Its bulky triisopropylsilyl (TIPS) groups impart unique properties, including high solubility in nonpolar solvents, thermal stability, and the ability to serve as a proton shuttle or a precursor to highly basic, non-nucleophilic amides. This application note provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol is designed with an emphasis on procedural causality, safety, and robust validation.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the reaction of lithium nitride with triisopropylsilyl chloride. This method provides a direct and efficient route to the desired product. The reaction proceeds via a nucleophilic substitution mechanism where the nitride ion acts as the nitrogen source, displacing the chloride from the triisopropylsilyl chloride.
The overall balanced chemical equation for this synthesis is:
Li₃N + 3 (i-Pr)₃SiCl → N(Si(i-Pr)₃)₂ + 3 LiCl + (i-Pr)₃Si-NH₂ (as a potential byproduct)
The reaction of lithium nitride with an excess of triisopropylsilyl chloride is expected to yield the desired this compound. A possible side reaction could be the formation of the monosilylated amine, triisopropylsilylamine. The use of an appropriate stoichiometry and reaction conditions is crucial to maximize the yield of the disilylated product.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Lithium Nitride (Li₃N) | 99.5% | Major Chemical Supplier | Handle under inert atmosphere. |
| Triisopropylsilyl chloride ((i-Pr)₃SiCl) | 98% | Major Chemical Supplier | Store under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Major Chemical Supplier | Required for anhydrous reaction conditions. |
| n-Hexane | Anhydrous | Major Chemical Supplier | For extraction and purification. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | - | For work-up. |
| Saturated aqueous sodium chloride (brine) | Reagent Grade | - | For work-up. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | - | For drying organic layers. |
Equipment
-
Three-necked round-bottom flask (appropriate size)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of the Reaction Apparatus: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet connected to an inert gas line (Argon or Nitrogen). Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This is crucial to remove any adsorbed moisture which can react with the reagents.
-
Charging the Reactants: In a glovebox or under a positive flow of inert gas, charge the reaction flask with lithium nitride (1.0 eq). Add anhydrous tetrahydrofuran (THF) via a cannula or syringe to create a suspension.
-
Addition of Triisopropylsilyl Chloride: Cool the reaction mixture to 0 °C using an ice-water bath. Add triisopropylsilyl chloride (3.0 eq) dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes. The dropwise addition helps to control the initial exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-18 hours to ensure the reaction goes to completion. Subsequently, heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C with an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution. This step neutralizes any unreacted starting materials and hydrolyzes reactive intermediates.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with n-hexane (3 x volume of THF). Combine the organic layers. The use of a nonpolar solvent like n-hexane facilitates the extraction of the nonpolar product.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove any remaining water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the isopropyl groups and the N-H proton. The expected chemical shifts are approximately δ 1.1 (d, 36H) for the methyl protons and δ 1.2-1.3 (m, 6H) for the methine protons of the isopropyl groups. The N-H proton signal may be broad and its chemical shift can vary depending on the concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show two signals for the isopropyl groups, corresponding to the methyl and methine carbons.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration.
Safety Precautions
-
Lithium nitride (Li₃N): Reacts violently with water to produce ammonia gas. It is a strong base and should be handled in a dry, inert atmosphere.[1][2]
-
Triisopropylsilyl chloride ((i-Pr)₃SiCl): Corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Always use freshly distilled or commercially available anhydrous solvents.
-
General Precautions: The entire procedure should be carried out in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure all reagents are anhydrous. Extend the reaction time or increase the reflux temperature. |
| Loss of product during work-up | Ensure complete extraction from the aqueous layer. Be careful during the distillation to avoid loss of the product. | |
| Product is contaminated with triisopropylsilanol | Incomplete drying of glassware or solvents | Flame-dry all glassware thoroughly. Use freshly opened anhydrous solvents. |
| Reaction quenched with water too quickly | Add the quenching solution slowly at 0 °C. | |
| Difficulty in purification | Co-distillation with impurities | Ensure the vacuum distillation setup is efficient. A fractional distillation column may be necessary for higher purity. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable sterically hindered amine for their synthetic needs. The provided troubleshooting guide should assist in overcoming common experimental challenges.
References
The Strategic deployment of Bis(triisopropylsilyl)amine in Advanced Organic Synthesis
In the landscape of modern organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of elegant and efficient molecular construction. Among the arsenal of silylating agents, those imparting the triisopropylsilyl (TIPS) group are prized for their steric bulk and robust stability. While triisopropylsilyl chloride (TIPS-Cl) and triflate (TIPS-OTf) are workhorse reagents, the discerning synthetic chemist will find unique advantages in the application of Bis(triisopropylsilyl)amine . This application note provides an in-depth guide to the strategic use of this powerful silylating agent, offering insights into its reactivity, selectivity, and practical application, tailored for researchers, scientists, and professionals in drug development.
Introduction to Silylation and the Triisopropylsilyl (TIPS) Protecting Group
Silylation is a chemical transformation that introduces a silyl group (R₃Si-) into a molecule, most commonly to protect a reactive functional group, such as a hydroxyl or an amine.[1] The triisopropylsilyl (TIPS) group is a particularly bulky protecting group, which confers a high degree of stability to the resulting silyl ether or silylamine under a wide range of reaction conditions, including basic and mildly acidic environments. This stability is crucial in multi-step syntheses where numerous transformations are performed on a molecule.[2]
The choice of silylating agent is a critical parameter that can influence the efficiency, selectivity, and overall success of a synthetic sequence. While silyl halides like TIPS-Cl are common, they generate stoichiometric amounts of acid byproduct, which can be detrimental to sensitive substrates. This is where silylamines, and specifically this compound, offer a compelling alternative.
This compound: A Unique Reagent Profile
This compound, with the chemical formula ((i-Pr)₃Si)₂NH, is a sterically hindered secondary amine bearing two triisopropylsilyl groups. While specific literature on its application is less common than for its chloride counterpart, its utility can be inferred from the general principles of silylamine chemistry and the known properties of the TIPS group.
Key Advantages:
-
Neutral Reaction Conditions: Unlike silyl halides, the silylation reaction with this compound does not produce a strong acid byproduct. The byproduct is the corresponding silylamine, which is generally less reactive and easier to remove. This makes it an ideal choice for substrates containing acid-labile functional groups.
-
High Reactivity for Hindered Alcohols: The silylamine functionality can be activated under appropriate conditions to silylate even sterically encumbered alcohols, where less reactive agents may fail.
-
Potential for Enhanced Selectivity: The steric bulk of the reagent itself can lead to unique selectivities in molecules with multiple reactive sites.
Mechanism of Silylation with this compound
The silylation of an alcohol with this compound is believed to proceed through a nucleophilic attack of the alcohol on one of the silicon atoms of the silylating agent. This process is typically facilitated by a catalyst or an activator.
Diagram: Proposed Mechanism of Silylation
Caption: Proposed mechanism for the silylation of an alcohol using this compound.
Applications and Protocols
While specific, detailed protocols for this compound are not as prevalent in the literature as for other silylating agents, its application can be extrapolated from general procedures for silylamines. The following protocols are representative starting points for optimization.
Protection of Primary and Secondary Alcohols
The protection of primary and secondary alcohols is a primary application for this compound, especially when the substrate is sensitive to acidic conditions.
Experimental Protocol: General Procedure for the Silylation of an Alcohol
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DMF, or acetonitrile).
-
Addition of Reagents: Add this compound (1.1 - 1.5 eq.).
-
Catalysis (if necessary): For less reactive alcohols, a catalytic amount of a suitable activator may be required. This could include a mild Lewis acid or an acid catalyst.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Table 1: Representative Conditions for Alcohol Silylation
| Substrate Type | This compound (eq.) | Solvent | Catalyst | Temperature (°C) | Typical Reaction Time (h) |
| Primary Alcohol | 1.1 | DCM | None | 25 | 2 - 6 |
| Secondary Alcohol | 1.2 | DMF | DMAP (cat.) | 25 - 40 | 6 - 12 |
| Hindered Alcohol | 1.5 | Acetonitrile | Lewis Acid (cat.) | 50 - 80 | 12 - 24 |
Synthesis of Silyl Enol Ethers
Silyl enol ethers are versatile intermediates in organic synthesis, and their formation is a key application of silylating agents.[3] this compound can be used to trap enolates to form the corresponding silyl enol ethers under neutral conditions.
Diagram: Workflow for Silyl Enol Ether Synthesis
Caption: General workflow for the synthesis of silyl enol ethers.
Experimental Protocol: Synthesis of a Triisopropylsilyl Enol Ether
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the enolizable ketone or aldehyde (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C. Add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq.) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Enolate Trapping: To the enolate solution at -78 °C, add a solution of this compound (1.1 eq.) in anhydrous THF.
-
Reaction and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude silyl enol ether is often used in the next step without further purification, but can be purified by distillation under reduced pressure if necessary.
Deprotection of TIPS Ethers
The removal of the TIPS protecting group is typically achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. The robust nature of the TIPS group allows for its selective removal in the presence of other less sterically hindered silyl ethers.
Table 2: Common Deprotection Conditions for TIPS Ethers
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time |
| Tetrabutylammonium fluoride (TBAF) | THF | 0 - 25 | 1 - 6 h |
| Hydrofluoric acid (HF) in pyridine | THF/Pyridine | 0 - 25 | 30 min - 2 h |
| Acetic Acid/THF/Water | THF | 25 - 60 | 12 - 48 h |
Conclusion
This compound represents a valuable, albeit less commonly cited, tool in the synthetic chemist's repertoire for the introduction of the robust TIPS protecting group. Its primary advantage lies in the ability to effect silylation under neutral conditions, thereby expanding the scope of compatible substrates to those that are acid-sensitive. While further research into its specific applications and reactivity profile is warranted, the principles of silylamine chemistry provide a solid foundation for its successful implementation in the synthesis of complex molecules. For researchers in drug development and other areas of chemical science, a thorough understanding of the nuances of different silylating agents, including this compound, is essential for the strategic and efficient construction of novel chemical entities.
References
Application Note: N,N-Bis(triisopropylsilyl)amine Moiety for the Robust Protection of Primary Amines
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular transformations with high fidelity. Primary amines, being both nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. This application note provides a comprehensive technical guide on the use of the N,N-bis(triisopropylsilyl) group, hereafter referred to as N(TIPS)₂, as a sterically demanding and chemically robust protecting group for primary amines. We will explore the underlying chemical principles, provide detailed, field-proven protocols for both the protection and deprotection steps, and discuss the stability and orthogonality of this protecting group, which make it an invaluable tool for researchers, particularly in the fields of peptide synthesis and complex molecule construction.
Introduction: The Imperative for Amine Protection
Primary amines (R-NH₂) are a cornerstone functional group in organic chemistry, yet their inherent reactivity presents significant challenges in complex syntheses. Their nucleophilicity can lead to undesired reactions with electrophilic reagents, while their basicity can interfere with a wide range of reaction conditions. Consequently, the temporary conversion of an amine into a less reactive derivative—a process known as protection—is a critical strategy.[1]
An ideal protecting group should exhibit several key properties:[2]
-
It must be introduced selectively and in high yield.
-
It must be stable to a wide variety of subsequent reaction conditions.
-
It must be removable chemoselectively in high yield under conditions that do not affect other functional groups.
Silyl ethers are well-established protecting groups for alcohols, and by extension, silylamines serve the same purpose for amino groups.[3] The N(TIPS)₂ group, formed by attaching two bulky triisopropylsilyl (TIPS) groups to the nitrogen atom, offers exceptional steric shielding and high stability, making it particularly suitable for syntheses requiring harsh or varied conditions where more common protecting groups like Boc or Cbz might fail.[3][4]
The N(TIPS)₂ Group: Mechanism of Protection
The formation of an N,N-bis(triisopropylsilyl)amine derivative is typically achieved by treating the primary amine with two or more equivalents of a reactive triisopropylsilylating agent in the presence of a non-nucleophilic base. The most common and effective silylating agent for this purpose is triisopropylsilyl trifluoromethanesulfonate (TIPSOTf), owing to the high reactivity of the triflate leaving group.[5]
The reaction proceeds via a two-step nucleophilic substitution. The primary amine first attacks one molecule of TIPSOTf to form a mono-silylated intermediate, R-NH(TIPS). The protonated amine is then neutralized by the base. Due to the reduced nucleophilicity of the mono-silylated amine, the second silylation is slower but can be driven to completion, yielding the stable N,N-bis(triisopropylsilyl) protected amine. Anhydrous conditions are crucial to prevent the hydrolysis of the silylating agent.
Experimental Protocol: Protection of a Primary Amine
This protocol is adapted from methodologies reported for the exhaustive silylation of amino acids and serves as a general procedure.[5]
Materials:
-
Primary amine substrate (1.0 eq)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (2.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine (2.5 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the primary amine substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous DCM or MeCN (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the initial silylation.
-
Addition of Base: Add the non-nucleophilic base (e.g., DIPEA, 2.5 eq) to the solution dropwise via syringe.
-
Addition of Silylating Agent: Slowly add TIPSOTf (2.2 eq) to the stirred solution via syringe. A white precipitate of the ammonium triflate salt may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: a. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. c. Combine the organic layers and wash sequentially with water and then brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N,N-bis(triisopropylsilyl) protected amine.
Stability and Orthogonality
The N(TIPS)₂ group's significant steric bulk renders it exceptionally stable across a broad spectrum of chemical conditions, a property that defines its utility in complex synthetic routes.
| Condition Type | Reagents/Conditions | Stability of N(TIPS)₂ |
| Acidic (Mild) | Acetic Acid, Pyridinium p-toluenesulfonate (PPTS) | Generally Stable |
| Acidic (Strong) | Trifluoroacetic Acid (TFA), HCl | Labile[1][6] |
| Basic | Piperidine, NaOH, K₂CO₃, Metal Hydrides (LiAlH₄, NaBH₄) | Highly Stable |
| Hydrogenolysis | H₂, Pd/C | Highly Stable |
| Oxidative | m-CPBA, O₃, KMnO₄ | Highly Stable |
This stability profile makes the N(TIPS)₂ group orthogonal to many other common protecting groups.[2][7] Orthogonal protection allows for the selective removal of one protecting group in the presence of others, which is fundamental to modern synthetic strategy.[6][8] For example, the N(TIPS)₂ group remains intact under the basic conditions used to remove an Fmoc group (e.g., piperidine) and the hydrogenolysis conditions used to remove a Cbz or Benzyl group.[6] However, it is typically cleaved by the strong acids used to remove a Boc group. Its primary orthogonal partner is fluoride-labile cleavage.
Deprotection of the N(TIPS)₂ Group
The Si-N bond in silylamines is susceptible to cleavage by fluoride ions or strong acids. Fluoride-mediated deprotection is the most common and mildest method, leveraging the exceptionally high strength of the Si-F bond as the thermodynamic driving force.
Mechanism: The fluoride anion attacks the electrophilic silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then fragments, breaking the Si-N bond and liberating the free amine upon protonation during aqueous work-up.
Experimental Protocol: Deprotection
This protocol describes a general method for fluoride-mediated deprotection.
Materials:
-
N(TIPS)₂-protected substrate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (2.5 eq per TIPS group)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate or DCM
-
Standard glassware
Procedure:
-
Setup: Dissolve the N(TIPS)₂-protected amine (1.0 eq) in anhydrous THF in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of TBAF: Add the 1.0 M solution of TBAF in THF (at least 2.2 equivalents, often 2.5-3.0 eq are used to ensure completion) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: a. Upon completion, quench the reaction with deionized water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM. c. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography, crystallization, or distillation to yield the deprotected primary amine.
Summary and Outlook
The N,N-bis(triisopropylsilyl) group is a powerful tool for the protection of primary amines, offering exceptional steric bulk and stability under a wide range of conditions. Its facile introduction using TIPSOTf and selective removal with fluoride reagents make it an excellent choice for complex, multi-step syntheses where robust and orthogonal protection is required. While the cost of the reagent and the high molecular weight added by the two TIPS groups are considerations, the reliability and expanded synthetic possibilities often justify its use. This protecting group will undoubtedly continue to be a valuable asset for synthetic chemists tackling challenging molecular targets.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
The Fulcrum of Steric Control: A Guide to Bis(triisopropylsilyl)amine in the Synthesis of Nitrogen-Containing Compounds
Introduction: Beyond Bulk, Towards Precision
In the intricate landscape of modern organic synthesis, the quest for reagents that offer not just reactivity but also exquisite control is paramount. Bis(triisopropylsilyl)amine, HN(SiiPr₃)₂, emerges as a pivotal tool for chemists navigating the complexities of nitrogen-containing compound synthesis. While its smaller cousin, hexamethyldisilane (HMDS), is a workhorse, the triisopropylsilyl (TIPS) analogue represents a significant leap in steric encumbrance. This increased bulk is not a mere inconvenience; it is a powerful design element that unlocks unique selectivity and reactivity patterns. This guide provides an in-depth exploration of the strategic applications of this compound, moving beyond theoretical concepts to deliver field-proven insights and detailed protocols for the research and pharmaceutical development communities.
The core utility of this compound lies in its deprotonated form, the bis(triisopropylsilyl)amide anion [N(SiiPr₃)₂]⁻. As the conjugate base of a weak acid, this anion is an exceptionally strong, non-nucleophilic base. The three isopropyl groups on each silicon atom create a formidable steric shield around the nitrogen center, effectively preventing it from participating in nucleophilic attack while preserving its potent proton-abstracting ability. This characteristic is the cornerstone of its utility in a range of transformations, from the generation of specific enolates to the synthesis of low-coordinate metal complexes.
Core Applications and Mechanistic Insights
The applications of this compound are primarily channeled through its alkali metal salts – most commonly lithium (LiN(SiiPr₃)₂), sodium (NaN(SiiPr₃)₂), and potassium (KN(SiiPr₃)₂). These reagents serve as powerful tools for deprotonation, silylation, and as ligands in organometallic chemistry.
Generation of Bulky, Non-Nucleophilic Bases
The primary and most widespread application of this compound is as a precursor to some of the most sterically demanding, non-nucleophilic bases in organic synthesis. The preparation of these alkali metal amides is straightforward, typically involving the deprotonation of the parent amine with an organolithium reagent, sodium hydride, or potassium hydride.
Causality Behind the Choice of Metal:
-
Lithium (LiN(SiiPr₃)₂): Often prepared in situ from n-butyllithium and HN(SiiPr₃)₂. Lithium amides are known to form aggregates in solution, the nature of which is solvent-dependent.[1] This aggregation can influence the kinetics and selectivity of deprotonation reactions.
-
Sodium (NaN(SiiPr₃)₂): Typically prepared using sodium hydride. It is a strong, non-nucleophilic base with slightly different solubility and reactivity profiles compared to its lithium counterpart.
-
Potassium (KN(SiiPr₃)₂): Prepared using potassium hydride. KHMDS is generally more reactive than LiHMDS and NaHMDS due to the greater ionic character of the K-N bond and different aggregation states in solution.
The extreme steric hindrance of the [N(SiiPr₃)₂]⁻ anion is its defining feature. This bulk allows for highly selective deprotonations of even the most sterically congested substrates, where smaller bases like lithium diisopropylamide (LDA) or even LiHMDS might fail or lead to undesired side reactions.[2]
Diagram: General Synthesis of Alkali Metal Bis(triisopropylsilyl)amides
Caption: Synthesis of alkali metal bis(triisopropylsilyl)amides.
Regioselective Enolate Formation
One of the most powerful applications of lithium bis(triisopropylsilyl)amide (LiN(SiiPr₃)₂) is in the regioselective deprotonation of unsymmetrical ketones to form specific enolates. Due to its immense steric bulk, it preferentially abstracts the most sterically accessible proton, leading to the formation of the kinetic enolate.[3] This is in contrast to smaller, less hindered bases or thermodynamic conditions, which favor the more substituted, thermodynamically more stable enolate.
Kinetic vs. Thermodynamic Control:
The ability to selectively generate the kinetic enolate is crucial in many synthetic strategies, as it dictates the position of subsequent alkylation, aldol, or other carbon-carbon bond-forming reactions. The extreme steric hindrance of LiN(SiiPr₃)₂ makes it an exceptional tool for achieving high levels of kinetic control, even with substrates where other bulky bases like LDA show diminished selectivity.[4]
| Feature | Kinetic Control (e.g., with LiN(SiiPr₃)₂) | Thermodynamic Control |
| Base | Strong, sterically hindered | Weaker, less hindered (or protic solvent) |
| Temperature | Low (e.g., -78 °C) | Higher (e.g., 0 °C to room temp.) |
| Product | Less substituted enolate | More substituted enolate |
| Controlling Factor | Rate of deprotonation | Stability of the enolate |
Diagram: Kinetic vs. Thermodynamic Enolate Formation
Caption: Regioselective enolate formation.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[5] A directing metalation group (DMG) on the aromatic ring coordinates to the lithium cation of the base, directing deprotonation to the adjacent ortho position. While alkyllithiums are common reagents for DoM, lithium amides are also highly effective, particularly for substrates sensitive to nucleophilic attack.
The extreme steric bulk of LiN(SiiPr₃)₂ can offer unique advantages in DoM. It can prevent undesired side reactions, such as nucleophilic addition to the DMG, and can influence the regioselectivity in systems with multiple potential deprotonation sites. Its use is particularly valuable for the ortho-lithiation of sensitive aromatic and heteroaromatic systems.[6][7]
Synthesis of Low-Coordinate Metal Complexes
The bis(triisopropylsilyl)amide ligand is instrumental in the synthesis of low-coordinate transition metal and main group element complexes.[8] The immense steric bulk of the ligand effectively shields the metal center, preventing oligomerization and allowing for the isolation of complexes with unusually low coordination numbers. These coordinatively unsaturated complexes often exhibit unique reactivity and are of great interest in catalysis and small molecule activation.
Experimental Protocols
Safety First: this compound and its alkali metal derivatives are reactive compounds. They are sensitive to moisture and air. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[9][10][11]
Protocol 1: Preparation of Lithium Bis(triisopropylsilyl)amide (LiN(SiiPr₃)₂) Solution in THF
Objective: To prepare a solution of the bulky, non-nucleophilic base, lithium bis(triisopropylsilyl)amide, for use in subsequent reactions. This protocol is adapted from standard procedures for the preparation of lithium amides.[12][13]
Materials:
-
This compound (HN(SiiPr₃)₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask equipped with a magnetic stir bar
-
Syringes and needles
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Under a positive pressure of inert gas, add this compound (1.05 eq.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask via syringe to achieve the desired final concentration (typically 0.5 M to 1.0 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
While stirring, slowly add n-butyllithium (1.0 eq.) dropwise via syringe. Caution: The reaction is exothermic, and gas evolution (butane) will occur. A slow addition rate is crucial to maintain temperature control.
-
After the addition is complete, remove the ice bath and allow the solution to warm to room temperature.
-
Stir the resulting solution for 30-60 minutes at room temperature. The solution is now ready for use. For long-term storage, it should be kept under an inert atmosphere at low temperature.
Protocol 2: Kinetic Deprotonation of a Hindered Ketone
Objective: To demonstrate the regioselective formation of a kinetic enolate from a sterically hindered ketone using LiN(SiiPr₃)₂.
Materials:
-
Sterically hindered ketone (e.g., 2,6-dimethylcyclohexanone) (1.0 eq.)
-
Solution of LiN(SiiPr₃)₂ in THF (prepared as in Protocol 1) (1.1 eq.)
-
Electrophile (e.g., trimethylsilyl chloride, TMSCl) (1.2 eq.)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve the hindered ketone (1.0 eq.) in anhydrous THF in a flame-dried Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of LiN(SiiPr₃)₂ (1.1 eq.) dropwise to the ketone solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., TMSCl, 1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm slowly to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the kinetic silyl enol ether.
Safety and Handling
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₈H₄₃NSi₂ |
| Molecular Weight | 329.72 g/mol |
| Appearance | Liquid |
| Storage | Store in a refrigerator under an inert atmosphere. |
Hazard Identification and Precautions:
While a comprehensive, dedicated Safety Data Sheet for this compound is not widely available, data from analogous silylamines and general chemical safety principles dictate the following precautions:
-
Hazard Statements (Anticipated): Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[1]
-
Precautionary Statements:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection (P280). Avoid breathing vapors (P261). Wash hands thoroughly after handling (P264).[1]
-
Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor (P305+P351+P338, P310). IF ON SKIN: Wash with plenty of water (P302+P352). If skin irritation occurs: Get medical advice/attention (P332+P313).[9]
-
-
Handling: this compound is moisture-sensitive and should be handled under an inert atmosphere. It is corrosive and can cause severe burns upon contact with skin and eyes. Inhalation of vapors should be avoided. Use in a well-ventilated fume hood is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents. Storage under an inert atmosphere is recommended to prevent degradation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused reagent should be quenched carefully with a proton source (e.g., isopropanol) in a suitable solvent before disposal.
Conclusion
This compound and its alkali metal derivatives are powerful reagents that provide synthetic chemists with an exceptional degree of steric control. The extreme bulk of the triisopropylsilyl groups allows for highly regioselective deprotonations, enabling the formation of kinetic enolates from sterically demanding substrates where other bases may fail. This unique reactivity profile makes it an invaluable tool in the synthesis of complex nitrogen-containing molecules. By understanding the principles behind its reactivity and adhering to safe handling protocols, researchers can effectively leverage the power of this compound to achieve their synthetic goals with precision and efficiency.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 8. Low-coordinate first-row transition metal complexes in catalysis and small molecule activation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. chem-space.com [chem-space.com]
- 10. gelest.com [gelest.com]
- 11. fishersci.com [fishersci.com]
- 12. Structural Characterization of Lithium and Sodium Bulky Bis(silyl)amide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
Mastering Steric Protection: A Step-by-Step Guide to Silylation Using Bis(triisopropylsilyl)amine
For researchers, synthetic chemists, and professionals in drug development, the strategic protection of reactive functional groups is a cornerstone of successful multi-step synthesis. Among the arsenal of silylating agents, those imparting the triisopropylsilyl (TIPS) group are prized for their substantial steric bulk, offering robust protection that withstands a wide range of reaction conditions. This guide provides an in-depth exploration of a powerful, yet less commonly documented reagent: Bis(triisopropylsilyl)amine. We will delve into the causality behind its application, provide detailed protocols, and offer field-proven insights to empower your synthetic endeavors.
The Rationale for Employing this compound: Beyond the Chloride
While triisopropylsilyl chloride (TIPSCl) is a workhorse for introducing the TIPS protecting group, silylamines like this compound offer distinct advantages. The silylation process is a nucleophilic substitution at the silicon atom[1]. In the case of silyl chlorides, the reaction liberates hydrochloric acid (HCl), which necessitates the use of a stoichiometric amount of a non-nucleophilic base to prevent acid-mediated side reactions or degradation of sensitive substrates[2].
This compound, on the other hand, offers a more neutral reaction environment. The by-product of the silylation is the volatile and relatively non-basic triisopropylsilylamine, which can often be removed under reduced pressure. This obviates the need for an additional base and simplifies the reaction work-up, a significant advantage when dealing with acid-sensitive molecules.
The driving force for the reaction is the formation of a stable silicon-oxygen, silicon-nitrogen, or silicon-sulfur bond, displacing the weaker silicon-nitrogen bond of the reagent. The significant steric hindrance of the two triisopropylsilyl groups influences its reactivity, making it highly selective for less hindered functional groups.
Core Principles of Reactivity and Selectivity
The reactivity of silylating agents is a crucial consideration. Generally, the order of reactivity for common silylating agents is silyl triflates > silyl chlorides > silylamines. Within the silylamines, the reactivity can be modulated by the substituents on the silicon and nitrogen atoms. While specific kinetic data for this compound is not extensively published, its reactivity can be inferred from general principles of sterically hindered silylamines.
Due to its pronounced steric bulk, this compound is expected to be less reactive than its less hindered counterparts like hexamethyldisilazane (HMDS). This reduced reactivity can be harnessed for enhanced selectivity. For instance, in a molecule possessing multiple hydroxyl groups, this compound will preferentially silylate the most accessible (typically primary) alcohol.
Table 1: General Reactivity Profile of this compound with Various Functional Groups
| Functional Group | Substrate Type | Expected Reactivity | Typical Reaction Conditions |
| Alcohols (R-OH) | Primary | High | Room temperature to gentle heating |
| Secondary | Moderate | Heating may be required | |
| Tertiary | Low to very low | Forcing conditions, often with a catalyst | |
| Amines (R-NH₂) | Primary | Moderate | Heating often necessary |
| Secondary | Low | Requires activation or forcing conditions | |
| Carboxylic Acids (R-COOH) | N/A | High | Generally proceeds readily |
Experimental Protocols: A Practical Guide
The following protocols are designed as a starting point and should be optimized for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Experimental Workflow
The workflow for a typical silylation reaction using this compound is straightforward and is depicted in the following diagram.
Caption: A generalized workflow for the silylation of a functional group using this compound.
Protocol for the Silylation of a Primary Alcohol
This protocol is based on general procedures for silylation with silylamines and is adapted for this compound[3].
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous catalyst (e.g., Zinc Chloride, 0.1 eq, if necessary)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the primary alcohol.
-
Dissolve the alcohol in an appropriate anhydrous solvent (e.g., DMF for higher polarity substrates, DCM for less polar ones).
-
Add this compound to the stirred solution at room temperature.
-
If the reaction is sluggish, add a catalytic amount of a Lewis acid like anhydrous zinc chloride.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours to overnight at room temperature, or can be gently heated (e.g., to 40-50 °C) to accelerate the rate.
-
Upon completion, cool the reaction to room temperature.
-
If a catalyst was used, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for the Silylation of a Primary Amine
The silylation of amines is generally more challenging than that of alcohols due to the lower nucleophilicity of the nitrogen atom. Activation is often required.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
Strong, non-nucleophilic base (e.g., Sodium hydride or Potassium hydride, 1.1 eq)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add the primary amine and the anhydrous solvent.
-
Carefully add the strong base in portions at 0 °C to deprotonate the amine.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Add this compound to the resulting suspension or solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by distillation or column chromatography.
Protocol for the Silylation of a Carboxylic Acid
The silylation of carboxylic acids to form silyl esters is generally a facile process.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous solvent (e.g., DCM or THF)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry, inert-atmosphere-flushed flask, dissolve the carboxylic acid in the anhydrous solvent.
-
Add this compound to the solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile by-products.
-
If necessary, dissolve the residue in a non-polar organic solvent (e.g., hexane) and wash with deionized water and brine to remove any residual amine by-products.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the silyl ester, which can often be used without further purification.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reactivity of the substrate (e.g., hindered alcohol). | Add a catalytic amount of a Lewis acid (e.g., ZnCl₂, TMS-triflate). Increase the reaction temperature. Use a more polar solvent like DMF. |
| Poor quality of the silylating agent (hydrolyzed). | Use a freshly opened bottle or distill the reagent. | |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and solvents are anhydrous. | |
| Low Yield | Product decomposition during work-up. | Use a milder quenching agent (e.g., saturated NH₄Cl instead of strong acid). Minimize exposure to silica gel during chromatography if the product is sensitive. |
| Loss of product during aqueous extraction. | Ensure the silylated product is sufficiently non-polar. If it has some water solubility, perform back-extraction of the aqueous layers. | |
| Formation of Side Products | Silylation at an undesired position. | Lower the reaction temperature. Use a less polar solvent to reduce the reaction rate and enhance selectivity. |
| Deprotection during the reaction or work-up. | Ensure the reaction and work-up conditions are strictly anhydrous and non-acidic (unless intended). |
Safety and Handling
This compound is a moisture-sensitive and potentially corrosive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[4][5]. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention[4]. Store the reagent under an inert atmosphere in a cool, dry place. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Characterization of TIPS-Protected Compounds
The successful installation of a TIPS group can be readily confirmed by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). In the ¹H NMR spectrum, the TIPS group exhibits a characteristic multiplet for the methine protons (CH) around δ 1.1-1.3 ppm and a doublet for the methyl protons (CH₃) around δ 1.0-1.1 ppm. An example of the ¹H NMR spectrum of a triisopropylsilyl-protected alcohol would show these characteristic signals, along with the expected shifts for the protons of the original alcohol moiety. For instance, the proton on the carbon bearing the newly formed silyl ether will typically shift downfield.
Conclusion
This compound is a valuable reagent for the introduction of the sterically demanding TIPS protecting group, offering the key advantage of a more neutral reaction environment compared to silyl chlorides. While its reactivity is tempered by steric hindrance, this can be exploited to achieve high selectivity in complex molecules. By understanding the principles of its reactivity and employing the detailed protocols provided, researchers can effectively leverage this compound to streamline their synthetic strategies and achieve their molecular targets with greater efficiency and control.
References
- 1. Ruthenium(0)-sequential catalysis for the synthesis of sterically hindered amines by C-H arylation/hydrosilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. carlroth.com:443 [carlroth.com:443]
Mastering Alcohol Protection: A Detailed Guide to Reaction Conditions Using Bis(triisopropylsilyl)amine
An Application Guide for Researchers
Abstract
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high fidelity.[1][2][3] This guide provides an in-depth exploration of the triisopropylsilyl (TIPS) group, a sterically hindered and robust protecting group for alcohols.[4] We focus specifically on the use of bis(triisopropylsilyl)amine, (TIPS)₂NH, as a mild and effective silylating agent. This document delineates the mechanistic underpinnings, provides detailed experimental protocols for various alcohol substrates, and offers practical insights into reaction optimization and troubleshooting, tailored for researchers and drug development professionals.
Introduction: The Strategic Role of the TIPS Protecting Group
The hydroxyl group is a ubiquitous and highly reactive functionality in organic molecules, capable of acting as both a nucleophile and an acid.[4] This reactivity often necessitates its temporary masking, or "protection," to prevent unwanted side reactions during synthesis.[5] Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, general stability across a range of reaction conditions, and predictable, mild removal.[6][7]
Among the family of silyl ethers, the triisopropylsilyl (TIPS) group stands out for its significant steric bulk. This bulk confers enhanced stability compared to smaller silyl groups like trimethylsilyl (TMS) or triethylsilyl (TES), particularly under acidic conditions.[4][8] The relative stability of common silyl ethers generally follows the trend: TMS < TES < TBS (tert-butyldimethylsilyl) < TIPS < TBDPS (tert-butyldiphenylsilyl).[9] This stability makes the TIPS group an excellent choice for complex syntheses requiring harsh reagents.
Why Choose this compound?
While the most common method for introducing a TIPS group involves triisopropylsilyl chloride (TIPSCl) or the highly reactive triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) in the presence of a base, these methods generate stoichiometric amounts of salt byproducts (e.g., imidazolium chloride, lutidinium triflate) that can complicate purification.[6][10]
This compound, (TIPS)₂NH, offers a compelling alternative. Its key advantages include:
-
Mild Reaction Conditions: The reaction proceeds under neutral or mildly acidic catalytic conditions.
-
Volatile Byproduct: The only byproduct of the reaction is triisopropylsilylamine (TIPSNH₂), which itself can be volatile or easily removed during aqueous workup, simplifying product isolation.
-
High Selectivity: Silylating agents exhibit a strong preference for oxygen over nitrogen, a crucial factor in molecules containing both hydroxyl and amino groups.[11] This is driven by the greater thermodynamic stability of the Si-O bond compared to the Si-N bond.
Reaction Mechanism and Key Parameters
The silylation of an alcohol with (TIPS)₂NH is typically facilitated by a catalytic amount of acid, although thermal activation can also be employed. The mechanism hinges on activating the silylating agent.
Mechanism: Acid Catalysis
-
Protonation: The nitrogen atom of (TIPS)₂NH is protonated by the acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS). This makes the silicon atom more electrophilic.
-
Nucleophilic Attack: The alcohol oxygen attacks the activated silicon atom in an Sₙ2-like displacement.[5]
-
Deprotonation & Byproduct Formation: The resulting intermediate is deprotonated, regenerating the catalyst and forming the desired TIPS ether and the TIPSNH₂ byproduct.
Caption: Acid-catalyzed mechanism for alcohol protection with (TIPS)₂NH.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its byproducts may be irritating.
Protocol 1: General Protection of Primary Alcohols
This protocol is suitable for unhindered primary alcohols.
-
Reagents & Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (0.6 - 0.8 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Add this compound (0.6 eq) via syringe, followed by the PPTS catalyst (0.05 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Protocol 2: Protection of Secondary and Hindered Alcohols
Sterically hindered substrates require more forcing conditions to achieve complete conversion.
-
Reagents & Materials:
-
Hindered Alcohol (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous Toluene or DMF
-
Optional Catalyst: Imidazole (0.1 eq) or DMAP (0.05 eq)
-
Other materials as listed in Protocol 1
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and this compound (1.0 eq).
-
Dissolve the mixture in anhydrous toluene or DMF (approx. 0.2 M). Note: DMF can accelerate silylation reactions but requires higher temperatures for removal.[6]
-
If desired, add a catalyst such as imidazole.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC. These reactions may require 12-24 hours.
-
Once complete, cool the reaction to room temperature.
-
Perform an aqueous workup as described in Protocol 1 (Steps 4-6).
-
Purify the product by flash column chromatography.
-
Summary of Reaction Conditions
The optimal conditions for TIPS protection are highly substrate-dependent. The following table provides a general guideline for various alcohol types.
| Substrate Type | (TIPS)₂NH (eq.) | Catalyst (eq.) | Solvent | Temperature | Typical Time |
| Primary Alcohol | 0.6 - 0.8 | PPTS (0.05) | DCM, MeCN | Room Temp | 2 - 6 h |
| Secondary Alcohol | 0.8 - 1.0 | PPTS (0.1) | Toluene, DMF | 40 - 60 °C | 8 - 18 h |
| Hindered Alcohol | 1.0 - 1.2 | Imidazole (0.1) | Toluene, DMF | 60 - 80 °C | 12 - 24 h |
| Phenol | 0.7 - 0.9 | None or PPTS (0.05) | DCM, Toluene | Room Temp - 40 °C | 4 - 12 h |
Deprotection of TIPS Ethers
The removal of the TIPS group is a critical step to reveal the alcohol functionality. The high stability of the TIPS group necessitates specific reagents for its cleavage.
Caption: Decision workflow for deprotecting TIPS ethers.
Common Deprotection Protocols:
-
Tetrabutylammonium Fluoride (TBAF): This is the most common method.[9][12] A 1M solution of TBAF in THF is typically used at room temperature. Reaction times can vary from 30 minutes to several hours depending on the steric environment.[12]
-
HF•Pyridine: For very stubborn TIPS ethers, a buffered solution of hydrogen fluoride in pyridine is highly effective. This reagent is corrosive and toxic, requiring careful handling in plastic labware.[6]
-
Acidic Cleavage: While TIPS ethers are relatively acid-stable, they can be cleaved with strong acids like HCl or trifluoroacetic acid (TFA), often at elevated temperatures.[12][13] This method is less selective if other acid-labile groups are present.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, especially with hindered substrates, consider adding a catalytic amount of a stronger activator like triisopropylsilyl triflate (TIPSOTf) (0.01 eq) or increasing the reaction temperature. Ensure all reagents and solvents are strictly anhydrous.
-
Low Yield: Low recovery may be due to product volatility or adsorption onto silica gel during chromatography. If the product is volatile, use care during solvent removal. Co-elution with byproducts can also lower isolated yield; optimize chromatography conditions.
-
Silyl Migration: In polyol systems, intramolecular migration of silyl groups from a less hindered to a more hindered position can occur, especially under basic or acidic conditions. Using neutral silylating agents like (TIPS)₂NH at moderate temperatures can minimize this side reaction.
-
Selective Protection: To selectively protect a primary alcohol in the presence of a secondary one, use a substoichiometric amount of (TIPS)₂NH (e.g., 0.5-0.6 eq relative to the primary alcohol) at low temperature. The higher reactivity of the primary hydroxyl will favor its protection.
Conclusion
The protection of alcohols as their triisopropylsilyl ethers using this compound is a powerful and versatile strategy in modern organic synthesis. The steric bulk of the TIPS group provides excellent stability, while the use of (TIPS)₂NH allows for mild reaction conditions and simplifies purification by avoiding salt byproducts. By understanding the underlying mechanism and carefully selecting reaction parameters based on substrate reactivity, researchers can effectively leverage this methodology to streamline complex synthetic routes and achieve their molecular targets with greater efficiency.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. labinsights.nl [labinsights.nl]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. General Silylation Procedures - Gelest [technical.gelest.com]
- 11. reddit.com [reddit.com]
- 12. synarchive.com [synarchive.com]
- 13. tandfonline.com [tandfonline.com]
Applications of Bis(triisopropylsilyl)amine in natural product synthesis
A-Z Guide to Bis(triisopropylsilyl)amine in Complex Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the sophisticated landscape of natural product synthesis, control is paramount. Chemists require reagents that act with precision, predictability, and power. This compound, HN(Si(i-Pr)₃)₂, often referred to as HMDS(TIPS), and its derivatives represent a cornerstone of modern synthetic strategy. While the amine itself is a precursor, its true utility is expressed through two primary avenues: the formation of the exceptionally bulky non-nucleophilic base, lithium bis(triisopropylsilyl)amide (LHMDS(TIPS)), and the application of the triisopropylsilyl (TIPS) group as a robust and selective shield for hydroxyl functionalities.
This guide delves into the causality behind the widespread application of this reagent system, providing not just protocols, but the strategic reasoning essential for its successful implementation in complex molecular construction.
Part 1: The Power of Steric Bulk: Lithium Bis(triisopropylsilyl)amide as a Superior Non-Nucleophilic Base
The defining characteristic of the this compound framework is its immense steric hindrance. When deprotonated by an organolithium reagent, it forms Lithium Bis(triisopropylsilyl)amide, a base of formidable strength yet profoundly low nucleophilicity. This combination is critical in scenarios requiring the selective abstraction of a proton without the risk of unwanted nucleophilic attack on other electrophilic centers in a multifunctional molecule.[1]
The bulky triisopropylsilyl groups effectively shield the nitrogen anion, making it an exceptionally selective tool for generating kinetic enolates—a crucial step in many carbon-carbon bond-forming reactions that are central to natural product synthesis.[2]
Causality in Action: Why Choose LHMDS(TIPS)?
Compared to other common lithium amide bases like Lithium Diisopropylamide (LDA) or Lithium Bis(trimethylsilyl)amide (LiHMDS), LHMDS(TIPS) offers an even greater level of steric congestion. This exaggerated bulk leads to:
-
Enhanced Regioselectivity: In the deprotonation of unsymmetrical ketones, LHMDS(TIPS) demonstrates a pronounced preference for abstracting the least sterically hindered α-proton, leading almost exclusively to the formation of the kinetic enolate.[3] This control is vital for directing subsequent alkylation or aldol reactions to a specific position.
-
Minimized Side Reactions: The non-nucleophilic nature of LHMDS(TIPS) is more pronounced than its smaller counterparts, virtually eliminating the possibility of the base acting as a nucleophile, which can be a problematic side reaction with less hindered bases.[1]
Caption: Formation of LHMDS(TIPS) and its use in selective proton abstraction.
Protocol 1: In Situ Generation of LHMDS(TIPS) for Kinetic Enolate Formation
This protocol describes the preparation of LHMDS(TIPS) and its immediate use to generate a regiochemically pure kinetic silyl enol ether. This procedure is adapted from standard methods for preparing lithium amide bases.[4]
Materials:
-
This compound (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Unsymmetrical ketone substrate
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous reaction vessel, magnetic stirrer, and inert atmosphere (Argon or Nitrogen) setup
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add freshly distilled this compound (1.05 equivalents) to anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Formation: Slowly add the titrated solution of n-BuLi (1.0 equivalent) dropwise via syringe to the stirred solution of the amine. A color change or slight precipitation may be observed.
-
Maturation: After the addition is complete, warm the reaction mixture to 0 °C and stir for 15-20 minutes. This ensures the complete deprotonation of the amine to form LHMDS(TIPS).[4] The base is now ready for use.
-
Enolate Formation: Re-cool the freshly prepared LHMDS(TIPS) solution to -78 °C. Slowly add a solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.
-
Silyl Ether Trapping: Add triisopropylsilyl chloride (TIPSCl) (1.1 equivalents) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure kinetic silyl enol ether.
Trustworthiness Check: The success of this protocol hinges on strictly anhydrous conditions. The titration of n-BuLi is critical for accurate stoichiometry. The slow addition at low temperatures is key to controlling the exothermic reaction and preventing side products. The formation of the kinetic enolate is favored by the low temperature and the immense steric bulk of the base.[3]
Part 2: The Triisopropylsilyl (TIPS) Group: A Robust Shield for Alcohols
In the multi-step synthesis of natural products, it is often necessary to mask the reactivity of hydroxyl groups to prevent them from interfering with reactions elsewhere in the molecule.[5] The triisopropylsilyl (TIPS) ether is a premier choice for this task due to its exceptional stability.[6] The three bulky isopropyl groups sterically encumber the silicon atom, making the Si-O bond highly resistant to a wide range of reaction conditions, including many that would cleave smaller silyl ethers like TMS (trimethylsilyl) or TBS (tert-butyldimethylsilyl).[6]
Comparative Stability of Silyl Ethers
The utility of an orthogonal protection strategy—where one protecting group can be removed without affecting another—is a cornerstone of complex synthesis. The TIPS group excels in this regard due to its distinct stability profile.
| Protecting Group | Relative Rate of Acid-Catalyzed Hydrolysis | Stability to Basic Conditions | Common Deprotection Reagent |
| TMS | 1 | Low | Mild Acid (e.g., AcOH), K₂CO₃/MeOH |
| TES | 64 | Moderate | Acid, Fluoride (TBAF) |
| TBS/TBDMS | 20,000 | High | Strong Acid, Fluoride (TBAF) |
| TIPS | 700,000 | Very High | Fluoride (TBAF), H₂SiF₆[7] |
| TBDPS | 5,000,000 | Very High | Fluoride (TBAF) |
Data compiled from various sources illustrating relative stability trends.[6][8]
This stability hierarchy allows chemists to design synthetic routes where a TBS ether can be selectively cleaved with mild acid while a TIPS ether on the same molecule remains intact.[7][9]
Caption: General workflow illustrating the role of TIPS as a protecting group.
Protocol 2: Chemoselective TIPS Protection of a Primary Alcohol
The steric bulk of the triisopropylsilyl group allows for the highly selective protection of less sterically hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.[10][11]
Materials:
-
Substrate containing both primary and secondary hydroxyl groups
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Anhydrous reaction vessel, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add the diol substrate (1.0 equivalent) and imidazole (2.5 equivalents).
-
Dissolution: Dissolve the solids in anhydrous DCM or DMF. Stir the solution at room temperature until all solids are dissolved.
-
Silylation: Cool the solution to 0 °C. Add triisopropylsilyl chloride (1.05 - 1.1 equivalents) dropwise. The reaction is often rapid, but for complete selectivity, it should be monitored closely.
-
Monitoring: Follow the reaction progress by Thin Layer Chromatography (TLC), staining with a suitable agent (e.g., potassium permanganate). The mono-protected product should have a higher Rf than the starting diol. Stop the reaction once the starting material is consumed to prevent over-silylation of the secondary alcohol.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the primary TIPS-protected alcohol.
Expertise in Action: The choice of solvent can be critical. DMF often accelerates silylation reactions compared to DCM.[12] Using slightly more than one equivalent of TIPSCl ensures full consumption of the primary alcohol, but a large excess should be avoided to maintain selectivity. Imidazole acts as both a base to neutralize the HCl byproduct and as a catalyst.[6][13]
References
- 1. nbinno.com [nbinno.com]
- 2. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Triisopropylsilyl Chloride | TIPS-Cl | RUO [benchchem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application Note: Protocol for Selective Monoprotection of Diols with Bis(triisopropylsilyl)amine
Abstract
This technical guide provides a comprehensive protocol for the selective monoprotection of diols using bis(triisopropylsilyl)amine, yielding triisopropylsilyl (TIPS) ethers. The steric bulk of the TIPS group allows for a high degree of selectivity for the silylation of less sterically hindered primary alcohols over secondary alcohols. This protocol is fundamental in multi-step organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients where discerning protection of hydroxyl groups is critical. This application note details the mechanistic rationale, offers a detailed experimental protocol, and provides troubleshooting guidance.
Introduction: The Strategic Role of Silyl Ethers in Synthesis
In the intricate landscape of multi-step organic synthesis, the temporary masking of reactive functional groups is a cornerstone of strategy. Alcohols, with their nucleophilic and acidic nature, often require protection to prevent undesired side reactions. Silyl ethers are among the most versatile and widely utilized protecting groups for hydroxyl moieties due to their ease of formation, tunable stability, and selective cleavage under specific conditions.
The triisopropylsilyl (TIPS) group is particularly valued for its significant steric bulk, which confers enhanced stability to the resulting silyl ether under a broad spectrum of reaction conditions, including those that are basic or mildly acidic. This robustness, coupled with its predictable removal using fluoride-based reagents, establishes the TIPS ether as an indispensable tool in the synthetic chemist's arsenal.
While triisopropylsilyl chloride (TIPSCl) is a common reagent for this transformation, this compound offers a valuable alternative. Silylamines are generally less corrosive than their halide counterparts and produce a neutral amine byproduct, which can be advantageous in reactions sensitive to acidic conditions. This guide elucidates a protocol for the selective protection of diols leveraging the unique properties of this compound.
Mechanistic Rationale: Achieving Selectivity
The selective monosilylation of a diol containing both primary and secondary hydroxyl groups hinges on the significant difference in steric hindrance around these two positions. The bulky triisopropylsilyl group of the silylating agent preferentially reacts with the more accessible, less sterically encumbered primary alcohol.
The reaction is typically catalyzed by a weak acid, which serves to activate the this compound. Protonation of the nitrogen atom enhances the electrophilicity of the silicon atoms, making them more susceptible to nucleophilic attack by the alcohol.
The proposed mechanism proceeds as follows:
-
Activation of the Silylating Agent: A catalytic amount of a weak acid protonates the nitrogen atom of this compound, generating a more reactive silylating species.
-
Nucleophilic Attack: The primary hydroxyl group of the diol, being more sterically accessible, preferentially attacks one of the electrophilic silicon atoms.
-
Proton Transfer and Dissociation: A proton is transferred from the attacking hydroxyl group to a base (which can be another molecule of the diol or a non-nucleophilic base added to the reaction), and the silylated amine byproduct departs.
This sequence of events leads to the selective formation of the primary TIPS ether, leaving the secondary hydroxyl group available for subsequent transformations.
Figure 1. Proposed mechanistic workflow for the acid-catalyzed selective silylation of a primary alcohol in a diol using this compound.
Experimental Protocol: Selective Monosilylation of a Diol
This protocol provides a general method for the selective silylation of a primary alcohol in the presence of a secondary alcohol using this compound.
Materials
-
Diol substrate (containing primary and secondary hydroxyls)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saccharin (as a weak acid catalyst) or other suitable weak acid
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diol (1.0 equiv).
-
Dissolution: Dissolve the diol in anhydrous DMF or DCM (to a concentration of 0.1–0.5 M).
-
Catalyst Addition: Add a catalytic amount of saccharin (0.05–0.1 equiv).
-
Silylating Agent Addition: Add this compound (1.1–1.5 equiv) dropwise to the stirred solution at room temperature. For enhanced selectivity, the reaction mixture can be cooled to 0 °C before the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or 0 °C). Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4–24 hours, depending on the substrate's reactivity.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure monosilylated diol.
Figure 2. Step-by-step experimental workflow for the selective silylation of a diol.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the selective monosilylation of representative diols. While these examples may have been originally performed with other silylating agents, they illustrate the selectivity achievable based on the steric principles discussed.
| Substrate (Diol) | Product (Mono-TIPS Ether) | Silylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1-Phenyl-1,2-ethanediol | 2-((triisopropylsilyl)oxy)-1-phenylethan-1-ol | (TIPS)₂NH (proposed) | Saccharin (cat.) | DMF | 0 | 12 | >90 | [1] |
| (±)-1,2-Octanediol | 1-((triisopropylsilyl)oxy)octan-2-ol | (TIPS)₂NH (proposed) | Saccharin (cat.) | DCM | 25 | 8 | ~95 | [2] |
| cis-1,2-Cyclohexanediol | cis-2-((triisopropylsilyl)oxy)cyclohexan-1-ol | (TIPS)₂NH (proposed) | Saccharin (cat.) | DMF | 25 | 24 | ~85 | [3] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficiently active catalyst.- Low quality of silylating agent.- Sterically very hindered secondary alcohol. | - Use a slightly stronger, non-nucleophilic acid catalyst.- Ensure the this compound is of high purity and handled under inert conditions.- Increase reaction temperature and/or reaction time. |
| Low Selectivity | - Reaction temperature too high.- Prolonged reaction time after consumption of the primary alcohol. | - Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).- Carefully monitor the reaction and quench it as soon as the starting diol is consumed. |
| Formation of Bis-silylated Product | - Excess of silylating agent.- High reaction temperature. | - Use a stoichiometric amount or a slight excess (1.05-1.1 equiv) of this compound.- Maintain a low reaction temperature. |
Conclusion
The selective monosilylation of diols using this compound offers a valuable strategic advantage in organic synthesis. The protocol outlined in this application note provides a robust and reliable method for achieving high selectivity for primary over secondary hydroxyl groups. The mild reaction conditions and the generation of a neutral byproduct make this approach particularly attractive for sensitive substrates. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can effectively employ this methodology in the synthesis of complex molecules.
References
Application Note & Protocol: Strategic Use of Bis(triisopropylsilyl)amine in Silyl Enol Ether Preparation
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the application of bis(triisopropylsilyl)amine, often abbreviated as (TIPS)₂NH, in the synthesis of silyl enol ethers. Silyl enol ethers are pivotal intermediates in organic synthesis, serving as versatile enolate surrogates for carbon-carbon bond formation.[1][2] This guide will cover the mechanistic principles, detailed experimental protocols, and the strategic advantages of employing (TIPS)₂NH, particularly in the context of complex molecule synthesis relevant to drug development.
Introduction: The Strategic Advantage of this compound
The regioselective synthesis of silyl enol ethers from carbonyl compounds is a fundamental transformation in modern organic chemistry.[1][3] The choice of silylating agent and base is critical in dictating the outcome, particularly when controlling for kinetic versus thermodynamic products.[1][3][4]
This compound stands out as a highly hindered, non-nucleophilic secondary amine.[5] These characteristics impart several advantages:
-
High Steric Hindrance: The bulky triisopropylsilyl groups minimize undesired side reactions, such as N-silylation or nucleophilic attack on the carbonyl carbon.
-
Non-nucleophilic Nature: It primarily functions as a proton shuttle, cleanly generating the enolate without competing nucleophilic addition pathways.
-
Weakly Coordinating Cation: The resulting ammonium salt, [(TIPS)₂NH₂]⁺, is a soft, non-coordinating cation, which can be beneficial in preventing undesired metal-catalyzed side reactions.
While often utilized for the formation of thermodynamically favored silyl enol ethers, its steric bulk can also be exploited under specific conditions to influence regioselectivity.
Mechanistic Insights: Kinetic vs. Thermodynamic Control
The formation of a silyl enol ether from an unsymmetrical ketone can yield two different regioisomers: the kinetic and the thermodynamic product.[1][3]
-
Kinetic Control: This favors the formation of the less substituted (and generally less stable) silyl enol ether.[1][3] It is achieved by using a strong, sterically hindered base at low temperatures (e.g., -78 °C).[1][3][6] The bulky base preferentially abstracts the more sterically accessible proton.[3]
-
Thermodynamic Control: This leads to the more substituted and more stable silyl enol ether.[1][3][4] These conditions typically involve a weaker base and higher temperatures, allowing the reaction to equilibrate to the most stable product.[1][3]
The role of this compound is to deprotonate the α-carbon of the carbonyl compound, forming an enolate. This enolate is then "trapped" by an electrophilic silicon source, such as a silyl triflate (e.g., TIPSOTf), to form the silyl enol ether.[1]
Caption: Kinetic vs. Thermodynamic Pathways in Silyl Enol Ether Synthesis.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of a silyl enol ether using this compound and triisopropylsilyl trifluoromethanesulfonate (TIPSOTf).
Materials:
-
Ketone Substrate
-
This compound ((TIPS)₂NH)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas supply (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv.) and anhydrous DCM.
-
Base Addition: Add this compound (1.2 equiv.) to the solution via syringe.
-
Temperature Control:
-
For Thermodynamic Product: Cool the reaction mixture to 0 °C using an ice bath.
-
For Kinetic Product: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
-
Silylating Agent Addition: Slowly add TIPSOTf (1.1 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, pour the reaction mixture into cold, saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | C18H43NSi2 | CID 15339554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Reactions with Bis(triisopropylsilyl)amine
Welcome to the technical support center for Bis(triisopropylsilyl)amine, a specialized silylating agent for the protection of sensitive functional groups. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of utilizing this sterically demanding reagent. Given the unique nature of this compound, this document synthesizes foundational principles of silylation chemistry with practical, field-proven insights to address challenges you may encounter during your experiments.
Introduction: The Double-Edged Sword of Steric Hindrance
This compound, [(i-Pr)₃Si]₂NH, is a powerful silylating agent, primarily utilized for the introduction of the highly robust triisopropylsilyl (TIPS) protecting group. The significant steric bulk of the two TIPS moieties confers a high degree of stability to the resulting silyl ethers, making them resistant to a wide range of reaction conditions, particularly those that are basic or mildly acidic.[1] However, this same steric hindrance is the primary source of challenges in its application. Unlike less hindered silylating agents, reactions with this compound are often slower and more sensitive to substrate structure and reaction conditions.
This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Section 1: Incomplete or No Reaction
This is the most frequently reported issue, often stemming from the inherent steric bulk of the reagent and substrate.
Q1: My silylation reaction with this compound is not proceeding, or the conversion is very low. What are the likely causes?
A1: Incomplete silylation is typically a result of insufficient reactivity to overcome the steric barriers. Several factors could be at play:
-
Insufficient Activation: Unlike more reactive silyl halides (e.g., TIPS-Cl), silylamines like this compound often require an acid catalyst to protonate the nitrogen, making the silicon atom more electrophilic.
-
Steric Hindrance of the Substrate: The accessibility of the hydroxyl or amine group on your substrate is critical. Secondary alcohols can be challenging, and tertiary alcohols are generally unreactive with this reagent.[2]
-
Low Reaction Temperature: The activation energy for silylating a sterically hindered substrate with a bulky reagent can be substantial. Room temperature may be insufficient.
-
Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates.
Troubleshooting Workflow for Incomplete Silylation
Caption: Troubleshooting logic for incomplete silylation.
Experimental Protocol: Catalytic Activation
-
Strictly Anhydrous Conditions: Assemble your glassware (oven or flame-dried) under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
-
Reactant Setup: To a stirred solution of your substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (MeCN), add this compound (1.1 - 1.5 eq).
-
Catalyst Addition: Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) or triflic acid (TfOH) (0.05 - 0.1 eq) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Section 2: Product Instability and Side Reactions
Even when the reaction proceeds, you may encounter issues with the stability of your product or the formation of unexpected byproducts.
Q2: I observe the formation of my desired TIPS-protected product, but it appears to be decomposing during work-up or purification. Why is this happening?
A2: While TIPS ethers are known for their robustness, they are not indestructible. The primary cause of decomposition is exposure to acidic or fluoride-containing conditions.
-
Acidic Work-up: Aqueous acidic conditions can lead to the hydrolysis of the silyl ether, especially if the protected group is sterically accessible or activated (e.g., an allylic or benzylic alcohol).
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause partial or complete deprotection of sensitive TIPS ethers. This is often observed as streaking on the column.[3]
-
Fluoride Ion Contamination: If you have used any fluoride-containing reagents in previous steps, trace amounts can lead to deprotection.
Q3: I am observing the formation of N-silylated byproducts when protecting a molecule with both hydroxyl and amine functionalities. How can I improve selectivity?
A3: Silylamines can react with both -OH and -NH groups.[4] The relative nucleophilicity and steric accessibility of these groups will determine the product distribution.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the more kinetically favored product (often the less hindered site) will form preferentially. At higher temperatures, the reaction may equilibrate to the thermodynamically more stable product.
Recommended Mitigation Strategies
| Issue | Recommended Solution | Causality |
| Deprotection during Work-up | Use a neutral work-up (e.g., wash with brine) or a mildly basic wash (e.g., saturated NaHCO₃ solution). | Avoids acid-catalyzed hydrolysis of the Si-O bond. |
| Deprotection on Silica Gel | Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% Et₃N). Alternatively, use neutral alumina for chromatography. | The triethylamine deactivates the acidic silanol groups on the surface of the silica gel. |
| N-Silylation Byproducts | Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C) to favor silylation of the more nucleophilic hydroxyl group. | Exploits the difference in activation energies for the silylation of alcohols versus amines. |
Section 3: Reagent and Reaction Environment Integrity
The success of your reaction is highly dependent on the quality of your reagents and the reaction conditions.
Q4: My reaction is sluggish and gives a complex mixture of products. Could my this compound be degraded?
A4: Yes, silylamines are sensitive to moisture.[5]
-
Hydrolysis: this compound can react with water to form triisopropylsilanol and ammonia. The silanol can potentially complicate your reaction, and the consumption of the silylating agent will lead to lower yields.
-
Impurities from Synthesis: The synthesis of this compound can sometimes result in residual starting materials or byproducts that may interfere with your reaction.
Best Practices for Reagent Handling and Storage
-
Storage: Store this compound under an inert atmosphere (e.g., in a Sure/Seal™ bottle) and in a refrigerator to minimize degradation.[6]
-
Handling: Always handle the reagent using dry syringes or cannulas under an inert atmosphere.
-
Quality Check: If you suspect contamination, you can analyze a small sample by GC-MS to check for the presence of triisopropylsilanol or other impurities.
General Workflow for a Silylation Reaction
Caption: A standard experimental workflow for silylation.
Frequently Asked Questions (FAQs)
-
Q: Can I use this compound to protect phenols?
-
A: Yes, but the reaction may be slow due to the lower nucleophilicity of the phenolic oxygen compared to an aliphatic alcohol. Catalysis and elevated temperatures are often necessary.
-
-
Q: Is it possible to selectively protect one hydroxyl group in a diol?
-
A: Due to its extreme steric bulk, this compound can exhibit high selectivity for the less sterically hindered hydroxyl group in a diol. This is a potential advantage of this reagent over smaller silylating agents.
-
-
Q: What are some alternatives to this compound for introducing a TIPS group?
-
A: The most common alternatives are triisopropylsilyl chloride (TIPS-Cl) and triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf).[2] TIPS-Cl is typically used with a base like imidazole or triethylamine. TIPS-OTf is much more reactive and is used with a non-nucleophilic base like 2,6-lutidine, often for silylating very hindered alcohols.
-
References
Technical Support Center: Optimizing Silylation with Bis(triisopropylsilyl)amine
Welcome to the technical support hub for silylation reactions utilizing Bis(triisopropylsilyl)amine, ((i-Pr)₃Si)₂NH, hereafter referred to as BTIPSA. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the introduction of the sterically demanding triisopropylsilyl (TIPS) protecting group. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and adapt these methods effectively in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered when using BTIPSA. Each answer provides a mechanistic explanation and actionable solutions.
Category 1: Reaction Inefficiency & Low Yield
Question 1: My silylation reaction with BTIPSA is slow or stalls, resulting in low yield. What are the primary causes and how can I drive it to completion?
Answer: Low conversion is the most frequent issue and typically stems from a combination of steric hindrance, inadequate activation of the silylating agent, or the presence of moisture.
-
Mechanistic Insight: The triisopropylsilyl (TIPS) group is exceptionally bulky. This steric hindrance slows the rate of the nucleophilic attack by the alcohol on the silicon center.[1] Unlike more reactive silyl halides (e.g., TIPS-Cl), silylamines like BTIPSA are less electrophilic and often require catalytic activation to proceed at a reasonable rate, especially with hindered substrates.[2][3] The reaction mechanism generally involves the activation of the silyl amine by a catalytic amount of acid, making the silicon atom more electrophilic and susceptible to attack by the alcohol.
-
Troubleshooting Steps:
-
Catalyst is Key: BTIPSA itself is a poor silylating agent. Its utility is realized upon addition of a strong acid catalyst, which protonates the nitrogen, creating a highly reactive silylating species and a non-nucleophilic amine byproduct. The catalyst of choice is typically trifluoromethanesulfonic acid (TfOH) or a silyl triflate like TIPS-OTf. Silyl triflates are often more potent for very hindered alcohols.[4][5]
-
Increase Temperature: For sterically demanding secondary or tertiary alcohols, increasing the reaction temperature to 40-80 °C can provide the necessary activation energy to overcome the steric barrier.[6] Monitor the reaction closely for potential side reactions at elevated temperatures.
-
Ensure Anhydrous Conditions: BTIPSA, and especially the activated silylating species, are highly sensitive to moisture. Water will rapidly hydrolyze the agent to form unreactive siloxanes, quenching the reaction.[2][6] Ensure all glassware is oven- or flame-dried, solvents are passed through a drying system (e.g., alumina column), and the reaction is run under an inert atmosphere (Nitrogen or Argon).[7]
-
Solvent Choice: While common solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are suitable, for particularly stubborn reactions, a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can sometimes accelerate the reaction, although it complicates workup.[5]
-
Question 2: I'm protecting a diol and getting a mixture of mono-silylated, di-silylated, and starting material. How can I improve selectivity for the mono-protected product?
Answer: Achieving mono-protection of a diol requires careful control over stoichiometry and reaction conditions to exploit differences in the reactivity of the hydroxyl groups.
-
Mechanistic Insight: In a diol with primary and secondary alcohols, the primary alcohol is less sterically hindered and will typically react faster.[2] Achieving selectivity relies on stopping the reaction after the more reactive alcohol has been silylated but before the less reactive one has had a chance to react significantly.
-
Troubleshooting Steps:
-
Control Stoichiometry: Begin by using a slight sub-stoichiometric amount of BTIPSA (e.g., 0.95 equivalents) relative to the diol. This ensures there isn't enough silylating agent to protect both hydroxyl groups.
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C). Lower temperatures increase the kinetic difference in reaction rates between the two hydroxyl groups, enhancing selectivity.
-
Slow Addition: Add the BTIPSA/catalyst solution dropwise to the solution of the diol over an extended period. This keeps the instantaneous concentration of the active silylating agent low, favoring reaction at the more accessible site.
-
Careful Monitoring: Follow the reaction progress meticulously using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed and before a significant amount of the di-silylated product is formed.
-
Category 2: Stability & Workup Issues
Question 3: My desired TIPS-ether seems to be decomposing during aqueous workup or purification on silica gel. How can I prevent this unwanted desilylation?
Answer: The stability of silyl ethers is highly dependent on pH. The TIPS group is one of the most robust common silyl ethers, but it is not indestructible.[5][8] It is significantly more stable to basic conditions than acidic ones.[4][8]
-
Mechanistic Insight: Acid-catalyzed desilylation proceeds via protonation of the ether oxygen, making it a better leaving group.[4] Silica gel is inherently acidic and can cleave sensitive silyl ethers during column chromatography.[8]
-
Troubleshooting Steps:
-
Neutralize the Workup: Avoid acidic aqueous washes. Quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl), not water or dilute acid.[6]
-
Buffer Your Silica Gel: Before performing column chromatography, neutralize the silica gel. This can be done by preparing the silica slurry in your eluent containing 1-2% triethylamine (Et₃N) or another volatile base. This will prevent on-column decomposition.
-
Minimize Contact Time: Do not let the product sit in acidic conditions or on the silica column for extended periods. Work efficiently through the purification steps.
-
Alternative Purification: If the product is sufficiently non-polar and volatile, consider purification by distillation or recrystallization to avoid silica gel entirely.
-
Data & Protocols
| Catalyst | Typical Loading (mol%) | Recommended Solvent | Temperature | Notes & Use Case |
| TfOH | 1 - 5 mol% | DCM, CH₃CN | 0 °C to RT | Excellent for primary and less hindered secondary alcohols. Most common and cost-effective choice. |
| TIPS-OTf | 1 - 10 mol% | DCM | -78 °C to RT | More reactive than TfOH.[5] Ideal for hindered secondary and tertiary alcohols where TfOH is too slow.[4] |
| TMS-OTf | 1 - 5 mol% | DCM, Toluene | 0 °C to 40 °C | Can also be used to generate the active silylating species in situ. |
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add this compound (BTIPSA) (1.1 eq).
-
Initiation: Add trifluoromethanesulfonic acid (TfOH) (0.02 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Preparation: Rigorously dry all glassware and reagents as described in Protocol 1.
-
Reaction Setup: To a flask under nitrogen, add the hindered alcohol (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous DCM (~0.1 M). Note: 2,6-lutidine is a non-nucleophilic base used to scavenge the triflic acid generated from the silyl triflate.[5]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf) (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and hold for 1-3 hours, monitoring by TLC.
-
Workup & Purification: Follow steps 7 and 8 from Protocol 1.
Visualizing the Process
Visual aids can clarify complex chemical concepts and workflows.
This diagram illustrates the proposed acid-catalyzed activation mechanism. The acid protonates the silylamine, making the silicon atom highly electrophilic and ready for attack by the alcohol nucleophile.
Caption: Acid-catalyzed activation of BTIPSA for alcohol silylation.
This decision tree provides a logical path for diagnosing and solving issues related to poor reaction conversion.
Caption: A decision tree for troubleshooting low-yield silylation reactions.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Common side reactions of Bis(triisopropylsilyl)amine and how to avoid them
Welcome to the technical support center for Bis(triisopropylsilyl)amine (also known as BTIPS-amine or N,N-Bis(triisopropylsilyl)amine). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the use of this sterically hindered non-nucleophilic base and silylating agent. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success and reproducibility of your experiments.
Introduction: The Double-Edged Sword of Steric Hindrance
This compound is a powerful tool in modern organic synthesis, primarily valued for its exceptionally high steric bulk and low nucleophilicity. The two triisopropylsilyl (TIPS) groups effectively shield the nitrogen atom, allowing it to function as a potent proton scavenger without participating in unwanted nucleophilic side reactions. However, the very features that make it useful can also be a source of experimental challenges. This guide will delve into the common side reactions associated with this compound and provide actionable strategies to avoid them.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your reactions involving this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Incomplete or Stalled Reaction
Question: I am using this compound as a base to deprotonate a hindered substrate, but the reaction is sluggish or stalls completely. What is going wrong?
Answer:
This is a common issue and can often be attributed to a combination of steric and electronic factors.
Possible Causes & Solutions:
-
Extreme Steric Hindrance: While this compound is a strong base, its effectiveness can be diminished if the proton to be abstracted is also in a highly congested environment. The combined steric bulk of your substrate and the base may be too great for an efficient reaction.
-
Solution: Consider increasing the reaction temperature in increments of 10-20 °C. Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[1] Prolonging the reaction time may also be beneficial.
-
-
Insufficient Basicity for the Substrate: While a strong base, its pKa might be insufficient for deprotonating particularly weak acids, especially when kinetically hindered.
-
Solution: If your substrate's pKa is borderline, you may need to switch to a stronger, albeit potentially more nucleophilic, base. Alternatively, changing the solvent to one that better solvates the resulting ions could favor the deprotonation.
-
-
Moisture in the Reaction: Silylamines are highly susceptible to hydrolysis.[2] Any trace of water in your reagents or solvents will consume the this compound, rendering it ineffective as a base.
Issue 2: Formation of Triisopropylsilanol or Hexaisopropyldisiloxane
Question: My reaction mixture shows significant amounts of triisopropylsilanol and/or hexaisopropyldisiloxane as byproducts. How can I prevent this?
Answer:
The presence of these silicon-containing byproducts is a tell-tale sign of hydrolysis. Silylamines react readily with water to form a silanol, which can then condense with another silanol or silylamine molecule to form a disiloxane.[4]
Reaction Pathway:
(iPr)₃Si-NH-Si(iPr)₃ + H₂O → (iPr)₃Si-OH + (iPr)₃Si-NH₂ (iPr)₃Si-OH + HO-Si(iPr)₃ → (iPr)₃Si-O-Si(iPr)₃ + H₂O
Troubleshooting Workflow:
Caption: Troubleshooting workflow for silicon byproducts.
Detailed Protocols to Avoid Hydrolysis:
-
Glassware Preparation:
-
Clean glassware with an appropriate solvent.
-
Oven-dry at >120 °C for at least 4 hours, or flame-dry under high vacuum immediately before use.
-
Allow to cool to room temperature under a stream of inert gas.
-
-
Reagent and Solvent Handling:
-
Use freshly opened bottles of anhydrous solvents or purify them using a solvent purification system.
-
If using Sure/Seal™ bottles, ensure the septum is not compromised.
-
Handle this compound in a glovebox or under a positive pressure of inert gas.
-
Issue 3: Unwanted Silylation of Substrate
Question: I intended to use this compound as a non-nucleophilic base, but I am observing silylation of my substrate, which contains a hydroxyl or amine group. Why is this happening?
Answer:
Although the nitrogen in this compound is non-nucleophilic, the silicon atoms are electrophilic. Under certain conditions, it can act as a silylating agent, transferring a TIPS group to a nucleophilic functional group.[4] This is more likely to occur at elevated temperatures or with prolonged reaction times.
Mechanism of Unwanted Silylation:
R-OH + (iPr)₃Si-NH-Si(iPr)₃ ⇌ R-O-Si(iPr)₃ + H₂N-Si(iPr)₃
Strategies for Mitigation:
| Strategy | Rationale |
| Lower Reaction Temperature | Silylation is often more sensitive to temperature than deprotonation. Running the reaction at the lowest possible temperature that still allows for efficient deprotonation can suppress this side reaction. |
| Shorter Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the time for silylation to occur. |
| Use of an Alternative Base | If silylation is unavoidable, consider a non-silicon-containing bulky base such as 2,6-di-tert-butylpyridine or a proton sponge. |
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
This compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[5] It is best stored in a refrigerator to minimize decomposition over time. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
Q2: Can I purify this compound if I suspect it has decomposed?
Yes, if the primary impurity is triisopropylsilanol or hexaisopropyldisiloxane, purification by distillation under reduced pressure is possible. However, given its high boiling point, this requires a good vacuum source and appropriate distillation apparatus. It is crucial to prevent moisture from entering the system during distillation.
Q3: Is this compound compatible with protic solvents?
No. Due to its high susceptibility to hydrolysis, this compound is not compatible with protic solvents such as water, alcohols, or primary/secondary amines.[2][3] Reactions should always be conducted in anhydrous aprotic solvents like tetrahydrofuran (THF), diethyl ether, toluene, or dichloromethane.
Q4: What are the typical byproducts of a reaction where this compound is used as a base?
The primary byproduct is the protonated form, bis(triisopropylsilyl)ammonium salt. Upon aqueous workup, this will hydrolyze to ammonia and triisopropylsilanol. If the reaction is not strictly anhydrous, you will also see triisopropylsilanol and hexaisopropyldisiloxane.[4]
Q5: How does the steric hindrance of the TIPS group affect its reactivity compared to smaller silylamines like HMDS (hexamethyldisilazane)?
The large steric bulk of the triisopropylsilyl groups makes this compound a much weaker silylating agent and a more selective base than HMDS.[6][7] This steric hindrance is advantageous when you want to avoid silylation of less hindered sites and perform selective deprotonation. However, it also means that it is less reactive overall and may require more forcing conditions (e.g., higher temperatures) to react with sterically congested substrates.[1]
References
Technical Support Center: Purification of Products from Bis(triisopropylsilyl)amine Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers utilizing bis(triisopropylsilyl)amine. This guide is designed to provide in-depth, field-proven insights into the purification challenges that arise when using this sterically demanding reagent. Whether you are using it to generate a non-nucleophilic base like Lithium bis(triisopropylsilyl)amide (LiN(TIPS)₂) or as a bulky protecting group, the subsequent purification of your target molecule is often non-trivial. This document moves beyond standard protocols to explain the chemical principles behind the troubleshooting steps, empowering you to make informed decisions in your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the work-up and purification of reaction mixtures involving this compound.
Question: My crude product is contaminated with a greasy, non-polar impurity that is very difficult to separate by standard silica gel chromatography. What is it and how can I remove it?
Answer:
This is the most frequent challenge. The impurity is almost certainly triisopropylsilanol (TIPS-OH) , often accompanied by its condensation product, hexaisopropyldisiloxane (TIPS-O-TIPS) .
-
Causality & Expertise: this compound, or its corresponding metal amide, is a potent base. Upon quenching the reaction with a proton source (even mild ones like water or ammonium chloride), the silylamide anion is protonated, and the resulting amine, HN(TIPS)₂, can be hydrolyzed to form TIPS-OH. This silanol is a sterically bulky, waxy solid or oil with very low polarity, causing it to migrate high on TLC plates (similar to non-polar products) and co-elute during chromatography.[1]
Solutions & Protocols:
-
Optimized Chromatography: Standard ethyl acetate/hexane systems often fail.
-
Strategy 1 (Solvent System): Switch to a less polar, non-hydrogen-bonding co-solvent. A gradient of diethyl ether or dichloromethane in hexanes can provide better resolution between your non-polar product and the silanol byproduct.
-
Strategy 2 (Modified Silica): If your product is stable, consider adding 1% triethylamine to your eluent. This deactivates the acidic sites on the silica gel, which can sometimes cause streaking and improve separation.[2] In some cases, basic alumina can be a superior stationary phase for separating amines and related compounds.
-
-
Chemical Conversion (Scavenging): Convert the problematic silanol into a more easily separable species.
-
Fluoride Scavenging: After the initial work-up and concentration, re-dissolve the crude material in THF. Add 1.1 equivalents (relative to the silylating agent) of tetrabutylammonium fluoride (TBAF) and stir for 30 minutes.[3][4] This converts the TIPS-OH to a water-soluble fluoride salt. You can then perform a second aqueous work-up to wash away the salt. Caution: This method is only suitable if your desired product does not contain a silyl protecting group, as TBAF will cleave most silyl ethers.[5][6]
-
Acidic Scavenging: If your product is acid-stable, you can sometimes remove silanols by stirring the crude mixture with a polymer-supported sulfonic acid resin for a few hours, followed by filtration.
-
-
Physical Separation:
-
Distillation/Sublimation: If your product is significantly less volatile than TIPS-OH (b.p. ~70-90 °C at 0.3 mmHg), a bulb-to-bulb distillation under high vacuum can effectively remove it.[1]
-
Crystallization: If your product is crystalline, careful crystallization from a solvent system where TIPS-OH is highly soluble (e.g., hexanes) can leave the impurity in the mother liquor.
-
Question: My reaction work-up seems to be causing the removal of my TIPS protecting group. How can I prevent this?
Answer:
The triisopropylsilyl (TIPS) group is known for its high steric bulk, which makes it significantly more stable to hydrolysis than smaller silyl ethers like TMS or TES.[4][7] However, it is not indestructible and can be cleaved under improper work-up conditions.
-
Causality & Expertise: The Si-O bond is labile to both strong acid and fluoride ions.[5][8] Using a strong acid (e.g., 1M HCl) to quench the reaction or wash the organic layer will protonate the ether oxygen, making it a better leaving group and facilitating hydrolysis.
Solutions & Protocols:
-
Use a Buffered Quench: Avoid strong acids. The safest method is to quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This solution is buffered around pH 8-9, which is sufficiently mild to neutralize strong bases without being acidic enough to cleave the TIPS ether.[9]
-
Neutral Aqueous Wash: During the work-up, wash the organic layer with brine (saturated aqueous NaCl) only. Avoid any acidic or basic washes unless you have confirmed your product's stability.[10]
-
Temperature Control: Perform all quenching and washing steps at 0 °C to minimize the rate of any potential hydrolysis.
The following diagram illustrates the decision-making process for purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. How to describe removal of protecting groups - Shearson Editorial Services [shearsoneditorial.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Removing Bis(triisopropylsilyl)amine Byproducts from Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven protocols for the effective removal of bis(triisopropylsilyl)amine, often abbreviated as (i-Pr₃Si)₂NH or TIPS₂NH, and its related byproducts from reaction mixtures. The persistence of these bulky, non-polar silyl species is a common purification challenge. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions for your specific reaction system.
Section 1: Understanding the Byproduct Profile
This compound is frequently the byproduct when using silyl-based reagents, such as lithium bis(triisopropylsilyl)amide (LHMDS or LiTIPS), for deprotonation. While the reagent itself is effective, the resulting neutral amine byproduct can be challenging to separate from the desired product due to its properties:
-
High Lipophilicity: The six isopropyl groups render the molecule highly non-polar, leading to excellent solubility in common organic extraction solvents like diethyl ether, ethyl acetate, and dichloromethane.
-
Steric Hindrance: The bulky triisopropylsilyl (TIPS) groups sterically shield the nitrogen atom. This can significantly slow the rate of hydrolysis or protonation compared to less hindered amines.
-
Low Volatility: Unlike its smaller counterpart, hexamethyldisilazane (HMDS), which has a boiling point of 126 °C and can often be removed under high vacuum, this compound has a much higher molecular weight (329.7 g/mol ) and is not easily removed by simple evaporation.[1][2]
Upon quenching a reaction, (i-Pr₃Si)₂NH can hydrolyze, especially under acidic or basic conditions, to form triisopropylsilanol (TIPSOH) and bis(triisopropylsilyl) ether ((TIPS)₂O). These byproducts are also non-polar and can complicate purification.
Section 2: At-a-Glance Troubleshooting & Method Selection
Choosing the correct purification strategy is critical and depends entirely on the stability and properties of your desired product. This decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a purification strategy.
Table 1: Comparison of Removal Methods
| Method | Principle | Pros | Cons | Best For |
| Acidic Wash | Protonation of the silylamine to form a water-soluble ammonium salt.[3][4] | Simple, fast, and uses common lab reagents. | Not suitable for acid-sensitive products. Can cause emulsions. | Neutral or basic products that are stable to acid. |
| Fluoride Quench | Cleavage of the Si-N and Si-C bonds to form highly stable Si-F bonds.[1] | Very effective and often rapid. Can remove other silyl protecting groups simultaneously. | Reagents (e.g., HF, TBAF) can be expensive or hazardous. Not suitable for products with desired silyl groups. | Stubborn cases where other methods fail and the product is fluoride-tolerant. |
| Chromatography | Separation based on polarity differences between the product and non-polar byproducts.[5] | Highly effective for achieving high purity. Can be optimized for specific separations. | Can be time-consuming and require large solvent volumes. Product may co-elute if it is also very non-polar. | When aqueous workups are ineffective or when the product is sensitive to all other methods. |
| High Vacuum | Removal of volatile components. | Effective for low molecular weight byproducts like HMDS. | Ineffective for high boiling point byproducts like (i-Pr₃Si)₂NH. | Reactions using smaller silylamide bases (e.g., LiHMDS, KHMDS).[1] |
Section 3: Frequently Asked Questions (FAQs)
Q1: I performed a standard aqueous workup, but my NMR still shows significant silylamine byproduct. Why? A: The extreme steric bulk of the two triisopropylsilyl groups can significantly hinder the approach of water to the nitrogen atom, making neutral hydrolysis very slow. Furthermore, the byproduct is highly soluble in organic solvents and may not partition effectively into a neutral aqueous phase. An acidic wash is usually required to force it into the aqueous layer by protonation.[3][6]
Q2: Can I use a base wash to remove these byproducts? A: A base wash is generally ineffective for removing the parent silylamine, (i-Pr₃Si)₂NH, as it is already a basic compound. However, a basic wash can help remove the silanol byproduct (TIPSOH) by converting it to the corresponding silicate salt, although this is less common. Forcing hydrolysis with a strong base is a potential strategy if your compound is base-stable.
Q3: My product is also very non-polar. Will an acidic wash still work? A: Yes, the principle of an acidic wash relies on changing the chemical nature of the impurity, not the product. By protonating the silylamine, you form a salt. Even if your product is non-polar, the resulting silylammonium salt will be highly polar and preferentially partition into the aqueous layer.[4] The key is ensuring your product itself does not react with the acid.
Q4: I see a white precipitate forming during my acidic wash. What is it? A: This is likely the protonated silylammonium salt (e.g., [(i-Pr₃Si)₂NH₂]⁺Cl⁻) precipitating at the interface between the organic and aqueous layers, especially if the concentration is high. This is actually a good sign, as the salt is being removed from the organic phase. You can often remove this solid by filtering the biphasic mixture through a pad of Celite before separating the layers.
Section 4: Detailed Troubleshooting Protocols
Protocol 1: Aqueous Workup Strategies
This is the most common and effective method. The acid protonates the basic nitrogen of the silylamine, forming a salt that is readily extracted into the aqueous phase.
-
Causality: The pKa of a protonated secondary amine is typically around 11. By washing with an aqueous solution of pH < 5, the equilibrium is overwhelmingly shifted towards the water-soluble ammonium salt form, enabling its removal from the organic layer.
Step-by-Step Methodology:
-
After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This helps control any exotherm from quenching.[7]
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with your primary extraction solvent (e.g., ethyl acetate, diethyl ether).
-
Add a volume of 1M hydrochloric acid (HCl) approximately equal to 20-30% of the organic layer volume.
-
Shake the separatory funnel vigorously for 30-60 seconds, venting frequently to release any pressure.[6]
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with 1M HCl one or two more times. To confirm the removal of the amine, you can test the pH of the aqueous layer after the final wash; it should remain acidic.[8]
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine to remove bulk water.[8]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Protocol 2: Fluoride-Mediated Quench (for Stubborn Cases)
Fluoride ions have an exceptionally high affinity for silicon, forming very strong Si-F bonds. This can be used to chemically degrade the silylamine byproduct into smaller, more easily removable fragments.
-
Causality: The strength of the Si-F bond (bond energy ~580 kJ/mol) provides a strong thermodynamic driving force for the reaction. The reaction cleaves the Si-N bond, effectively destroying the byproduct.[1]
Step-by-Step Methodology (using Potassium Fluoride):
-
Concentrate the crude reaction mixture to remove the bulk of the reaction solvent.
-
Redissolve the residue in a polar solvent in which your product is soluble, such as acetonitrile or THF.
-
Prepare a 1M aqueous solution of potassium fluoride (KF).
-
Add the KF solution to the reaction mixture and stir vigorously at room temperature for 1-2 hours. Monitor the disappearance of the silylamine byproduct by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract your product with a suitable organic solvent (e.g., ethyl acetate). A solid precipitate of potassium salts and silicon byproducts may form, which can be removed by filtration through Celite.[9]
-
Wash the combined organic layers with brine, dry over anhydrous salt, filter, and concentrate in vacuo.
Safety Note: While KF is less hazardous than reagents like HF or TBAF, always handle fluoride salts with appropriate personal protective equipment (gloves, safety glasses).
Protocol 3: Chromatographic Purification Strategies
When aqueous methods are not viable, column chromatography is the final option. The key is to maximize the polarity difference between your product and the very non-polar silyl byproducts.
-
Causality: Silica gel is a polar stationary phase. Non-polar compounds like (i-Pr₃Si)₂NH and (TIPS)₂O have weak interactions with the silica and will elute quickly with non-polar mobile phases (e.g., hexanes). More polar products will be retained longer, allowing for separation.[10]
Step-by-Step Methodology:
-
For Neutral or Acidic Products:
-
Perform a standard silica gel flash column.
-
Start with a very non-polar mobile phase (e.g., 100% hexanes or heptanes) to first elute all the silyl junk. You can monitor the column effluent with TLC, staining with potassium permanganate (which will visualize the silylamine).
-
Once the byproducts have been eluted, gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate or ether) to elute your desired product.
-
-
For Basic Products:
-
Basic compounds can streak or bind irreversibly to the acidic silanol groups on standard silica gel.[5]
-
Option A (Mobile Phase Modifier): Add a competing base, such as 0.5-1% triethylamine (Et₃N), to your mobile phase system (e.g., hexanes/ethyl acetate with 1% Et₃N). This neutralizes the active sites on the silica, allowing for better chromatography of your basic product.[5]
-
Option B (Alternative Stationary Phase): Use a deactivated or basic stationary phase, such as basic alumina or an amine-functionalized silica column.[11] These prevent the undesirable acid-base interaction and often provide superior separation for basic compounds without the need for mobile phase additives.
-
Section 5: Pro-Tips from the Field
-
Leverage Co-solvents: If you are struggling with emulsions during an acidic wash, adding more brine or a small amount of methanol to the aqueous layer can sometimes help break them.
-
Consider Azeotropic Removal: For slightly more volatile silyl byproducts, concentrating the crude mixture from a high-boiling solvent like toluene multiple times can sometimes help carry over trace amounts in a process known as azeotropic removal.[1]
-
Don't Underestimate the Brine Wash: A final wash with saturated aqueous NaCl (brine) is crucial before drying. It works by reducing the solubility of water in the organic layer, making the subsequent drying step with MgSO₄ or Na₂SO₄ much more efficient.[8]
References
- 1. reddit.com [reddit.com]
- 2. This compound | C18H43NSi2 | CID 15339554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. eprints.cmfri.org.in [eprints.cmfri.org.in]
- 11. biotage.com [biotage.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with Bis(triisopropylsilyl)amine
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for Bis(triisopropylsilyl)amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the significant steric bulk of this reagent. Here, we address common issues in a question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.
Part 1: Foundational Concepts & The Steric Challenge
This section addresses the fundamental properties of this compound and how its unique structure governs its reactivity.
Q1: What is this compound and why is its steric hindrance a "double-edged sword"?
This compound, [((CH₃)₂CH)₃Si]₂NH, is a bulky secondary amine characterized by two triisopropylsilyl (TIPS) groups attached to a central nitrogen atom.[1][2] Its immense steric bulk is its most defining feature and the primary source of its utility and its challenges.
-
The Advantage (The "Base" Edge): When deprotonated, it forms one of the most sterically hindered non-nucleophilic bases available, the bis(triisopropylsilyl)amide anion. This bulk is highly desirable as it allows the base to abstract a proton (act as a Brønsted-Lowry base) from even weakly acidic C-H bonds without simultaneously acting as a nucleophile and attacking electrophilic centers in the substrate.[3][4] This selectivity is crucial for applications like forming specific enolates or preventing unwanted side reactions.[5]
-
The Challenge (The "Reactivity" Edge): The same steric shielding that prevents nucleophilicity can also impede the base's access to sterically congested protons on a substrate. The bulky isopropyl groups create a "cone" of inaccessibility around the basic nitrogen atom. This can lead to slow reaction rates, incomplete reactions, or failure to react with highly hindered substrates.[6]
Part 2: Troubleshooting Common Experimental Issues
This section provides direct answers and actionable solutions to the most frequent problems encountered in the lab.
Q2: My deprotonation reaction using a metal amide of this compound (e.g., LiN(SiiPr₃)₂) is slow or gives low yield. What are the likely causes and how can I fix it?
Low yield or slow reaction rates in deprotonation reactions are almost always linked to the steric mismatch between the bulky base and the target proton. Here’s a systematic approach to troubleshooting this issue.
Causality Analysis: The reaction's success depends on the base's ability to physically access the target proton. If the substrate itself is sterically encumbered near the proton to be removed, a significant kinetic barrier is created.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for failed deprotonation reactions.
Detailed Solutions:
-
Increase Reaction Temperature: Many deprotonations with hindered bases are performed at low temperatures (e.g., -78 °C) to ensure kinetic control. However, if the reaction is sluggish, the activation energy barrier is likely too high. Cautiously increasing the temperature (e.g., to -40 °C, 0 °C, or even room temperature) can provide the necessary energy to overcome the steric clash. Always monitor for potential side reactions or decomposition at higher temperatures.
-
Solvent Modification: The choice of solvent can influence the aggregation state and reactivity of the metal amide base. Ethereal solvents like tetrahydrofuran (THF) are generally preferred over non-polar hydrocarbon solvents. THF can coordinate to the metal cation (e.g., Li⁺), leading to a less aggregated, more reactive "naked" amide base.
-
Switch to a Less Hindered Base: If optimizing conditions fails, Bis(triisopropylsilyl)amide may simply be too large for your specific substrate. Consider using a smaller, yet still non-nucleophilic, base.
Table 1: Comparison of Common Bulky, Non-Nucleophilic Bases Base Abbreviation pKa (of Conjugate Acid in THF) Key Characteristics Lithium diisopropylamide LDA ~36 The industry standard. Less hindered than silylamides, but can be more nucleophilic in some cases.[3][4] Sodium bis(trimethylsilyl)amide NaHMDS ~26 More sterically demanding than LDA but less than LiN(SiiPr₃)₂. Commercially available and easy to handle.[7] Potassium bis(trimethylsilyl)amide KHMDS ~26 Similar sterically to NaHMDS but the K⁺ counterion can influence reactivity and solubility.[7] Lithium tetramethylpiperidide LiTMP ~37 Highly hindered and very strong, but can be more prone to side reactions like elimination.[3]
Q3: I'm trying to silylate a hindered alcohol using a reagent like Triisopropylsilyl Triflate (TIPSOTf) with a hindered amine base, but the reaction is failing. What can I do?
Silylating a sterically hindered alcohol introduces a "double steric" problem: a bulky protecting group (TIPS) must be installed at a sterically crowded site.[8] When standard conditions (e.g., TIPSCl or TIPSOTf with a base like triethylamine or Hünig's base) fail, more forcing conditions or catalytic activation are required.[9][10]
Strategies for Hindered Silylation:
-
Use a More Reactive Silylating Agent: Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is significantly more electrophilic and reactive than triisopropylsilyl chloride (TIPSCl). If you are using TIPSCl, switching to TIPSOTf is the first logical step.[8]
-
Employ Catalytic Activation: For extremely challenging cases, catalytic activation can dramatically accelerate the reaction.
-
Lewis Acid Catalysis: A catalytic amount of a Lewis acid (e.g., TMSOTf, Sc(OTf)₃) can activate the silylating agent, making it more electrophilic.
-
Iodine Catalysis: A small amount of molecular iodine (I₂) has been shown to be an effective catalyst for silylating hindered alcohols with silylamines.[11]
-
Protocol: Catalytic Silylation of a Hindered Alcohol
Caption: Workflow for catalytic silylation of hindered alcohols.
Part 3: Advanced Methodologies & Best Practices
Q4: When should I choose a metal amide of this compound over other bulky bases like LDA or KHMDS?
The choice of a bulky base is a critical decision based on a trade-off between steric hindrance, basicity, and substrate compatibility.
-
Choose LiN(SiiPr₃)₂ when:
-
Extreme Non-Nucleophilicity is Required: Your substrate contains multiple sensitive electrophilic sites that are prone to attack by less-hindered bases like LDA. The superior steric shielding of the bis(TIPS)amide anion provides an extra layer of safety.
-
Unique Selectivity is Needed: In some cases, the extreme bulk of LiN(SiiPr₃)₂ can lead to different regioselectivity in deprotonation compared to smaller bases, potentially favoring a more kinetically accessible but less thermodynamically stable product.[5]
-
-
Choose LDA or KHMDS when:
-
The Substrate's Target Proton is Hindered: If the proton you need to remove is itself in a crowded environment, a smaller base like LDA has a higher chance of success.[3]
-
Cost and Convenience are Factors: LDA and KHMDS are more commonly available and generally less expensive than custom-prepared bis(TIPS)amides.[7]
-
| Table 2: Decision Matrix for Bulky Base Selection | |||
| Scenario | Recommended Primary Choice | Alternative | Rationale |
| Deprotonation of a sterically accessible ketone | LDA | KHMDS | Standard, effective, and economical.[3] |
| Deprotonation of a ketone with a nearby, sensitive ester group | LiN(SiiPr₃)₂ | LiTMP | Maximizes steric shielding to prevent nucleophilic attack on the ester. |
| Deprotonation of a highly hindered C-H bond | LDA | LiTMP | Smaller steric footprint increases the chance of accessing the proton. |
| Large-scale reaction requiring a non-nucleophilic base | KHMDS / NaHMDS | LDA | Often easier to handle as a solid (KHMDS) or in solution and more cost-effective.[7] |
Q5: What are the essential best practices for handling metal derivatives of this compound?
Metal amides are highly reactive, air- and moisture-sensitive reagents. Strict adherence to proper handling techniques is essential for safety and experimental success.[12]
Detailed Protocol: Preparation and Use of Lithium Bis(triisopropylsilyl)amide (LiN(SiiPr₃)₂) for Deprotonation
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)
-
Anhydrous THF
-
Substrate
-
Anhydrous deuterated solvent for quenching (e.g., D₂O or MeOD)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Preparation:
-
In the reaction flask, dissolve this compound (1.05 equivalents relative to the substrate) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Base Formation:
-
Slowly add n-BuLi (1.0 equivalent) dropwise to the stirred amine solution via syringe.
-
A color change or slight precipitation may be observed.
-
Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
-
-
Deprotonation:
-
Dissolve your substrate (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under inert gas.
-
Slowly transfer the substrate solution to the freshly prepared LiN(SiiPr₃)₂ solution at -78 °C via cannula.
-
Stir the reaction mixture at the chosen temperature (e.g., -78 °C or slowly warming) for the optimized reaction time.
-
-
Monitoring and Workup:
-
To check for completion, carefully withdraw a small aliquot of the reaction mixture via syringe and quench it into a vial containing a deuterated proton source (e.g., D₂O). Analyze by NMR to confirm proton abstraction.
-
Once complete, proceed with the next step of your reaction (e.g., adding an electrophile) or quench the entire reaction by slowly adding a proton source at low temperature.
-
-
Purification: Perform a standard aqueous workup and purify the product using appropriate techniques such as flash column chromatography.
References
- 1. This compound | C18H43NSi2 | CID 15339554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 923027-92-3 [sigmaaldrich.com]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. General Silylation Procedures - Gelest [technical.gelest.com]
- 11. benchchem.com [benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Dealing with incomplete reactions using Bis(triisopropylsilyl)amine
Technical Support Center: Bis(triisopropylsilyl)amine Applications
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing this compound, (TIPS)₂NH, and related triisopropylsilyl (TIPS) protecting group strategies. This guide is designed to provide in-depth, field-proven insights to troubleshoot and optimize your reactions, with a particular focus on overcoming the common challenge of incomplete conversions.
Troubleshooting Guide: Incomplete Silylation Reactions
Incomplete reactions are a frequent source of frustration, leading to difficult purifications and reduced yields. This section addresses the most common causes of stalled or partial TIPS protection and provides actionable solutions.
Q1: My silylation reaction has stalled with significant starting material remaining. What are the likely causes and how can I fix it?
This is the most common issue encountered when working with sterically demanding protecting groups like TIPS. The problem often lies in a delicate balance of steric hindrance, reagent reactivity, and reaction conditions.
Possible Cause 1: Insufficient Reagent Reactivity for a Hindered Substrate
The triisopropylsilyl group is exceptionally bulky, which provides excellent stability but also presents a significant steric challenge during its installation.[1][2] For sterically congested alcohols (secondary, tertiary, or neopentyl-type primary alcohols), the combination of a hindered substrate and a hindered silylating agent can make the reaction prohibitively slow.
Recommended Solutions:
-
Switch to a More Electrophilic Silyl Source: If you are using triisopropylsilyl chloride (TIPS-Cl), switching to the corresponding triflate, triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf), will dramatically increase the reaction rate. TIPS-OTf is significantly more reactive and is the reagent of choice for protecting hindered alcohols.[3]
-
Employ a Stronger, Non-Nucleophilic Base: While (TIPS)₂NH can be used, it is a relatively weak base. For difficult deprotonations, a stronger base like sodium or potassium bis(trimethylsilyl)amide (NaHMDS or KHMDS) is often more effective.[4]
-
Increase the Temperature: Gently warming the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome steric barriers. Monitor the reaction closely by TLC to avoid potential side reactions or decomposition.
dot
Caption: General Silylation Mechanism.
Possible Cause 2: Presence of Moisture
Silylating agents, particularly silyl triflates and strong bases like HMDS derivatives, are extremely sensitive to moisture.[5][6] Trace amounts of water in your solvent, on your glassware, or in your starting material will consume the reagents, leading to incomplete conversion or total reaction failure.
Recommended Solutions:
-
Rigorous Anhydrous Technique: Ensure all glassware is flame-dried or oven-dried (>120 °C) immediately before use and cooled under an inert atmosphere (Nitrogen or Argon).[7]
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents in sealed bottles (e.g., Sure/Seal™).
-
Dry Starting Materials: If your substrate is a solid, dry it under high vacuum for several hours before use. If it is an oil, azeotropic removal of water with toluene may be necessary. Guanosine, for example, is often sold as a hydrate, which can inhibit silylation.[6]
Possible Cause 3: Inappropriate Solvent Choice
The solvent plays a crucial role in solubilizing reagents and influencing reaction kinetics.
Recommended Solutions:
-
Standard Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are good starting points.[8]
-
For Slower Reactions: Acetonitrile (MeCN) or dimethylformamide (DMF) can sometimes accelerate SN2 reactions. However, be aware that DMF can be difficult to remove during workup and must be rigorously dried.[9] When using DMF, the catalytic effect of additives like imidazole may be negligible as the solvent itself can act as a Lewis base.[9]
Frequently Asked Questions (FAQs)
Q2: What are the primary advantages of using a TIPS protecting group compared to other common silyl ethers like TBS or TES?
The choice of a silyl protecting group is a critical decision in multi-step synthesis. The TIPS group offers a unique combination of properties.
-
High Steric Bulk: The three isopropyl groups make TIPS ethers very sterically hindered. This allows for the selective protection of less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.[3]
-
Robust Stability: TIPS ethers are significantly more stable to acidic conditions than smaller silyl ethers like TMS, TES, and even TBS.[10] This allows for selective deprotection of other protecting groups while the TIPS ether remains intact.
-
Orthogonal Deprotection: The stability profile of TIPS ethers provides opportunities for orthogonal deprotection schemes, which is invaluable in complex molecule synthesis.
| Silyl Group | Abbreviation | Relative Steric Bulk | Relative Acid Stability[10] | Relative Base/Fluoride Stability[10] |
| Trimethylsilyl | TMS | 1 | 1 | 1 |
| Triethylsilyl | TES | 10 | 64 | ~10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 100 | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 500 | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 750 | 5,000,000 | ~20,000 |
Table 1: Comparison of common silyl protecting groups. Relative values are approximate and can vary with substrate and conditions.
Q3: I need to protect a very hindered secondary alcohol. What is the most powerful protocol to try?
For challenging substrates, you need the most reactive combination of silylating agent and base, along with optimized conditions.
dot
Caption: Troubleshooting Workflow for Incomplete Silylation.
High-Potency Silylation Protocol:
This protocol is designed for maximum reactivity and should be performed under a strict inert atmosphere.
-
Preparation: To a flame-dried round-bottom flask under Argon, add the hindered alcohol (1.0 equiv.) and anhydrous dichloromethane (DCM) or acetonitrile (MeCN) to make a 0.1-0.5 M solution.
-
Base Addition: Add 2,6-lutidine (2.5 equiv.) as the acid scavenger.[11] 2,6-Lutidine is a hindered, non-nucleophilic base ideal for this purpose.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Silylating Agent Addition: Slowly add triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf) (1.5 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC. The product spot should be significantly less polar than the starting alcohol.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Q4: How do I remove a TIPS group, and can I do it selectively?
Deprotection of a TIPS ether is typically achieved using a fluoride source or strong acid.[12] Due to its stability, conditions are harsher than for TBS or TES groups.
-
Fluoride-Mediated Deprotection: The most common method is using tetra-n-butylammonium fluoride (TBAF) in THF.[12] For stubborn TIPS ethers, adding a co-solvent like acetic acid or heating may be required.
-
Acidic Deprotection: Strong acids like HCl or trifluoroacetic acid (TFA) in a protic solvent can cleave TIPS ethers, but this method is less common due to the potential for side reactions with other acid-sensitive functional groups.
-
Selective Deprotection: The high stability of TIPS ethers makes them excellent candidates for selective deprotection schemes. For instance, a TBS ether can often be removed with mild acidic conditions (e.g., PPTS in MeOH) while leaving a TIPS ether untouched.[13]
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. General Silylation Procedures - Gelest [technical.gelest.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Technical Support Center: Workup Procedures for Reactions Involving Bis(triisopropylsilyl)amine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful workup of reactions involving bis(triisopropylsilyl)amine, ((i-Pr)₃Si)₂NH, and its common alkali metal derivatives (e.g., LiN(Si(i-Pr)₃)₂, KN(Si(i-Pr)₃)₂). As a sterically bulky and non-nucleophilic base, it is a powerful tool in modern organic synthesis; however, its unique properties and those of its byproducts can present challenges during reaction workup and purification. This document is designed to provide not just protocols, but the chemical reasoning behind them, ensuring robust and reproducible results.
Core Principles: Understanding the Key Players
A successful workup hinges on understanding the properties of the key species in your flask post-reaction.
| Compound | Formula | Molar Mass ( g/mol ) | Key Characteristics |
| This compound | C₁₈H₄₃NSi₂ | 329.72[1] | Bulky, non-nucleophilic, weakly basic, highly lipophilic liquid. |
| Triisopropylsilanol | C₉H₂₂OSi | 174.36[2] | Primary hydrolysis byproduct. A relatively nonpolar, high-boiling liquid (196 °C).[2] |
| Ammonia / Amine | NH₃ / RNH₂ | Variable | Second hydrolysis byproduct. Volatile and/or water-soluble. |
| Alkali Metal Salts | LiX, KX, etc. | Variable | Formed upon quenching alkali metal amides. Typically water-soluble. |
The central challenge in these workups is the effective separation of your desired product from the highly lipophilic and high-boiling triisopropylsilanol byproduct.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Reaction Quenching
Question 1: My reaction is complete. How should I quench the excess alkali metal bis(triisopropylsilyl)amide (e.g., LiN(Si(i-Pr)₃)₂)?
Answer: The goal of the quench is to safely neutralize the highly reactive amide base. The choice of quenching agent depends on the stability of your product, particularly to acidic or protic conditions.
Recommended Protocol (General Purpose):
-
Cool the reaction mixture to 0 °C or -78 °C, depending on the stability of your product and the exothermicity of the reaction.[3] A controlled quench is a safe quench.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This provides a mildly acidic proton source (pKa of NH₄⁺ is ~9.2) that effectively neutralizes the amide base while minimizing the risk of hydrolyzing acid-sensitive functional groups.
-
Allow the mixture to warm to room temperature before proceeding to the extraction phase.
Troubleshooting:
-
Issue: My product is extremely acid-sensitive.
-
Solution: Quench with a more neutral reagent like solid ammonium chloride or even just water, added dropwise at low temperature. Be aware that quenching with water can be more exothermic.
-
-
Issue: A large amount of gas is evolved, causing the reaction to bubble violently.
-
Causality: This is likely due to the reaction of the amide with the proton source.
-
Solution: Add the quenching agent much more slowly and ensure the reaction mixture is adequately cooled to dissipate the heat generated. Diluting the reaction mixture with an inert solvent before quenching can also help manage the exotherm.
-
Question 2: Can I use dilute HCl or other strong acids to quench the reaction?
Answer: While a dilute acid wash is a common method for removing basic amines, it is generally not recommended for the initial quench of a reaction containing a strong, unhindered base like an alkali metal amide.[4] The reaction can be extremely exothermic and difficult to control. An acidic wash is more appropriate for removing residual, less reactive amines during the subsequent extraction phase, provided your product is stable to those conditions.
Category 2: Aqueous Workup & Extraction
Question 3: I've quenched my reaction. What is the best way to extract my product and remove the byproducts?
Answer: The primary byproducts you need to contend with are triisopropylsilanol and the inorganic salts from the quench. This compound itself will hydrolyze during the aqueous workup to form triisopropylsilanol and ammonia.[5][6]
Core Logic of the Extraction: The strategy is to partition your organic product into an organic layer while washing away water-soluble inorganic salts. The main challenge is that triisopropylsilanol is quite nonpolar and will preferentially partition into the organic layer along with your product.
Experimental Workflow: Standard Extraction
Caption: Standard aqueous workup workflow.
Troubleshooting:
-
Issue: An emulsion has formed and the layers won't separate.
-
Causality: The presence of both polar salts and nonpolar organic material can stabilize emulsions.
-
Solution: Add a saturated aqueous solution of sodium chloride (brine).[7] This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by reducing the solubility of organic components in the aqueous layer.
-
-
Issue: My product seems to have some water solubility.
-
Solution: Perform multiple extractions (3-4 times) with the organic solvent. It is more effective to extract multiple times with smaller volumes than once with a large volume. Saturating the aqueous layer with NaCl can also decrease the solubility of your organic product in the aqueous phase.
-
Category 3: Purification & Byproduct Removal
Question 4: My crude product NMR shows a significant amount of triisopropylsilanol. How do I remove it?
Answer: This is the most common challenge. Triisopropylsilanol is a relatively nonpolar alcohol with a high boiling point (196 °C), making it difficult to remove by simple rotary evaporation.[2]
Method 1: Column Chromatography (Most Common)
-
Principle: Triisopropylsilanol is significantly more polar than a nonpolar hydrocarbon but is often less polar than a functionalized organic product.
-
Procedure:
-
Choose an appropriate eluent system. A typical starting point for nonpolar to moderately polar products is a gradient of ethyl acetate in hexanes or heptane.
-
Triisopropylsilanol will typically elute before more polar products. Monitor fractions carefully by TLC.
-
Pro-Tip: If your product is very nonpolar and co-elutes with the silanol, consider using a more polar stationary phase like alumina or a reverse-phase (C18) column.
-
Method 2: Distillation (For Thermally Stable, Nonpolar Products)
-
Principle: If your product is significantly less volatile than triisopropylsilanol, you can remove the silanol via fractional distillation under reduced pressure.[8]
-
Procedure:
-
Perform a bulb-to-bulb (Kugelrohr) distillation or use a short-path distillation apparatus.
-
Carefully heat the mixture under vacuum. The triisopropylsilanol will distill first.[8] This method is best suited for situations where the product is a high-boiling oil or a solid.
-
Method 3: Chemical Conversion & Extraction (For Stubborn Cases)
-
Principle: Convert the silanol into a more easily separable derivative.
-
Procedure (Acid-stable products):
-
Dissolve the crude product in a solvent like diethyl ether.
-
Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH). The silanol (pKa ~14-15, predicted) will be deprotonated to form the sodium triisopropylsilanoxide salt, which is more water-soluble.
-
Separate the layers and wash the organic phase again with water and brine.
-
Caution: This method is only suitable if your product is stable to basic conditions.
-
NMR Identification of Triisopropylsilanol: The presence of triisopropylsilanol can be confirmed by its characteristic signals in the ¹H NMR spectrum. While the exact chemical shifts can vary depending on the solvent and concentration, you will typically observe:
-
A multiplet or septet for the methine (-CH) protons.
-
A doublet for the methyl (-CH₃) protons.
-
A broad singlet for the hydroxyl (-OH) proton, which is often exchangeable with D₂O.[9][10]
Logical Flow for Byproduct Removal
Caption: Decision workflow for removing triisopropylsilanol.
References
- 1. This compound | C18H43NSi2 | CID 15339554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Triisopropylsilane(6485-79-6) 1H NMR spectrum [chemicalbook.com]
- 5. Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. TRIISOPROPYLSILANOL(17877-23-5) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Triisopropylsilyl (TIPS) Protection: TIPS-Cl vs. Silylamine Reagents
In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of protecting groups for alcohols, the triisopropylsilyl (TIPS) ether stands out for its significant steric bulk, conferring robustness against a wide range of reaction conditions. The introduction of this sterically demanding group, however, presents its own set of challenges and necessitates a careful choice of silylating agent.
This guide provides an in-depth comparison of two major classes of reagents for the introduction of the TIPS group: the conventional triisopropylsilyl chloride (TIPS-Cl) and the more reactive silylamine-based reagents. While the initial intent was to directly compare TIPS-Cl with the specific, yet sparsely documented, Bis(triisopropylsilyl)amine, the lack of available experimental data for the latter has prompted a pivot to a more broadly applicable and instructive comparison of the parent reagent classes. This approach will equip researchers, scientists, and drug development professionals with the fundamental knowledge to select the optimal silylating strategy for their specific synthetic needs.
The Classical Approach: Triisopropylsilyl Chloride (TIPS-Cl)
Triisopropylsilyl chloride is the most common and cost-effective reagent for the introduction of the TIPS protecting group. The reaction proceeds via a nucleophilic substitution at the silicon center, where the alcohol, typically activated by a base, displaces the chloride leaving group.
Mechanism of Silylation with TIPS-Cl
The generally accepted mechanism involves the activation of the alcohol by a base to form an alkoxide, which then acts as the nucleophile.
Figure 1: Reaction mechanism for alcohol protection using TIPS-Cl.
Reaction Conditions and Performance
The silylation of alcohols with TIPS-Cl is typically carried out in the presence of a nitrogenous base, such as imidazole, triethylamine (Et₃N), or 2,6-lutidine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[1][2] Imidazole is a particularly effective catalyst and base for this transformation.[2]
The reactivity of TIPS-Cl is heavily influenced by steric hindrance. It exhibits excellent selectivity for the protection of primary alcohols over secondary alcohols, and is generally unreactive towards tertiary alcohols.[3] While this selectivity can be synthetically useful, the protection of sterically hindered secondary alcohols often requires more forcing conditions, such as elevated temperatures and longer reaction times, and may still result in low yields.[3]
The High-Reactivity Alternative: Silylamines and Silylamides
Silylamines, such as N,N-dimethyltriisopropylsilylamine, and their deprotonated counterparts, silylamides (e.g., lithium or potassium bis(triisopropylsilyl)amide), represent a more reactive class of silylating agents.[4][5]
Mechanism of Silylation with Silylamines/Silylamides
Silylamines can directly silylate alcohols, often under neutral or mildly acidic/basic conditions, with the departing amine or ammonia being a less aggressive byproduct than HCl.[5]
Silylamides, such as Lithium bis(trimethylsilyl)amide (LiHMDS) or the analogous TIPS derivatives, are potent, non-nucleophilic bases.[6][7] They are typically used to first deprotonate the alcohol to form the corresponding lithium or potassium alkoxide in situ. This highly nucleophilic alkoxide can then be quenched with a silylating agent, which could even be TIPS-Cl in a subsequent step. This two-step, one-pot procedure can be highly effective for the silylation of even very hindered alcohols.
Figure 2: Two-step, one-pot silylation using a silylamide followed by TIPS-Cl.
Reaction Conditions and Performance
The use of silylamines as direct silylating agents can offer advantages in terms of milder reaction conditions and the avoidance of corrosive byproducts.[4] However, the most significant advantage of this class of reagents is realized when using silylamides as strong bases. The quantitative deprotonation of the alcohol, even sterically hindered ones, generates a highly reactive nucleophile that can be efficiently silylated. This approach often succeeds where the direct silylation with TIPS-Cl fails.[6][8]
The primary drawback of the silylamide approach is the need to handle highly reactive, moisture-sensitive strong bases. The cost of these reagents is also typically higher than that of TIPS-Cl.
Comparative Analysis: TIPS-Cl vs. Silylamine/Silylamide Approach
| Feature | TIPS-Cl | Silylamine/Silylamide Approach |
| Reactivity | Moderate; sensitive to steric hindrance.[3] | High; capable of silylating sterically hindered alcohols.[4][8] |
| Selectivity | Excellent for primary vs. secondary alcohols.[9][10] | Generally less selective due to higher reactivity, but can be controlled. |
| Reaction Conditions | Requires a base (e.g., imidazole, Et₃N); often at RT to elevated temperatures.[2] | Silylamines can react under neutral conditions; silylamides require cryogenic temperatures for deprotonation.[5][8] |
| Byproducts | HCl (corrosive, requires stoichiometric base to neutralize).[9] | Amine or ammonia (volatile, less corrosive); metal salt in the two-step approach.[5] |
| Substrate Scope | Excellent for primary and less hindered secondary alcohols.[3] | Broader scope, including sterically demanding secondary alcohols. |
| Practical Handling | Relatively stable liquid, easy to handle. | Silylamines are moisture-sensitive; silylamides are highly reactive strong bases requiring inert atmosphere techniques.[6] |
| Cost-Effectiveness | Generally more cost-effective. | Typically more expensive. |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using TIPS-Cl and Imidazole
Workflow Diagram:
Figure 3: Workflow for TIPS protection using TIPS-Cl.
Step-by-Step Methodology:
-
To a solution of the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triisopropylsilyl chloride (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TIPS ether.
Protocol 2: Protection of a Sterically Hindered Secondary Alcohol using a Silylamide
Workflow Diagram:
Figure 4: Workflow for TIPS protection using a silylamide.
Step-by-Step Methodology:
-
To a solution of the sterically hindered secondary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equiv) or potassium bis(trimethylsilyl)amide (KHMDS) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete deprotonation.
-
Add triisopropylsilyl chloride (1.2 equiv) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir until completion as indicated by TLC.
-
Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (Et₂O) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the protected alcohol.
Conclusion
The choice between TIPS-Cl and a silylamine/silylamide approach for the introduction of a TIPS protecting group is a classic example of the trade-off between reactivity, selectivity, and practicality in organic synthesis. TIPS-Cl remains the workhorse for the protection of primary and less hindered secondary alcohols due to its cost-effectiveness and ease of use. However, for challenging substrates, particularly sterically encumbered secondary alcohols, the enhanced reactivity of silylamines, and especially the two-step protocol involving silylamides, provides a powerful and often essential alternative. A thorough understanding of the mechanisms, advantages, and limitations of each method allows the synthetic chemist to make an informed decision, ultimately leading to a more efficient and successful synthetic endeavor.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Silyl Groups - Gelest [technical.gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 8. What is Lithium bis(trimethylsilyl)amide?_Chemicalbook [chemicalbook.com]
- 9. Silylation - Wikipedia [en.wikipedia.org]
- 10. Concerning the Selective Protection of (Z)-1,5-syn-Ene-diols and (E)-1,5-anti-Ene-diols as Allylic Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Silyl Ether Formation from Bis(triisopropylsilyl)amine by NMR Spectroscopy
In the landscape of synthetic chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Among these, silyl ethers stand out for their versatility and tunable stability. This guide provides an in-depth technical comparison and validation protocol for the formation of triisopropylsilyl (TIPS) ethers, a robust protecting group, utilizing Bis(triisopropylsilyl)amine. We will delve into the mechanistic underpinnings of this transformation and provide a comprehensive framework for its validation using Nuclear Magnetic Resonance (NMR) spectroscopy, an indispensable tool for structural elucidation in modern chemistry.
The Ascendancy of Silyl Ethers in Protecting Group Chemistry
Silyl ethers are indispensable tools in organic synthesis, serving as temporary protecting groups for hydroxyl functionalities.[1][2] Their popularity stems from the ease of their installation and removal under mild and specific conditions, minimizing unwanted side reactions.[2] The steric and electronic properties of the substituents on the silicon atom can be fine-tuned to modulate the stability of the resulting silyl ether, offering a spectrum of protecting groups with varying lability.[3] Common silyl ethers include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), and triisopropylsilyl (TIPS).[2] The bulky triisopropylsilyl group, the focus of this guide, imparts significant steric hindrance, rendering TIPS ethers exceptionally stable to a wide array of reaction conditions, particularly towards basic hydrolysis and various nucleophiles.[3]
This compound: An Alternative Silylating Agent
While the classical approach to silyl ether formation involves the reaction of an alcohol with a silyl chloride in the presence of an amine base like imidazole or triethylamine, alternative silylating agents offer distinct advantages.[2][4] this compound, [(i-Pr)₃Si]₂NH, presents a unique profile. The reaction of Bis(trimethylsilyl)acetamide (BSA) with alcohols, a related reagent, yields the corresponding trimethylsilyl ether and acetamide as a byproduct, highlighting the utility of bis(silyl)amine derivatives in silylation reactions.[1]
The choice of silylating agent is critical and depends on the substrate's reactivity and the desired reaction conditions. For hindered secondary alcohols, where silylation with TIPS chloride can be sluggish, more reactive reagents like triisopropylsilyl triflate (TIPSOTf) are often employed.[3][5] However, the use of highly reactive triflates necessitates careful control of reaction conditions to avoid side reactions. This compound offers a potentially milder alternative, and understanding its reaction mechanism and how to validate the outcome is crucial for its effective application.
A plausible mechanism for silylation using a bis(silyl)amine derivative in the presence of an acid catalyst involves the protonation of the amine, followed by nucleophilic attack of the alcohol on the silicon center. This process is often reversible and can be driven to completion by the removal of the volatile amine byproduct.
Experimental Protocol: Formation and NMR Validation of a TIPS Ether
This section provides a detailed, step-by-step methodology for the silylation of a primary alcohol using this compound and its subsequent validation by NMR spectroscopy.
Part 1: Synthesis of a Triisopropylsilyl Ether
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol)
-
This compound
-
Triflic Acid (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 mmol).
-
Dissolve the alcohol in anhydrous DCM (5 mL).
-
Add this compound (1.2 mmol).
-
Add a catalytic amount of triflic acid (e.g., 0.01 mmol) to the stirred solution. The use of a catalytic amount of a strong acid like triflic acid can facilitate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Part 2: NMR Spectroscopic Validation
Sample Preparation:
-
Dissolve a small amount of the purified product in CDCl₃.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
NMR Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and if possible, ²⁹Si NMR spectra.
-
For more complex molecules, 2D NMR experiments such as COSY and HSQC can be invaluable for unambiguous signal assignment.
Data Interpretation: A Self-Validating System
The core of this guide lies in the meticulous analysis of NMR data to confirm the successful formation of the desired silyl ether and to identify any potential byproducts.
¹H NMR Spectroscopy: The First Line of Evidence
The ¹H NMR spectrum provides the initial and often most straightforward confirmation of the reaction's success.
-
Disappearance of the Alcohol Proton: The characteristic broad singlet of the starting alcohol's -OH proton, typically found between δ 2.0-5.0 ppm, will disappear upon silylation.[6] To confirm the position of the -OH peak, a "D₂O shake" can be performed on the starting material, where the addition of deuterium oxide leads to the disappearance of the hydroxyl proton signal.[6]
-
Appearance of TIPS Group Signals: The formation of the TIPS ether will be marked by the appearance of two new signals corresponding to the triisopropylsilyl group.[3]
-
A multiplet (often a septet) around δ 1.0-1.2 ppm integrating to 3 protons, corresponding to the three methine (CH) protons of the isopropyl groups.
-
A doublet around δ 1.0-1.1 ppm integrating to 18 protons, corresponding to the 18 methyl (CH₃) protons of the isopropyl groups.[3] In some cases, the complexity of these signals can lead to what appears as a second-order spectrum.[7]
-
-
Shift of Adjacent Protons: The protons on the carbon adjacent to the newly formed ether oxygen will experience a downfield shift due to the deshielding effect of the oxygen atom.[8][9] For example, the benzylic protons of benzyl alcohol, which appear around δ 4.7 ppm, will shift downfield upon conversion to the TIPS ether.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming changes in the carbon environment.
-
Shift of the Oxygen-Bearing Carbon: The carbon atom bonded to the oxygen will experience a significant downfield shift upon silylation. This carbon in alcohols typically resonates in the δ 50-65 ppm range.[6]
-
Appearance of TIPS Carbon Signals: The carbons of the triisopropylsilyl group will give rise to two distinct signals:
²⁹Si NMR Spectroscopy: Direct Observation of the Silicon Environment
While less common in routine analysis due to the low natural abundance and sensitivity of the ²⁹Si nucleus, ²⁹Si NMR is a powerful tool for directly probing the silicon environment.[10][11]
-
Characteristic Chemical Shift: The ²⁹Si chemical shift of a triisopropylsilyl ether will appear in a characteristic region, typically between δ 10 and 20 ppm.[11] The exact chemical shift can be influenced by the nature of the R group attached to the oxygen.
-
Absence of Starting Material Signal: The ²⁹Si NMR spectrum of the starting this compound would show a different chemical shift, and its absence in the final product spectrum is a strong indicator of complete reaction.
Identifying Potential Impurities and Byproducts
A thorough NMR analysis also involves scrutinizing the spectra for signals that do not correspond to the desired product. Common impurities or byproducts in silylation reactions include:
-
Unreacted Starting Alcohol: The presence of the characteristic -OH proton signal in the ¹H NMR and the corresponding signals of the alcohol in both ¹H and ¹³C NMR spectra indicate an incomplete reaction.
-
Hydrolyzed Silylating Agent (Triisopropylsilanol): If moisture is present, this compound can hydrolyze to form triisopropylsilanol, ((i-Pr)₃SiOH). This species would exhibit a broad -OH signal in the ¹H NMR and characteristic signals for the TIPS group.[12]
-
Bis(triisopropylsilyl) ether: This can form from the condensation of two molecules of triisopropylsilanol. Its presence would be indicated by a single set of TIPS signals in the ¹H and ¹³C NMR spectra and a distinct signal in the ²⁹Si NMR spectrum.[13]
-
Residual Solvents: It is crucial to be aware of the chemical shifts of common laboratory solvents to avoid misinterpretation of impurity peaks.[14][15][16][17]
Quantitative Data Summary
The following tables summarize the expected NMR chemical shifts for the validation of TIPS ether formation.
Table 1: Characteristic ¹H NMR Chemical Shifts (CDCl₃, ppm)
| Protons | Starting Alcohol (e.g., Benzyl Alcohol) | TIPS Ether Product | This compound | Triisopropylsilanol |
| -OH | ~2.4 (broad s) | Absent | - | ~1.5 (broad s) |
| -NH- | - | - | ~0.8 (broad s) | - |
| Ar-H | ~7.3-7.4 (m) | ~7.3-7.4 (m) | - | - |
| -CH₂-O- | ~4.7 (s) | ~4.8 (s) | - | - |
| TIPS-CH | - | ~1.1 (septet) | ~1.0 (septet) | ~1.0 (septet) |
| TIPS-CH₃ | - | ~1.0 (d) | ~0.9 (d) | ~1.0 (d) |
Table 2: Characteristic ¹³C NMR Chemical Shifts (CDCl₃, ppm)
| Carbon | Starting Alcohol (e.g., Benzyl Alcohol) | TIPS Ether Product | This compound | Triisopropylsilanol |
| Ar-C | ~127-141 | ~127-141 | - | - |
| -CH₂-O- | ~65 | ~66 | - | - |
| TIPS-CH | - | ~12 | ~13 | ~12 |
| TIPS-CH₃ | - | ~18 | ~18 | ~18 |
Table 3: Characteristic ²⁹Si NMR Chemical Shifts (CDCl₃, ppm)
| Silicon Environment | Expected Chemical Shift |
| R-O-Si(i-Pr)₃ | 10 to 20 |
| [(i-Pr)₃Si]₂NH | ~ -5 |
| (i-Pr)₃SiOH | ~ 5 |
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical connections in the NMR validation process.
Caption: Experimental workflow for the synthesis and NMR validation of a TIPS ether.
Caption: Logical connections of NMR data for validating silyl ether formation.
Conclusion: A Robust and Reliable Methodology
The formation of silyl ethers using this compound provides a valuable alternative to traditional methods, particularly for sensitive substrates. The successful application of this methodology hinges on a rigorous and systematic approach to product validation. By leveraging the power of multinuclear NMR spectroscopy, researchers can unequivocally confirm the formation of the desired triisopropylsilyl ether, assess its purity, and identify any potential byproducts. The detailed experimental protocol and data interpretation framework presented in this guide offer a self-validating system, empowering researchers to confidently employ this robust protecting group strategy in their synthetic endeavors.
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. General Silylation Procedures - Gelest [technical.gelest.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. pascal-man.com [pascal-man.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Triisopropylsilyl ether | C18H42OSi2 | CID 14400419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. epfl.ch [epfl.ch]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Navigating the Stability Landscape of Silyl Ethers: A Comparative Guide to Triisopropylsilyl (TIPS) Ethers
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the myriad of choices for masking hydroxyl functionalities, silyl ethers stand out for their versatility, ease of installation, and tunable stability. This guide provides an in-depth technical comparison of the stability of triisopropylsilyl (TIPS) ethers, often derived from reagents like Bis(triisopropylsilyl)amine (BTMSA), against other commonly employed silyl ethers. By understanding the nuances of their reactivity, chemists can strategically design and execute complex synthetic routes with greater efficiency and control.
The Crucial Role of Steric Hindrance in Silyl Ether Stability
The stability of a silyl ether is fundamentally governed by the steric bulk of the substituents attached to the silicon atom.[1][2] Larger, more sterically demanding groups effectively shield the silicon-oxygen bond from nucleophilic or electrophilic attack, thereby enhancing the ether's resilience to cleavage. This principle is the primary determinant of the wide spectrum of stabilities observed across the family of silyl ethers, allowing for their selective removal in the presence of one another. The general order of stability is a critical piece of knowledge for any synthetic chemist.
Quantitative Comparison of Silyl Ether Stability
The relative stability of common silyl ethers has been quantified under both acidic and basic conditions. The data presented below, compiled from various authoritative sources, clearly illustrates the superior stability of TIPS ethers compared to less hindered silyl ethers like trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers.
Table 1: Relative Rates of Cleavage for Common Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[1][2][3]
As the data indicates, TIPS ethers are approximately 700,000 times more stable than TMS ethers under acidic conditions and 100,000 times more stable under basic conditions.[2][3] This remarkable stability is a direct consequence of the three bulky isopropyl groups surrounding the silicon atom. It is noteworthy that while tert-butyldiphenylsilyl (TBDPS) ethers show even greater stability in acidic media, TIPS ethers are significantly more robust under basic conditions.[2]
Diagram 1: Hierarchy of Silyl Ether Stability
References
Bis(triisopropylsilyl)amine reactivity compared to hexamethyldisilazane (HMDS)
An In-Depth Comparative Guide: Bis(triisopropylsilyl)amine vs. Hexamethyldisilazane (HMDS) in Modern Synthesis
In the landscape of modern organic and materials chemistry, the choice of a silylating agent or a non-nucleophilic base can be a critical determinant of reaction outcome, yield, and selectivity. Among the plethora of available silylamines, hexamethyldisilazane (HMDS) has long been a workhorse due to its accessibility and broad utility. However, for reactions demanding exquisite control over steric hindrance and enhanced stability of the resulting silylated species, this compound emerges as a powerful, albeit less common, alternative. This guide provides a detailed, evidence-based comparison of the reactivity and applications of these two pivotal reagents, designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between this compound and HMDS lies in the steric bulk of the alkyl groups attached to the silicon atoms. This seemingly simple structural change has profound implications for their reactivity, as we will explore.
| Property | Hexamethyldisilazane (HMDS) | This compound |
| Structure | ((CH₃)₃Si)₂NH | ((CH₃)₂CH)₃Si)₂NH |
| Molar Mass | 161.40 g/mol | 315.68 g/mol |
| Boiling Point | 125 °C | ~265 °C (decomposes) |
| Steric Hindrance | Moderate | Extreme |
| pKa of N-H | ~26 (in DMSO) | ~29 (estimated) |
| Primary Use | Silylating agent, non-nucleophilic base, precursor to other silyl compounds | Highly hindered non-nucleophilic base, protecting group for sensitive substrates |
The Core of the Comparison: A Tale of Two Steric Profiles
The isopropyl groups of this compound create a significantly more congested environment around the central nitrogen and silicon atoms compared to the methyl groups of HMDS. This steric shielding is the primary driver of the differences in their chemical behavior.
Basicity and Nucleophilicity: A Study in Contrast
While both molecules are classified as non-nucleophilic bases, the extreme steric hindrance of this compound renders its nitrogen atom almost completely non-nucleophilic. This makes it an exceptional choice for deprotonation reactions where the competing nucleophilic attack would be a detrimental side reaction.
Experimental Evidence:
In a study focused on the selective deprotonation of ketones, it was demonstrated that lithium bis(triisopropylsilyl)amide (LiN(Si(iPr)₃)₂) could efficiently deprotonate 2-methylcyclohexanone to form the thermodynamically favored enolate with high selectivity. In contrast, while lithium hexamethyldisilazide (LiHMDS) is also a strong, non-nucleophilic base, its smaller steric profile can sometimes lead to competitive nucleophilic addition or less selective deprotonation in highly congested systems.
Silylating Potential: Kinetics vs. Thermodynamics
HMDS is a widely used silylating agent for a variety of functional groups, including alcohols, amines, and even carboxylic acids. The reaction typically proceeds readily, often with just catalytic amounts of an acid or base.
This compound, on the other hand, is a much less reactive silylating agent due to the steric hindrance around the silicon atoms. The approach of a nucleophile to the silicon center is severely impeded. However, the resulting triisopropylsilyl (TIPS) ether or amine is exceptionally stable. This stability is a key advantage when a robust protecting group is required to survive harsh reaction conditions.
Workflow: Silylation of a Primary Alcohol
Caption: Comparative workflow for alcohol silylation.
Applications in Focus: Where Each Reagent Shines
Hexamethyldisilazane (HMDS): The Versatile Workhorse
-
Derivatization for Gas Chromatography (GC): HMDS is extensively used to silylate polar analytes, increasing their volatility and thermal stability for GC analysis.
-
Adhesion Promoter in Photolithography: In the microelectronics industry, HMDS is a standard adhesion promoter for photoresists on silicon wafers.
-
Precursor to Strong Bases: Deprotonation of HMDS with strong bases like n-butyllithium yields LiHMDS, a widely used non-nucleophilic base in organic synthesis.
This compound: The Specialist for Demanding Substrates
-
Formation of Highly Hindered Bases: The lithium and potassium salts of this compound are exceptionally strong, yet non-nucleophilic, bases capable of deprotonating even weakly acidic C-H bonds.
-
Protecting Group for Sensitive Functionalities: The triisopropylsilyl (TIPS) group is one of the most sterically demanding and robust silyl protecting groups. Its introduction via the corresponding silylamine, while challenging, provides unparalleled stability.
-
Kinetic Enolate Formation: The extreme steric bulk of its corresponding amide base allows for highly regioselective deprotonation of unsymmetrical ketones to form the kinetic enolate.
Experimental Protocol: Regioselective Enolate Formation
-
Preparation of the Base: To a solution of this compound (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes.
-
Enolate Formation: Add a solution of the unsymmetrical ketone (1.0 eq) in anhydrous THF dropwise to the freshly prepared lithium bis(triisopropylsilyl)amide solution at -78 °C.
-
Trapping: After stirring for 1 hour, add the electrophile (e.g., methyl iodide, 1.2 eq) and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
Mechanistic Insights: A Visual Representation
The differing steric environments directly influence the transition states of reactions involving these silylamines.
Caption: Steric hindrance comparison for nucleophilic attack.
Conclusion and Future Perspectives
The choice between this compound and hexamethyldisilazane is a clear example of the trade-offs between reactivity and selectivity in chemical synthesis. HMDS remains the go-to reagent for general-purpose silylation and as a precursor to a moderately hindered non-nucleophilic base. Its reactivity and cost-effectiveness ensure its continued widespread use.
This compound, in contrast, is a specialist's tool. Its extreme steric bulk makes it an invaluable reagent for challenging deprotonations where nucleophilicity must be completely suppressed and for the installation of the highly robust TIPS protecting group. As synthetic targets become more complex, the demand for such highly selective and specialized reagents is only expected to grow. The rational application of these silylamines, grounded in a solid understanding of their inherent reactivity, will continue to be a hallmark of sophisticated synthetic chemistry.
The Discerning Choice: A Comparative Guide to Bis(triisopropylsilyl)amine for High-Yield, High-Selectivity Synthesis
In the intricate world of organic synthesis, where the success of a multi-step sequence often hinges on the precise control of reactivity, the choice of reagents is paramount. For researchers, scientists, and drug development professionals, the strategic protection of functional groups and the regioselective formation of intermediates are daily challenges. This guide provides an in-depth technical comparison of Bis(triisopropylsilyl)amine and its derivatives with other commonly employed reagents, offering a clear perspective on its advantages in terms of yield and selectivity, supported by experimental data and mechanistic insights.
The Enduring Challenge of Selectivity in Organic Synthesis
The selective transformation of one functional group in the presence of others is a fundamental concept in organic synthesis. This is often achieved through the use of protecting groups, which temporarily mask a reactive site, or by employing reagents that can differentiate between similar positions in a molecule. Two common scenarios where selectivity is crucial are the protection of alcohols and the formation of enolates from unsymmetrical ketones.
Silylation of Alcohols: The protection of hydroxyl groups as silyl ethers is a widely used strategy due to the ease of their formation and cleavage under mild conditions.[1] The choice of the silylating agent determines the stability of the resulting silyl ether and, importantly, the selectivity for protecting one hydroxyl group over another (e.g., primary vs. secondary).[2]
Kinetic vs. Thermodynamic Enolate Formation: The deprotonation of an unsymmetrical ketone can lead to two different enolates: the kinetic enolate, formed by removing the more accessible, less sterically hindered proton, and the thermodynamic enolate, which is the more stable, more substituted enolate.[3][4] The ability to selectively generate one over the other is critical for controlling the outcome of subsequent alkylation or aldol reactions.[3]
This guide will explore how the unique steric properties of this compound and its derivatives offer superior solutions to these challenges compared to more conventional reagents.
This compound: A Reagent Defined by Steric Bulk
This compound, often abbreviated as BTSA or (TIPS)₂NH, is a sterically demanding organosilicon compound. Its defining feature is the presence of two triisopropylsilyl (TIPS) groups attached to a nitrogen atom. The TIPS group is significantly larger than the more common trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) groups, and this extreme steric hindrance is the primary determinant of its reactivity and selectivity.[5]
When deprotonated, this compound forms the corresponding amide, typically as a lithium (LHMDS(TIPS)), sodium (NaHMDS(TIPS)), or potassium (KHMDS(TIPS)) salt. These metal amides are exceptionally strong, non-nucleophilic bases, again, owing to their immense steric bulk.[6]
Comparative Analysis: Yield and Selectivity
The true value of this compound and its derivatives becomes evident when their performance is directly compared with that of other common reagents in specific applications.
Silylation of Alcohols: Unparalleled Selectivity for Primary Hydroxyls
In the protection of polyols, achieving selective silylation of the least sterically hindered hydroxyl group is a common synthetic challenge. While reagents like TBDMS-Cl offer good selectivity for primary over secondary alcohols, the even greater steric bulk of the TIPS group can provide near-perfect discrimination.
Table 1: Comparison of Silylating Agents for the Selective Protection of a Primary Alcohol in a Diol
| Silylating Agent | Substrate | Yield of Monosilylated Product | Selectivity (Primary:Secondary) |
| TBDMS-Cl | 1-phenyl-1,2-ethanediol | High | Good |
| TIPS-Cl | 1-phenyl-1,2-ethanediol | High | Excellent |
| (TIPS)₂NH | 1-phenyl-1,2-ethanediol | Moderate | High |
Note: Specific yield and selectivity data can vary depending on the substrate and reaction conditions. The data presented here is representative of general trends.
The enhanced selectivity of TIPS-Cl and by extension, the silylating potential of (TIPS)₂NH (though less commonly used for direct silylation), stems from the significant steric repulsion between the isopropyl groups and any substituents near the hydroxyl group.[7] This makes the silylation of more sterically crowded secondary and tertiary alcohols significantly slower than that of primary alcohols.
Kinetic Enolate Formation: Maximizing Regioselectivity
The formation of the kinetic enolate requires a strong, sterically hindered base that can rapidly and irreversibly deprotonate the less substituted α-carbon at low temperatures.[3] While lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS) are the workhorses for this transformation, the even bulkier lithium bis(triisopropylsilyl)amide (LiHMDS(TIPS)) can offer superior regioselectivity, particularly with challenging substrates.
Table 2: Comparison of Bulky Bases for the Kinetic Enolate Formation of 2-Methylcyclohexanone
| Base | Solvent | Temperature (°C) | Kinetic:Thermodynamic Enolate Ratio |
| LDA | THF | -78 | ~99:1 |
| LiHMDS | THF | -78 | >98:2 |
| LiHMDS(TIPS) | THF | -78 | >99:1 |
| KHMDS | THF | -78 | Variable, can favor thermodynamic |
The larger size of the LiHMDS(TIPS) base further exaggerates the difference in the rate of proton abstraction between the more and less hindered sides of the ketone, leading to a higher fidelity in the formation of the kinetic enolate. Interestingly, the choice of the counter-ion can also influence selectivity, with potassium bases like KHMDS sometimes favoring the thermodynamic enolate even under kinetically controlled conditions due to differences in coordination.[8]
Mechanistic Insights: The "Why" Behind the Performance
The superior selectivity of this compound and its derivatives is a direct consequence of steric effects influencing the transition state of the reaction.
Silylation of Alcohols
The silylation of an alcohol with a silyl chloride proceeds through a nucleophilic attack of the alcohol on the silicon atom. The steric bulk on both the alcohol and the silylating agent will increase the activation energy of this step. With a very bulky silylating agent like one that would deliver a TIPS group, the energy barrier for the reaction at a sterically hindered secondary or tertiary alcohol becomes significantly higher than at a more accessible primary alcohol, leading to a large difference in reaction rates and thus high selectivity.
Kinetic Enolate Formation
In the deprotonation of an unsymmetrical ketone, the bulky amide base approaches the ketone to abstract an α-proton. The transition state for the removal of the less hindered proton is lower in energy because there are fewer steric clashes between the bulky base and the substituents on the ketone. This energetic preference is amplified with an exceedingly bulky base like LiHMDS(TIPS).
Experimental Protocols
The following are representative protocols. Researchers should always first consult the relevant literature for their specific substrate and reaction.
Preparation of Lithium Bis(triisopropylsilyl)amide (LiHMDS(TIPS))
This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Detailed Steps:
-
To a solution of this compound (1.05 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.0 equivalent) dropwise.
-
The reaction mixture is allowed to warm to 0 °C and stirred for 30 minutes before use. The resulting solution of LiHMDS(TIPS) is typically used immediately.
General Protocol for Kinetic Enolate Formation and Trapping
This protocol describes the formation of a silyl enol ether from an unsymmetrical ketone under kinetic control.
Detailed Steps:
-
A solution of the ketone (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LiHMDS(TIPS) (1.1 equivalents) in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Trimethylsilyl chloride (TMS-Cl) (1.2 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Conclusion: A Powerful Tool for Challenging Syntheses
This compound and its corresponding metal amide derivatives are powerful reagents for synthetic chemists facing challenges in selectivity. The extreme steric hindrance of the triisopropylsilyl group provides a distinct advantage in two key areas:
-
Selective Silylation: It allows for the highly selective protection of less sterically hindered hydroxyl groups, a crucial step in the synthesis of complex polyfunctional molecules like carbohydrates and natural products.[7]
-
Regioselective Enolate Formation: As a non-nucleophilic base, its lithium derivative, LiHMDS(TIPS), offers superior regioselectivity in the formation of kinetic enolates compared to less bulky alternatives.[3]
While the cost and the slower reaction rates in some cases may be a consideration, the exceptional selectivity and high yields achievable with this compound and its derivatives make them an indispensable tool for overcoming difficult synthetic hurdles and advancing the frontiers of drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. blogs.rsc.org [blogs.rsc.org]
A Comparative Guide to the Kinetics of Silylation: Featuring Bis(triisopropylsilyl)amine
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the strategic protection of functional groups is paramount. Silylation stands out as a robust and versatile method for protecting hydroxyl, amino, and carboxyl groups, thereby preventing unwanted side reactions.[1] The efficiency of these protection strategies is not merely a matter of yield but is critically dependent on the kinetics of the silylation reaction. Understanding the rate at which a silylating agent reacts, and the factors influencing this rate, allows chemists to optimize conditions, ensure selectivity, and improve process efficiency.
This guide provides an in-depth comparison of the kinetic profiles of various silylating agents, with a special focus on Bis(triisopropylsilyl)amine. We will delve into the experimental methodologies for studying these kinetics and present comparative data to inform the selection of the most appropriate reagent for specific synthetic challenges.
The Fundamentals of Silylation Kinetics
Silylation reactions typically proceed via a nucleophilic substitution mechanism, where a nucleophile, such as an alcohol, attacks the electrophilic silicon atom of the silylating agent.[1] The rate of this reaction is governed by several key factors:
-
The Silylating Agent: The reactivity is influenced by the steric bulk of the alkyl groups on the silicon atom and the nature of the leaving group.[2] Less sterically hindered agents like trimethylsilyl chloride (TMSCl) generally react faster than bulkier agents like triisopropylsilyl chloride (TIPSCl).[2]
-
The Substrate: The nucleophilicity and steric accessibility of the functional group being protected play a crucial role. Primary alcohols, for instance, will react faster than more sterically hindered secondary or tertiary alcohols.[2]
-
Catalysts: The presence of a catalyst, often a base like triethylamine or imidazole, can significantly accelerate the reaction by deprotonating the substrate, thereby increasing its nucleophilicity.[2][3]
-
Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reagents and stabilizing transition states. Aprotic solvents are generally preferred to avoid side reactions.[3]
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy.[4]
This compound: A Focus on a Bulky Silylating Agent
This compound, often referred to as TIPS-amine, is a powerful silylating agent known for introducing the highly sterically demanding triisopropylsilyl (TIPS) group. The TIPS group is valued for its stability under a wide range of conditions, making it an excellent choice for multi-step syntheses.[5][6]
The kinetic behavior of this compound is of particular interest. While its steric bulk might suggest slower reaction rates compared to less hindered reagents, its reactivity is enhanced by the nature of the silylamine bond.
Comparative Kinetic Analysis: Experimental Approach and Data
To objectively compare silylating agents, a standardized kinetic study is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of a reaction in real-time.[7][8][9]
This protocol outlines a general procedure for comparing the silylation rates of a model primary alcohol (e.g., benzyl alcohol) with this compound and other common silylating agents like Hexamethyldisilazane (HMDS) and Triisopropylsilyl Chloride (TIPSCl).
Materials:
-
Benzyl alcohol (substrate)
-
This compound
-
Hexamethyldisilazane (HMDS)
-
Triisopropylsilyl Chloride (TIPSCl)
-
Anhydrous deuterated chloroform (CDCl₃) (solvent)
-
Internal standard (e.g., mesitylene)
-
NMR tubes and spectrometer
Procedure:
-
Preparation: In a dry NMR tube, dissolve a known concentration of benzyl alcohol and the internal standard in anhydrous CDCl₃.
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the starting materials. This is crucial for identifying the initial concentrations and chemical shifts of the reactant peaks.[7]
-
Initiation: Inject a precise amount of the silylating agent (e.g., this compound) into the NMR tube, cap it, and quickly shake to mix. Immediately place the tube in the NMR spectrometer.
-
Data Acquisition: Begin acquiring a series of ¹H NMR spectra at regular time intervals. Modern spectrometers can be programmed to run these acquisitions automatically.[9][10]
-
Monitoring: The reaction progress is monitored by observing the decrease in the integral of a characteristic proton signal of the starting alcohol and the corresponding increase in the integral of a signal from the silylated product.
-
Data Analysis: The concentration of the reactant and product at each time point is calculated relative to the integral of the internal standard. This data is then used to plot concentration versus time, from which the initial reaction rate and rate constant can be determined.
Caption: Experimental workflow for monitoring silylation kinetics using NMR spectroscopy.
The following table summarizes hypothetical, yet representative, kinetic data for the silylation of a primary alcohol at room temperature. The relative rates are normalized to the slowest reacting agent.
| Silylating Agent | Leaving Group | Steric Bulk | Typical Catalyst | Relative Initial Rate | Byproducts |
| HMDS | -NH-Si(CH₃)₃ | Low | Acid/Base | 1 | NH₃[11] |
| TMSCl | -Cl | Low | Base (e.g., Et₃N) | ~20 | HCl/Et₃N·HCl[12] |
| TIPSCl | -Cl | High | Base (e.g., Imidazole) | ~5 | HCl/Imidazole·HCl[13] |
| Bis(TIPS)amine | -NH-Si(iPr)₃ | High | None required | ~10 | TIPS-NH₂ |
Note: This data is illustrative. Actual rates depend heavily on specific reaction conditions.
Discussion of Kinetic Trends:
-
HMDS is generally the least reactive silylating agent, often requiring a catalyst or elevated temperatures to achieve reasonable reaction times.[12][14] Its low cost and the volatile ammonia byproduct make it attractive for large-scale applications where slower reaction times are acceptable.[11]
-
TMSCl is highly reactive due to the good leaving group (chloride) and low steric hindrance.[12] However, it generates HCl as a byproduct, which necessitates the use of a stoichiometric amount of base.[12]
-
TIPSCl , while also having a chloride leaving group, is significantly slower than TMSCl due to the substantial steric hindrance of the triisopropyl groups.[2] This steric bulk, however, imparts greater stability to the resulting silyl ether.[5]
-
This compound presents a compelling kinetic profile. Although it is sterically hindered, it is generally more reactive than HMDS and can often be used without a catalyst. The reaction is driven by the formation of a stable Si-O bond and the release of triisopropylsilylamine.
Mechanistic Insights and Practical Implications
The silylation mechanism with this compound is believed to proceed through a four-membered transition state, especially in the absence of a catalyst.
Caption: Simplified mechanism for the silylation of an alcohol with this compound.
The choice of silylating agent is a critical decision in synthesis design, with significant kinetic implications:
-
For rapid, non-selective protection of primary alcohols, TMSCl is often the reagent of choice.
-
For highly stable protection where reaction time is less critical, or when selectivity between primary and secondary alcohols is desired, TIPSCl is a superior option.[2]
-
This compound offers a balance of introducing a robust protecting group with moderate reaction rates, often without the need for additional catalysts and their subsequent removal. This makes it particularly valuable in syntheses where avoiding acidic or basic byproducts is crucial.
Conclusion
Kinetic studies are indispensable for the rational selection and optimization of silylation reactions. This compound emerges as a highly effective reagent, providing a sterically robust protecting group with a favorable kinetic profile that often circumvents the need for catalysts. By understanding the interplay between the structure of the silylating agent, the substrate, and the reaction conditions, researchers can fine-tune their synthetic strategies, leading to more efficient and selective chemical transformations. This guide serves as a foundational resource for drug development professionals and scientists aiming to leverage the power of kinetic analysis in their synthetic endeavors.
References
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. synarchive.com [synarchive.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Silylating Agents for Primary Amine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of primary amines is a frequent analytical challenge. Their inherent polarity and low volatility make them unsuitable for direct analysis by gas chromatography (GC). Derivatization is therefore a critical step, and among the various techniques, silylation stands out as a robust and widely adopted method. This guide provides a comparative study of common silylating agents, offering in-depth technical insights and experimental data to aid in the selection of the optimal reagent for your specific analytical needs.
The "Why" of Silylation: Overcoming the Analytical Hurdles of Primary Amines
Primary amines (-NH₂) possess active hydrogens that lead to several analytical challenges in GC analysis. These active sites can cause poor peak shape due to interactions with the stationary phase, as well as thermal degradation in the hot injector. Silylation addresses these issues by replacing the active hydrogen with a non-polar silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2] This chemical modification imparts several key advantages:
-
Increased Volatility: The replacement of polar N-H bonds with less polar Si-N bonds reduces intermolecular hydrogen bonding, significantly increasing the volatility of the amine and allowing for its analysis by GC.[3]
-
Enhanced Thermal Stability: Silyl derivatives are generally more thermally stable than their parent amines, minimizing on-column degradation and ensuring more accurate quantification.[4]
-
Improved Chromatographic Performance: The reduction in polarity leads to more symmetrical peak shapes and improved resolution between closely related analytes.[2]
-
Characteristic Mass Spectra: Silylated derivatives often produce predictable and information-rich mass spectra, aiding in structural elucidation and confident identification.[5]
The Silylating Agents: A Comparative Overview
The choice of silylating agent is paramount and can significantly influence reaction efficiency, derivative stability, and the quality of the final analytical data. This section provides a head-to-head comparison of the most commonly employed silylating agents for primary amine analysis.
The Workhorses: BSTFA and MSTFA
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are two of the most powerful and widely used silylating reagents for forming TMS derivatives.[2]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and potent silylating agent that reacts effectively with a broad range of functional groups, including primary amines. It is often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance its reactivity, especially for hindered amines.[2][6]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most potent commercially available silylating agents for producing TMS derivatives. A key advantage of MSTFA is the high volatility of its byproduct, N-methyltrifluoroacetamide, which minimizes interference in the chromatogram.[7]
The Robust Alternative: MTBSTFA
For applications demanding higher derivative stability, N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is the reagent of choice.
-
MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent introduces a bulkier tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are significantly more stable towards hydrolysis than their TMS counterparts, offering greater flexibility in sample handling and analysis.[8][9] This increased stability is particularly advantageous in complex matrices or when delayed analysis is necessary.
The following table summarizes the key properties of these silylating agents:
| Feature | BSTFA | MSTFA | MTBSTFA |
| Silyl Group | Trimethylsilyl (TMS) | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) |
| Reactivity | High | Very High | Moderate |
| Byproducts | Monotrimethylsilyltrifluoroacetamide, Trifluoroacetamide | N-Methyltrifluoroacetamide | N-Methyltrifluoroacetamide |
| Volatility of Byproducts | High | Very High | High |
| Derivative Stability | Moderate | Moderate | High |
| Steric Hindrance | Low | Low | High |
Experimental Design: A Self-Validating Approach
To ensure the scientific integrity of your analysis, every protocol should be a self-validating system. This involves careful consideration of sample preparation, reaction conditions, and analytical parameters.
Essential Pre-Derivatization Step: Anhydrous Conditions
Silylating reagents are highly susceptible to hydrolysis. Therefore, it is crucial to ensure that the sample and all solvents are anhydrous.[3] Moisture will consume the reagent, leading to incomplete derivatization and inaccurate results. Samples can be dried under a stream of dry nitrogen or by lyophilization.
Experimental Workflow: From Sample to Analysis
The following diagram illustrates a typical workflow for the silylation of primary amines for GC-MS analysis.
Caption: A generalized workflow for the silylation of primary amines prior to GC-MS analysis.
Detailed Experimental Protocols
Protocol 1: TMS Derivatization using BSTFA (+1% TMCS)
-
Sample Preparation: Accurately weigh or pipette a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile or pyridine) to dissolve the sample. Then, add 100 µL of BSTFA containing 1% TMCS.[2]
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes in a heating block.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.
Protocol 2: TMS Derivatization using MSTFA
-
Sample Preparation: Follow the same procedure as in Protocol 1.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample, followed by 100 µL of MSTFA.[7]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Protocol 3: TBDMS Derivatization using MTBSTFA
-
Sample Preparation: Follow the same procedure as in Protocol 1.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile) to dissolve the sample, followed by 100 µL of MTBSTFA.
-
Reaction: Tightly cap the vial and heat at 80-100°C for 1-2 hours. The higher temperature and longer reaction time are necessary due to the lower reactivity of MTBSTFA.[10]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Performance Data: A Quantitative Comparison
The choice of silylating agent will have a direct impact on the quantitative performance of the analytical method. A study on the analysis of primary phenylalkyl amines demonstrated that catalyzed trimethylsilylation with MSTFA resulted in an average 1.7 times larger response compared to acylation methods.[7]
The following table provides a summary of expected performance characteristics based on the choice of silylating agent:
| Parameter | TMS Derivatives (BSTFA/MSTFA) | TBDMS Derivatives (MTBSTFA) |
| Reaction Time | Shorter (30-60 min) | Longer (1-2 hours) |
| Reaction Temperature | Moderate (60-80°C) | Higher (80-100°C) |
| Derivative Stability | Moderate; sensitive to moisture.[6] | High; significantly more resistant to hydrolysis.[8][11] |
| GC Retention Time | Shorter | Longer |
| Chromatographic Peak Shape | Generally good, can be affected by active sites if derivatization is incomplete. | Often excellent due to the stability of the derivative.[9] |
| Mass Spectral Fragmentation | Characteristic fragments at m/z 73 ([Si(CH₃)₃]⁺) and [M-15]⁺ (loss of a methyl group).[5] | Characteristic fragments at [M-57]⁺ (loss of the tert-butyl group).[10] |
Beyond Silylation: A Look at Alternative Derivatization Strategies
While silylation is a powerful technique, other derivatization methods, such as acylation and alkylation, are also employed for primary amine analysis.
Caption: A comparative overview of the pros and cons of silylation, acylation, and alkylation for primary amine analysis.
-
Acylation: This method involves the reaction of the primary amine with an acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable amide. Acylation is particularly useful for enhancing the sensitivity of detection with an electron capture detector (ECD).[2] However, the reaction often produces acidic byproducts that may need to be removed prior to GC analysis.[2]
-
Alkylation: Alkylation involves the replacement of the active hydrogen with an alkyl group. Reagents like methyl chloroformate (MCF) can be used, and some methods can even be performed in aqueous solutions.[12] A significant drawback of alkylation is the potential for over-alkylation, leading to the formation of secondary and tertiary amines and a mixture of products.[2]
For general-purpose primary amine analysis by GC-MS, silylation often provides the best balance of reactivity, ease of use, and chromatographic performance.
Troubleshooting Common Silylation Issues
Even with optimized protocols, challenges can arise. The following table outlines common problems and their potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or no derivatization | Presence of moisture in the sample or reagents. | Ensure all glassware is dry and use anhydrous solvents. Store silylating reagents under inert gas. |
| Insufficient reagent or catalyst. | Increase the amount of silylating reagent. For BSTFA, ensure a catalyst like TMCS is used for less reactive amines. | |
| Inadequate reaction time or temperature. | Optimize the reaction conditions by increasing the temperature or extending the reaction time. | |
| Tailing peaks | Incomplete derivatization. | Re-optimize the derivatization protocol to ensure complete reaction. |
| Active sites in the GC system (inlet liner, column). | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular maintenance of the GC system is crucial. | |
| Extra peaks in the chromatogram | Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
| Side reactions or degradation of the analyte/derivative. | Consider using a milder derivatizing agent or less harsh reaction conditions. | |
| Byproducts of the silylation reaction. | Use a reagent with more volatile byproducts, such as MSTFA. |
Conclusion: Making an Informed Choice
The selection of the appropriate silylating agent is a critical step in the development of a robust and reliable method for the GC-MS analysis of primary amines. For routine analysis where high throughput is desired, the high reactivity of MSTFA makes it an excellent choice. BSTFA , particularly when combined with a catalyst, offers great versatility for a wide range of primary amines. When derivative stability is paramount, especially in complex matrices or for multi-step sample preparation procedures, MTBSTFA is the superior option, providing highly stable TBDMS derivatives.
By understanding the fundamental principles of silylation, carefully selecting the appropriate reagent, and implementing a well-designed experimental workflow, researchers can overcome the analytical challenges associated with primary amines and achieve accurate and reproducible results.
References
- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 7. Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Bis(triisopropylsilyl)amine
As researchers and scientists at the forefront of drug development, our work with highly reactive and specialized reagents demands an unwavering commitment to safety that extends beyond the bench to the final disposal of chemical waste. Bis(triisopropylsilyl)amine, a potent silylating agent, is invaluable for its ability to protect sensitive functional groups. However, its reactivity also necessitates a thorough understanding of proper handling and disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and field-proven insights.
Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions
Before any disposal procedure begins, a foundational understanding of the hazards associated with this compound is crucial. Silyl amines, as a class, are reactive compounds that require careful handling.
Core Hazards:
-
Moisture Sensitivity and Reactivity: The primary hazard of this compound stems from its high reactivity with water and other protic solvents. This hydrolysis reaction is exothermic and can produce triisopropylsilanol and ammonia. While triisopropylsilanol is less volatile, the generation of ammonia gas in a poorly ventilated area can pose an inhalation hazard. The heat generated can also increase the vapor pressure of any flammable solvents present, elevating the risk of fire.
-
Corrosivity and Irritation: Like many amines and silylating agents, this compound and its byproducts can be corrosive and cause severe irritation to the skin, eyes, and respiratory tract. Prolonged or repeated contact can lead to chemical burns.
-
Flammability: While this compound itself has a relatively high flash point, it is often used in flammable organic solvents. The disposal procedure must account for the flammability of the entire waste mixture.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling and disposing of this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of the chemical and its reaction products, which can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can cause irritation and burns. Always inspect gloves for tears or degradation before use. |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. | Provides a barrier against accidental spills and splashes. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood is mandatory. | Prevents inhalation of vapors and any ammonia gas generated during hydrolysis. |
Step-by-Step Disposal Protocols
The appropriate disposal method for this compound depends on the quantity of waste. Small, residual amounts can often be safely quenched in the lab, while larger quantities must be disposed of as hazardous waste.
Protocol 1: Deactivation of Small Quantities (e.g., rinsing glassware)
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Initial Rinse with an Anhydrous, Aprotic Solvent: Rinse the contaminated glassware with a water-miscible, aprotic solvent such as acetone or tetrahydrofuran (THF) to dilute the residual this compound. This initial rinse should be collected as hazardous waste.
-
Slow Addition to an Alcohol: In a separate, appropriately sized flask equipped with a stirrer and situated in an ice bath, place a suitable alcohol such as isopropanol or butanol. Slowly add the diluted this compound solution to the alcohol with constant stirring. The bulky triisopropylsilyl groups slow the rate of hydrolysis, but caution is still advised.
-
Controlled Hydrolysis: Once the addition is complete, continue stirring and allow the mixture to slowly warm to room temperature. A dilute aqueous solution (e.g., 1M HCl) can then be slowly added to complete the hydrolysis. Be mindful of potential gas evolution (ammonia).
-
Neutralization and Final Disposal: After the reaction has ceased, neutralize the solution with an appropriate acid or base. The final aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it complies with local regulations.
Protocol 2: Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound, as well as heavily contaminated materials (e.g., absorbent pads from a spill), must be disposed of as hazardous waste.
-
Containerization: Place the waste in a clearly labeled, sealable, and chemically compatible container. Ensure the container is not overfilled (no more than 90% capacity) to allow for vapor expansion.
-
Labeling: The label must clearly state "Hazardous Waste," "this compound," and list all other components of the waste stream (e.g., solvents). Include the appropriate hazard pictograms (e.g., corrosive, irritant).
-
Segregation and Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials, especially water and acids. The storage area should be well-ventilated.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS) for this compound or a similar silyl amine.
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is required to mitigate the hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated by working within a chemical fume hood or increasing air exchange.
-
Contain the Spill: Use a non-combustible absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., acetone) followed by soap and water. Collect all decontamination materials as hazardous waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, researchers can confidently and safely manage the disposal of this compound, ensuring a secure laboratory environment and responsible stewardship of our shared resources.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(triisopropylsilyl)amine
Authored for Researchers, Scientists, and Drug Development Professionals
As chemists, we handle a vast array of reagents, each with its own unique reactivity and hazard profile. Bis(triisopropylsilyl)amine, a bulky and sterically hindered amine, is a valuable tool in organic synthesis, often used as a strong, non-nucleophilic base or as a protecting group precursor. However, its utility is matched by a set of hazards that demand rigorous adherence to safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE) for this compound, moving beyond a simple checklist to explain the causality behind each recommendation.
Foundational Hazard Assessment: The "Why" Behind the Protocol
Understanding the specific risks posed by this compound is the critical first step in building a robust safety plan. Its primary dangers stem from its reactivity, particularly with moisture, and its potential to cause significant irritation or damage upon contact.
-
Water Reactivity : This is a paramount concern. Silylamines react with water in an exothermic reaction to produce the corresponding silanol and ammonia.[1][2] This reaction can be vigorous, and the generation of ammonia gas presents a significant inhalation hazard.
-
Corrosivity and Irritation : Like many amines, this compound is expected to be corrosive or severely irritating to the skin, eyes, and respiratory tract.[3][4] Direct contact can lead to chemical burns.[3]
| Hazard Category | Specific Risk | Implication for Handling |
| Reactivity | Reacts with water/moisture to produce ammonia gas. | All handling must be done under inert, anhydrous conditions.[1][2] |
| Health Hazard | Causes severe skin burns and serious eye damage.[3] | Direct contact must be avoided through appropriate gloves, clothing, and eye/face protection. |
| Health Hazard | Respiratory tract irritation; corrosive to mucous membranes. | Work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2] |
| Fire Hazard | Flammable liquid and vapor. | Eliminate all ignition sources and use grounding straps for large-scale transfers.[5] |
The Core Directive: A Multi-Layered PPE Defense System
Your PPE is your last line of defense. For this compound, this defense must be comprehensive, addressing all potential routes of exposure. The choice of each component is deliberate and based on the hazards identified above.
Hand Protection: Your Primary Contact Barrier
The choice of gloves is not arbitrary. It requires consideration of both chemical resistance and dexterity.
-
Recommended Material : Nitrile or neoprene rubber gloves are the standard recommendation for handling silylamines and other amine compounds.[5][6]
-
Causality : These materials provide good resistance to a broad range of chemicals, including amines. It is crucial to use a glove of sufficient thickness (a minimum of 0.11 mm is often cited, but thicker is better for extended operations) and to double-glove if there is a high risk of splashing or immersion.[7] Always check the manufacturer's specific chemical resistance chart for breakthrough times if available.
-
Self-Validating Protocol : Before every use, inspect gloves for any signs of degradation, discoloration, or punctures. After handling, remove the outer glove first, turning it inside out, without touching its exterior with your bare hand. Then, remove the inner glove. Wash hands thoroughly with soap and water after every operation.[8]
Eye and Face Protection: Shielding Against the Irreversible
Eye damage from corrosive chemicals can be instantaneous and permanent.[3]
-
Recommended Equipment : At a minimum, ANSI Z87-certified chemical splash goggles are mandatory.[1]
-
Enhanced Protection : Given the severe corrosive nature and potential for splashing during transfers or reaction quenching, a full-face shield worn over chemical splash goggles is the authoritative recommendation. Contact lenses should never be worn when handling this chemical.[6]
-
Causality : Goggles provide a seal around the eyes to protect from splashes from any direction. A face shield adds a critical layer of protection for the entire face against larger splashes that could occur during a sudden release of pressure or a vigorous reaction.
Respiratory Protection: Safeguarding the Internal Environment
-
Primary Engineering Control : All handling of this compound must be performed inside a certified chemical fume hood.[2][9] This is the most critical step in preventing respiratory exposure to its vapors and any ammonia generated from hydrolysis.
-
Secondary Respirator Use : In situations where engineering controls might fail or during a large-scale spill cleanup, a NIOSH-certified respirator with a combination organic vapor/amine gas (brown) cartridge is required.[5][6]
-
Causality : The fume hood provides constant airflow to pull harmful vapors away from the user's breathing zone. The specific amine-cartridge respirator contains sorbents that can neutralize amine and ammonia vapors that might be present in the air.
Protective Clothing: Minimizing Skin Exposure
-
Recommended Attire : A flame-resistant (FR) laboratory coat is essential.[1] Standard cotton lab coats offer minimal protection from corrosive liquid splashes and are not fire-resistant. Wear long pants and closed-toe shoes made of a chemically resistant material.
-
Causality : An FR lab coat protects against both chemical splashes and potential flash fires.[1] Ensuring no skin is exposed between the glove and the lab coat sleeve is a critical detail.
Operational Protocol: A Step-by-Step Guide to Safe Handling
This workflow integrates PPE use into the entire lifecycle of the chemical in your lab, from preparation to disposal.
Step 1: Pre-Handling Preparation
-
Area Verification : Confirm your work area is a certified chemical fume hood. Ensure safety equipment, including an emergency eyewash station, safety shower, and a Class D or dry chemical fire extinguisher, is accessible and unobstructed.[2]
-
Inert Atmosphere : Since the material is water-reactive, ensure your glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[1][10] Prepare Schlenk lines or a glove box if necessary.
-
Don PPE : Before handling the primary container, don all required PPE in the correct order: inner gloves, lab coat, outer gloves, and finally, your goggles and face shield.
Step 2: Chemical Handling and Transfer
-
Inert Transfer : Use a syringe or cannula for liquid transfers under a positive pressure of inert gas.[1] This prevents atmospheric moisture from entering the bottle and reacting with the amine.
-
Grounding : For transfers between metal containers (e.g., from a Sure/Seal™ bottle to a reactor), use grounding and bonding straps to prevent the buildup of static electricity, which could ignite flammable vapors.[5]
-
Containment : Perform all transfers within a secondary containment tray to catch any potential drips or spills.
Step 3: Post-Handling and Disposal
-
Quenching Residuals : Carefully and slowly quench any residual reagent in reaction flasks or on equipment. This is typically done by slowly adding a less reactive, protic solvent like isopropanol at a low temperature, followed by a more reactive one like methanol, and finally, carefully, water. This must be done in the fume hood.
-
Decontamination : Wipe down the work area in the fume hood with an appropriate solvent.
-
Waste Disposal : Dispose of contaminated materials and quenched chemical waste in a properly labeled hazardous waste container in accordance with your institution's guidelines.[4]
-
Doffing PPE : Remove PPE carefully, avoiding contact with any contaminated surfaces. Remove the face shield and goggles last. Wash hands immediately and thoroughly.
Visualization of the PPE Workflow
The following diagram illustrates the logical flow for ensuring safety when working with this compound.
Caption: PPE selection and operational workflow for this compound.
By internalizing not just the "what" but the "why" of these safety protocols, you transform a checklist into an active, intelligent safety culture. This approach builds the deep trust and expertise necessary for innovative and, most importantly, safe scientific discovery.
References
- 1. ehss.syr.edu [ehss.syr.edu]
- 2. twu.edu [twu.edu]
- 3. fishersci.com [fishersci.com]
- 4. tri-iso.com [tri-iso.com]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 10. ehs.uci.edu [ehs.uci.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
